molecular formula C18H15NO2 B458935 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 436089-38-2

3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B458935
CAS No.: 436089-38-2
M. Wt: 277.3g/mol
InChI Key: OKDJCOLKKGLQPF-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 436089-38-2) is a versatile heterocyclic building block of significant interest in medicinal chemistry research, particularly in the development of novel epigenetic therapies. This compound, with a molecular formula of C18H15NO2 and a molecular weight of 277.32 g/mol, serves as a key precursor for the synthesis of advanced molecular structures . Its primary research value lies in its application as a cap moiety in the design of histone deacetylase (HDAC) inhibitors . HDACs are enzymes implicated in tumorigenesis and cancer progression, making their inhibition a promising therapeutic strategy . In this context, the 2-phenylquinoline-4-carboxylic acid structure provides a multi-aromatic system designed to form strong hydrophobic interactions at the opening of the HDAC active site, blocking other substrates from entering the catalytic pocket . Researchers have utilized this scaffold to develop potent and selective inhibitors, such as the hydroxamic acid-derived molecule D28, which exhibits notable selectivity for HDAC3 and demonstrates potent in vitro anticancer activity by inducing G2/M cell cycle arrest and promoting apoptosis in cancer cell lines like K562 . The compound is offered with a typical purity of 97% and is strictly for use in research and development as a heterocyclic building block . It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3,6-dimethyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-8-9-15-14(10-11)16(18(20)21)12(2)17(19-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDJCOLKKGLQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. The quinoline-4-carboxylic acid moiety is a cornerstone in the development of various therapeutic agents, exhibiting a wide spectrum of biological activities including antibacterial, antitumor, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of established synthetic methodologies, mechanistic insights, and practical, step-by-step protocols. The guide prioritizes the Pfitzinger reaction as a robust and direct pathway and discusses the Doebner reaction as a viable alternative, providing the necessary scientific grounding for informed experimental design.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] The fusion of a benzene ring to a pyridine ring imparts a unique electronic and steric character, making it an ideal framework for interacting with a diverse range of biological targets. The addition of a carboxylic acid group at the 4-position further enhances the molecule's potential for drug development by providing a key site for hydrogen bonding and salt formation, which can significantly influence pharmacokinetic and pharmacodynamic properties.[3] Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have been investigated as histone deacetylase (HDAC) inhibitors and for their antiparasitic activities, highlighting the therapeutic potential of this structural class.[4]

This guide focuses on the synthesis of a specific, substituted derivative: 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid. The strategic placement of methyl groups at the 3 and 6 positions, along with the phenyl group at the 2-position, allows for a nuanced exploration of structure-activity relationships in drug discovery programs.

Primary Synthetic Routes: A Comparative Analysis

Two classical named reactions stand out as the most effective methods for the synthesis of 2-substituted quinoline-4-carboxylic acids: the Pfitzinger reaction and the Doebner reaction.[5][6] This guide will delve into both, with a primary focus on the Pfitzinger synthesis as the more direct route to the target molecule.

The Pfitzinger Reaction: A Direct and Reliable Approach

The Pfitzinger reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][8] This reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids with a variety of substituents.[9]

For the synthesis of 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid, the required starting materials are 6-methylisatin and 1-phenylpropan-2-one (phenylacetone) .

The generally accepted mechanism for the Pfitzinger reaction proceeds through several key steps, as illustrated below. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the attack of a hydroxide ion on the C2-carbonyl group of 6-methylisatin, leading to the hydrolytic cleavage of the amide bond to form the corresponding keto-acid intermediate.[5][8]

  • Formation of a Schiff Base/Enamine: The amino group of the ring-opened intermediate then condenses with the ketone (phenylacetone) to form a Schiff base (imine). This is in equilibrium with its more stable enamine tautomer.[5]

  • Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the electron-rich enamine attacks the keto-carbonyl group.

  • Dehydration: The resulting intermediate readily dehydrates to form the aromatic quinoline ring system, yielding the final product, 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid.[5]

Figure 1: A simplified workflow of the Pfitzinger reaction for the synthesis of the target molecule.

The following protocol is a comprehensive, step-by-step guide based on established procedures for the Pfitzinger reaction.[8][9]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
6-MethylisatinC₉H₇NO₂161.161.61 g10
PhenylacetoneC₉H₁₀O134.181.48 g (1.45 mL)11
Potassium Hydroxide (KOH)KOH56.112.24 g40
Ethanol (95%)C₂H₅OH46.0750 mL-
Water (deionized)H₂O18.02As needed-
Hydrochloric Acid (conc.)HCl36.46As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (2.24 g, 40 mmol) in 95% ethanol (50 mL).

  • Addition of 6-Methylisatin: To the stirred basic solution, add 6-methylisatin (1.61 g, 10 mmol). The mixture will likely turn deep in color. Stir at room temperature for 30-60 minutes to facilitate the ring opening of the isatin.

  • Addition of Phenylacetone: Slowly add phenylacetone (1.48 g, 11 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add 100 mL of water and stir until all solids are dissolved. Filter the solution to remove any insoluble impurities.

  • Acidification: Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid with vigorous stirring until the pH is approximately 4-5. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.[10]

The Doebner Reaction: An Alternative Three-Component Approach

The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid.[6][11] While a powerful method for generating 2-substituted quinoline-4-carboxylic acids, the standard Doebner reaction does not yield the 3-methyl substitution pattern of our target molecule.

A straightforward application of the Doebner reaction using 4-methylaniline , benzaldehyde , and pyruvic acid will yield 6-methyl-2-phenylquinoline-4-carboxylic acid .

To achieve the desired 3-methyl substitution via a Doebner-type reaction, one would need to replace pyruvic acid with an α-keto acid that can provide the additional methyl group. A logical candidate for this is 2-oxobutanoic acid .

Hypothetical Reaction: 4-Methylaniline + Benzaldehyde + 2-Oxobutanoic Acid → 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

While mechanistically plausible, this specific transformation is not as widely documented as the Pfitzinger route for this particular substitution pattern. The mechanism is expected to follow a similar pathway to the standard Doebner reaction, involving the formation of a Schiff base from 4-methylaniline and benzaldehyde, followed by condensation with the enol of 2-oxobutanoic acid, cyclization, and subsequent oxidation.

Figure 2: A proposed workflow for the synthesis of the target molecule via a modified Doebner reaction.

Characterization of the Final Product

Table 1: Physicochemical and Spectroscopic Data

PropertyExpected Value/Observation
Molecular Formula C₁₈H₁₅NO₂
Molecular Weight 277.32 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not available. For the analog 3-methyl-2-phenylquinoline-4-carboxylic acid, the melting point is not specified, though related compounds have melting points in the range of 170-220°C.[1][12]
¹H NMR (DMSO-d₆, 400 MHz)Expected chemical shifts (δ, ppm): Aromatic protons (multiplets, ~7.2-8.5 ppm), methyl protons at C3 (singlet, ~2.5 ppm), methyl protons at C6 (singlet, ~2.4 ppm), carboxylic acid proton (broad singlet, >12 ppm).
¹³C NMR (DMSO-d₆, 101 MHz)Expected chemical shifts (δ, ppm): Carboxylic acid carbonyl (~168 ppm), aromatic and quinoline carbons (~118-158 ppm), methyl carbons (~15-22 ppm).
Mass Spectrometry (HRMS) Expected m/z for [M+H]⁺: 278.1181

Conclusion

This technical guide has outlined two primary synthetic strategies for the preparation of 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid. The Pfitzinger reaction of 6-methylisatin and phenylacetone stands as the most direct and well-supported method. A detailed experimental protocol for this route has been provided to facilitate its practical application. The Doebner reaction offers a versatile alternative, although a modification with 2-oxobutanoic acid is proposed to achieve the desired 3-methyl substitution. This guide serves as a valuable resource for chemists engaged in the synthesis of novel quinoline-based compounds for drug discovery and development, providing both the theoretical foundation and practical guidance necessary for successful synthesis.

References

  • Molecules. 2016; 21(3):340. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. 2017; 9(2):216-230. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Frontiers in Chemistry. 2022; 10:937225. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

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  • Journal of the American Chemical Society. 1945; 67(11):2059–2061. The Pfitzinger Reaction. [Link]

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Sources

The Critical Role of Physicochemical Properties in the Development of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer and antibacterial agents.[1][2] The journey of a promising lead compound from the laboratory to clinical application is, however, fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety. This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 2-phenylquinoline-4-carboxylic acid derivatives, the experimental and computational methodologies for their determination, and their profound impact on drug development.

The Foundational Pillars of "Drug-Likeness": Solubility, Lipophilicity, and Ionization State (pKa)

The therapeutic success of any orally administered drug is contingent upon its ability to first dissolve in the gastrointestinal fluids and then permeate biological membranes to reach its target. This delicate balance is primarily controlled by the interplay of aqueous solubility, lipophilicity (lipid solubility), and the extent of ionization (pKa).

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[3] For 2-phenylquinoline-4-carboxylic acid derivatives, which often possess a rigid, aromatic structure, achieving adequate aqueous solubility can be a significant hurdle. The parent compound, 2-phenyl-4-quinolinecarboxylic acid, is practically insoluble in water.[4]

Table 1: Solubility Profile of 2-Phenyl-4-quinolinecarboxylic Acid

SolventSolubility
WaterInsoluble[4]
Alcohol1 g in 120 mL[4]
Diethyl Ether1 g in 100 mL[4]
Chloroform1 g in 400 mL[4]

The poor aqueous solubility of many derivatives necessitates careful structural modification and formulation strategies.[5] For instance, the introduction of polar functional groups or the formation of salts can enhance solubility.

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6] This method, while reliable, is often time-consuming. For higher throughput screening in early drug discovery, kinetic solubility methods are frequently employed.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution: An excess amount of the 2-phenylquinoline-4-carboxylic acid derivative is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure a solid phase remains in equilibrium with the solution.

  • Equilibration: The suspension is agitated at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached. The choice of agitation method (e.g., orbital shaker, magnetic stirrer) is crucial to prevent particle size reduction which could affect the results.

  • Phase Separation: The solid and liquid phases are separated by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter membrane.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

A variety of computational models are available to predict aqueous solubility based on the molecular structure. These models utilize parameters such as molecular weight, hydrogen bonding capacity, and lipophilicity to estimate solubility. While these in silico tools are valuable for early-stage screening, experimental verification remains essential.[1]

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor for membrane permeability and, consequently, drug absorption and distribution.[5] The most common measure of lipophilicity is the octanol-water partition coefficient (LogP for the neutral form of the molecule) or the distribution coefficient (LogD at a specific pH). For the acidic 2-phenylquinoline-4-carboxylic acid derivatives, LogD is particularly relevant as their ionization state, and thus their partitioning behavior, is pH-dependent.

Studies have shown a direct correlation between the lipophilicity of 2-phenylquinoline-4-carboxylic acid derivatives and their biological activity. For example, derivatives with higher computationally predicted LogP values have demonstrated enhanced antibacterial activity.[5]

Table 2: Predicted LogP Values and Antibacterial Activity of Selected 2-Phenylquinoline-4-carboxylic Acid Derivatives

CompoundPredicted LogPAntibacterial Activity (MIC against S. aureus)
5a₄2.2664 µg/mL[5]
5a₇1.94128 µg/mL[5]
5b₄2.32Moderate activity[5]

Data from a computational study using ACD/Labs software.[5]

Protocol: Shake-Flask Method for LogP/LogD Determination

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the 2-phenylquinoline-4-carboxylic acid derivative is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached (typically for several hours).

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

  • Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

An alternative and often faster method for estimating lipophilicity is by reverse-phase HPLC (RP-HPLC) . In this technique, the retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.[5]

Protocol: RP-HPLC for Lipophilicity Estimation (log k)

  • Chromatographic System: An HPLC system with a C18 column is used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer is used.

  • Analysis: The retention time (t_R) of the compound and the hold-up time (t_0) of an unretained compound are measured.

  • Calculation: The logarithm of the retention factor (log k), which is a measure of lipophilicity, is calculated using the formula: log k = log((t_R - t_0) / t_0).

Ionization Constant (pKa): The pH-Dependent Switch

The 2-phenylquinoline-4-carboxylic acid scaffold contains at least two ionizable centers: the carboxylic acid group and the quinoline nitrogen. The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. The carboxylic acid group is acidic (donates a proton), while the quinoline nitrogen is basic (accepts a proton).

The ionization state of these molecules is critical as it influences their solubility, lipophilicity, and ability to interact with biological targets.[8] For instance, the ionized (deprotonated) carboxylate is more water-soluble, while the neutral carboxylic acid is more lipophilic and better able to cross cell membranes. The basic pKa of the quinoline nitrogen is approximately 4.85.[8]

Potentiometric titration is a highly accurate method for pKa determination.[9] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A solution of the 2-phenylquinoline-4-carboxylic acid derivative is prepared in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

UV-Vis spectrophotometry can also be used to determine pKa, provided the compound has a chromophore near the ionizable center, which is the case for quinoline derivatives.[4][10]

Protocol: UV-Vis Spectrophotometry for pKa Determination

  • Buffer Preparation: A series of buffers with a range of known pH values are prepared.

  • Sample Preparation: A constant concentration of the compound is added to each buffer solution.

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms have different absorbances is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Several software packages are available for the in silico prediction of pKa values.[11][12] These tools use algorithms based on empirical data and quantum mechanical calculations to estimate the pKa of different functional groups in a molecule.

Chemical Stability: Ensuring the Integrity of the Therapeutic Agent

The chemical stability of a drug substance is paramount for its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing of 2-phenylquinoline-4-carboxylic acid derivatives should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods.

Common Stress Conditions for 2-Phenylquinoline-4-Carboxylic Acid Derivatives:

  • pH Stability: The stability of the compound is assessed in acidic, basic, and neutral solutions. Hydrolysis of amide derivatives or other functional groups can occur under these conditions.

  • Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, to evaluate its susceptibility to oxidation. The quinoline ring system can be susceptible to oxidation.

  • Photostability: The compound is exposed to light sources specified in ICH guidelines to assess its sensitivity to photodegradation. Aromatic systems like quinoline can be prone to photolytic reactions.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled temperature and humidity conditions to determine the shelf-life of the drug substance and product.

Interplay of Physicochemical Properties and Biological Activity

The physicochemical properties of 2-phenylquinoline-4-carboxylic acid derivatives are not independent variables but rather interconnected factors that collectively influence their biological activity.

Caption: Interrelationship of physicochemical properties and their impact on biological activity.

For instance, the introduction of hydrophobic substituents on the phenyl ring can increase lipophilicity, potentially leading to enhanced cell permeability and stronger hydrophobic interactions with the target protein, as has been observed for some HDAC inhibitors.[11] However, an excessive increase in lipophilicity can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, a careful balance of these properties is essential during the lead optimization process.

Conclusion

A thorough understanding and early evaluation of the physicochemical properties of 2-phenylquinoline-4-carboxylic acid derivatives are indispensable for successful drug development. By employing a combination of robust experimental methodologies and insightful computational predictions, researchers can make informed decisions to optimize the ADME profile of these promising therapeutic agents. This integrated approach will undoubtedly accelerate the translation of potent 2-phenylquinoline-4-carboxylic acid derivatives from the laboratory to the clinic, ultimately benefiting patients in need of new and effective treatments.

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A Comprehensive Technical Guide to the Structural Elucidation of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Synthesis Pathway: Establishing the Molecular Context

Before any analytical interrogation, understanding the synthetic origin of the target molecule provides a hypothetical framework. A common and efficient method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction.[3][4][5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

For the target compound, 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid, a logical synthetic approach is the reaction of 5-methylisatin with 1-phenylpropan-2-one (phenylacetone) in the presence of a strong base like potassium hydroxide.

Plausible Reaction Scheme: 5-methylisatin + 1-phenylpropan-2-one --(KOH, Ethanol, Reflux)--> 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid

This synthetic hypothesis predicts a molecular formula of C₁₈H₁₅NO₂ and establishes the expected connectivity of the core fragments: a phenyl group at position 2, a methyl group at position 3, a carboxylic acid at position 4, and a second methyl group at position 6 of the quinoline core. The following analytical procedures are designed to rigorously test this hypothesis.

The Analytical Workflow: A Multi-Pronged Approach

The structural elucidation process is a systematic investigation that begins with broad molecular characteristics and progressively drills down to specific atomic connectivity. Our workflow integrates data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments.

G cluster_0 Initial Characterization cluster_1 NMR Core Analysis cluster_2 Structural Assembly & Confirmation Synthesis Synthesis & Purification HRMS HRMS Analysis (Molecular Formula) Synthesis->HRMS FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR H_NMR 1H NMR (Proton Environment) Synthesis->H_NMR C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR HSQC HSQC (Direct C-H Correlation) H_NMR->HSQC COSY COSY (H-H Correlation) H_NMR->COSY C_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC COSY->HMBC Structure Final Structure Elucidation HMBC->Structure Xray X-ray Crystallography (Optional 3D Confirmation) Structure->Xray

Caption: Overall workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Causality: The first and most fundamental question is "What is the molecular formula?". HRMS provides an extremely accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is chosen as a soft ionization technique that typically preserves the molecular ion, providing a clear [M+H]⁺ peak for analysis.[6][7]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Analyze the sample using a Thermo Scientific Q Exactive™ hybrid quadrupole-Orbitrap mass spectrometer or equivalent.

  • Method: Infuse the sample directly at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and use instrument software to calculate the most probable elemental formula.

Data Interpretation and Validation

The molecular formula derived from the synthetic hypothesis is C₁₈H₁₅NO₂.

ParameterTheoretical ValueExperimental Finding
Molecular Formula C₁₈H₁₅NO₂C₁₈H₁₅NO₂
Calculated [M+H]⁺ 278.1176-
Observed [M+H]⁺ -278.1179
Mass Difference -< 2 ppm

The excellent agreement (< 2 ppm) between the calculated and observed mass provides high confidence in the elemental formula C₁₈H₁₅NO₂. Further fragmentation analysis (MS/MS) would be expected to show characteristic losses of the carboxylic acid group, such as the loss of CO₂ (44 Da) or the COOH radical (45 Da), which is a hallmark of quinoline-4-carboxylic acids.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality: Before delving into the complex NMR data, FTIR provides a rapid and definitive confirmation of the key functional groups predicted by the synthesis. The presence or absence of characteristic absorption bands for the carboxylic acid and aromatic rings serves as a crucial validation checkpoint.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on a Bruker ALPHA II FTIR spectrometer or equivalent.

  • Data Acquisition: Collect 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The FTIR spectrum provides clear evidence for the proposed functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
3300-2500BroadO-H stretch (Carboxylic Acid)Confirms the presence of the acidic proton.
~1715StrongC=O stretch (Carboxylic Acid)Confirms the carbonyl of the carboxylic acid.[10]
~1600, 1570, 1495Medium-StrongC=C / C=N Aromatic Ring StretchesConfirms the presence of the quinoline and phenyl ring systems.
~3050MediumAromatic C-H stretchConsistent with aromatic protons.
~2920WeakAliphatic C-H stretchConsistent with methyl group protons.

The combination of the very broad O-H stretch and the strong C=O stretch at ~1715 cm⁻¹ is a definitive signature of a carboxylic acid group.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] It provides information on the chemical environment of each proton and carbon atom, and, through 2D experiments, reveals how these atoms are connected through chemical bonds. This allows for the unambiguous assembly of the molecular skeleton.

General Experimental Protocol
  • Solvent: DMSO-d₆ is selected as the solvent because its polarity is suitable for the carboxylic acid, and it allows for the observation of the exchangeable carboxylic proton.

  • Instrumentation: All spectra are recorded on a Bruker DRX-500 spectrometer (500 MHz for ¹H, 125 MHz for ¹³C) using TMS as an internal standard.

  • Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC experiments are conducted.

¹H and ¹³C NMR: Assigning the Atoms

The 1D NMR spectra provide the fundamental chemical shift and multiplicity data for every unique proton and carbon in the molecule.

PositionPredicted ¹H δ (ppm), Multiplicity, IntegralPredicted ¹³C δ (ppm)
Carboxylic Acid
4-COOH~13.5, br s, 1H~167.5
Quinoline Core
2-~156.0
3-~122.0
3-CH₃~2.60, s, 3H~18.0
4-~148.0
4a-~125.0
5~8.5, d, 1H~128.0
6-~138.0
6-CH₃~2.50, s, 3H~21.5
7~7.7, d, 1H~133.0
8~8.0, s, 1H~124.0
8a-~147.0
Phenyl Ring
1'-~139.0
2'/6'~8.2, m, 2H~129.0
3'/5'~7.5, m, 2H~129.5
4'~7.6, m, 1H~130.0

Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary slightly.

2D NMR: Connecting the Fragments

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.[13][14]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

    • Key Insight: It will clearly show the spin systems of the aromatic rings. For instance, the proton at C5 will show a correlation to the proton at C7 (a weak 4-bond coupling might be visible), and the proton at C7 will show a correlation to the C8 proton. The protons on the phenyl ring (2'/6', 3'/5', 4') will show correlations amongst themselves, confirming the monosubstituted phenyl ring fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.

    • Key Insight: It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the singlet at ~2.50 ppm in the ¹H spectrum will correlate to the carbon signal at ~21.5 ppm in the ¹³C spectrum, confirming this pair as the 6-CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular skeleton by showing correlations between protons and carbons over 2 to 3 bonds. This allows us to connect the isolated fragments.

G cluster_0 Key HMBC Correlations cluster_1 Fragment A: Phenyl Group cluster_2 Fragment B: Methyl at C3 cluster_3 Fragment C: Methyl at C6 cluster_4 Fragment D: Quinoline Protons Fragments Molecular Fragments H2_6 H-2'/6' H3_Me H of 3-CH3 H6_Me H of 6-CH3 H5 H-5 Structure Assembled Structure C2 C-2 H2_6->C2 Connects Phenyl to Quinoline C2_b C-2 H3_Me->C2_b Positions 3-CH3 C3 C-3 H3_Me->C3 C4 C-4 H3_Me->C4 C5 C-5 H6_Me->C5 Positions 6-CH3 C6 C-6 H6_Me->C6 C7 C-7 H6_Me->C7 C4_d C-4 H5->C4_d Orients Quinoline Core C4a C-4a H5->C4a C6_d C-6 H5->C6_d

Caption: Key HMBC correlations for structural assembly.

HMBC Data Interpretation:

  • Phenyl Group to Quinoline: A crucial correlation from the protons on the phenyl ring (H-2'/6') to the quaternary carbon at C-2 of the quinoline core definitively proves the connection between these two fragments.

  • Positioning the 3-Methyl Group: The protons of the methyl singlet at ~2.60 ppm will show correlations to C-2, C-3, and C-4, unambiguously placing this methyl group at the C-3 position.

  • Positioning the 6-Methyl Group: The protons of the other methyl singlet (~2.50 ppm) will show correlations to C-5, C-6, and C-7, confirming its position at C-6.

  • Confirming the Carboxylic Acid Position: Protons from the quinoline ring, specifically H-3 and H-5, will show correlations to the carboxylic carbon (~167.5 ppm), locking its position at C-4.

Final Confirmation via X-ray Crystallography (Optional)

Causality: While the collective spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15][16] It moves from inferring connectivity to directly observing the three-dimensional arrangement of atoms in the solid state.

Protocol Summary
  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound (e.g., in an ethanol/water mixture).

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would provide a definitive 3D model, confirming the planarity of the aromatic systems and the exact placement of every substituent, leaving no room for doubt.

Conclusion: A Unified Structural Verdict

The structural elucidation of 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid is a convergent process. High-resolution mass spectrometry established the correct elemental formula of C₁₈H₁₅NO₂. FTIR spectroscopy confirmed the presence of the required carboxylic acid and aromatic functional groups. A comprehensive suite of 1D and 2D NMR experiments provided the definitive map of the atomic framework. Specifically, COSY identified the isolated spin systems, HSQC linked protons to their parent carbons, and crucial HMBC correlations connected the phenyl, methyl, and carboxylic acid substituents to their precise locations on the quinoline core. Each piece of data validates the others, leading to the unambiguous assignment of the structure as 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid .

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1991). Chemical Papers. Available at: [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (1991). ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules. Available at: [Link]

  • FTIR spectrum of quinoline derivative. (2022). ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. Available at: [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2017). ResearchGate. Available at: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. (2015). ResearchGate. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022). Molecules. Available at: [Link]

  • Supporting Information: Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reductive Cyclization. (2014). Royal Society of Chemistry. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1996). The Journal of Organic Chemistry. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2010). Magnetic Resonance in Chemistry. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (2020). ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2023). Archiv der Pharmazie. Available at: [Link]

  • 2-Phenylquinoline. (n.d.). PubChem. Available at: [Link]

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  • The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2021). Makara Journal of Science. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers Media S.A.. Available at: [Link]

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  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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An In-Depth Technical Guide to the Spectroscopic Data (¹H-NMR, ¹³C-NMR) of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous synthetic and natural products with a wide array of biological activities.[1] Their significance in medicinal chemistry, particularly in the development of novel therapeutic agents, necessitates a profound understanding of their structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation and purity assessment of these molecules. This technical guide provides a comprehensive analysis of the ¹H and ¹³C-NMR spectroscopic data of quinoline-4-carboxylic acids, offering field-proven insights into spectral interpretation, experimental protocols, and the influence of substituents on chemical shifts.

Introduction: The Chemical and Biological Significance of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a recurring motif in a multitude of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1] The introduction of a carboxylic acid group at the 4-position often enhances or imparts specific biological activities, making this class of compounds a focal point in drug discovery and development. The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

The synthesis of quinoline-4-carboxylic acids is commonly achieved through well-established methods such as the Doebner and Pfitzinger reactions.[1][2] These reactions, which involve the condensation of anilines, aldehydes (or ketones), and pyruvic acid (or its derivatives), provide a versatile route to a wide range of substituted quinoline-4-carboxylic acids.[1][2] Given the potential for isomeric products and byproducts, rigorous spectroscopic analysis is essential to confirm the desired regiochemistry and purity.

Fundamental Principles of NMR Spectroscopy in the Context of Quinoline-4-Carboxylic Acids

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei within a molecule. The key parameters obtained from NMR spectra are chemical shift (δ), spin-spin coupling (J), and signal integration.

  • Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm), while electron-donating groups shield the nucleus, resulting in an upfield shift (lower ppm).

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled nuclei.

  • Integration: The area under a ¹H-NMR signal is proportional to the number of protons giving rise to that signal.

The interpretation of the NMR spectra of quinoline-4-carboxylic acids is guided by the understanding of the electronic properties of the heterocyclic ring system and the influence of the carboxylic acid substituent.

The Electronic Landscape of the Quinoline Ring

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing effect, particularly on the α- and γ-positions (C2 and C4). This leads to a general deshielding of the protons and carbons in the pyridine ring compared to those in the benzene ring.

The Influence of the Carboxylic Acid Group

The carboxylic acid group at the 4-position is a strong electron-withdrawing group. This has a significant impact on the electronic distribution within the quinoline ring, leading to further deshielding of the protons and carbons, especially those in close proximity to the C4 position. The acidic proton of the carboxylic acid group itself gives a characteristic downfield signal, which is often broad due to hydrogen bonding and exchange.[3]

Spectroscopic Data of Quinoline-4-Carboxylic Acid and Derivatives

The following tables summarize the ¹H and ¹³C-NMR spectral data for the parent quinoline-4-carboxylic acid and a representative derivative, 2-phenyl-quinoline-4-carboxylic acid. These data serve as a reference for the characterization of related compounds.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of quinoline-4-carboxylic acid exhibits a set of distinct signals in the aromatic region, corresponding to the protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

Table 1: ¹H-NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Quinoline-4-Carboxylic Acid and a Representative Derivative.

Proton Quinoline-4-carboxylic acid (in DMSO-d₆) [4]2-Phenyl-quinoline-4-carboxylic acid (in DMSO-d₆)
H29.10-
H38.788.48 (s)
H58.188.67 (d, J = 8.5)
H68.007.72 (t, J = 7.6)
H77.887.87 (t, J = 7.6)
H87.778.18 (d, J = 8.4)
Phenyl-H-7.57 (m, 3H), 8.31 (d, J=7.4, 2H)
COOHNot explicitly assigned, typically >12 ppmNot explicitly assigned, typically >12 ppm

Chemical shifts are referenced to TMS (0 ppm). s = singlet, d = doublet, t = triplet, m = multiplet.

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum provides a fingerprint of the carbon skeleton. The chemical shifts of the carbons in quinoline-4-carboxylic acids are influenced by their position relative to the nitrogen atom and the carboxylic acid group.

Table 2: ¹³C-NMR Chemical Shifts (δ, ppm) for Quinoline-4-Carboxylic Acid and a Representative Derivative.

Carbon Quinoline-4-carboxylic acid (Predicted) 2-Phenyl-quinoline-4-carboxylic acid (in DMSO-d₆)
C2~150~155
C3~122~120
C4~140~147
C4a~128~129
C5~130~130
C6~127~128
C7~130~131
C8~129~125
C8a~148~148
COOH~168~167
Phenyl-C-128-138

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a field-proven, step-by-step methodology for the NMR analysis of quinoline-4-carboxylic acids.

Sample Preparation

Rationale: Proper sample preparation is the foundation of a good NMR experiment. The choice of solvent is critical to ensure the solubility of the analyte and to avoid overlapping signals. Deuterated solvents are used to prevent a large solvent signal from overwhelming the analyte signals.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective solvent for quinoline-4-carboxylic acids due to its high polarity, which aids in dissolving the carboxylic acid moiety. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ can also be used, but solubility may be a concern for some derivatives.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the quinoline-4-carboxylic acid derivative in 0.5-0.7 mL of the chosen deuterated solvent. This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C-NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Instrument Parameters

Rationale: Optimization of instrument parameters is essential for obtaining spectra with high resolution and sensitivity.

  • ¹H-NMR Spectroscopy:

    • Acquisition Time (at): 2-4 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (d1): 1-2 seconds. This allows for the relaxation of the nuclei between scans, ensuring accurate integration.

    • Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

    • Spectral Width (sw): A spectral width of 16 ppm is generally adequate to cover the aromatic and carboxylic acid proton signals.

  • ¹³C-NMR Spectroscopy:

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay is necessary for their observation.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of 200-250 ppm is necessary to encompass the signals of both the aromatic and carbonyl carbons.

Visualization of Key Structures and Workflows

Diagrams are essential for visualizing the molecular structure and the experimental workflow.

Quinoline-4-Carboxylic Acid Core Structure and Numbering

Caption: Numbering of the quinoline-4-carboxylic acid core.

Experimental Workflow for NMR Analysis

G cluster_workflow NMR Analysis Workflow A Sample Weighing (5-10 mg) B Solvent Addition (0.5-0.7 mL DMSO-d6) A->B C Dissolution & Filtration B->C D Transfer to NMR Tube C->D E NMR Spectrometer Setup (Lock, Shim) D->E F Acquisition of 1H & 13C Spectra E->F G Data Processing (FT, Phasing, Baseline Correction) F->G H Spectral Analysis G->H

Caption: Step-by-step workflow for NMR sample preparation and analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C-NMR spectroscopy of quinoline-4-carboxylic acids. By understanding the fundamental principles of NMR and the electronic effects within these molecules, researchers can confidently interpret spectral data for structural elucidation and purity assessment. The provided experimental protocol offers a robust and reliable method for acquiring high-quality NMR spectra. The tabulated spectral data for the parent compound and a key derivative serve as a valuable reference for scientists working in the field of medicinal chemistry and drug development.

References

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). TSI Journals. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate. (n.d.). ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (2023). PubMed Central. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. [Link]

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A Guide to the Crystal Structure Analysis of Quinoline Carboxylic Acids: From Crystallization to Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Quinoline carboxylic acids (QCAs) represent a cornerstone of medicinal chemistry, most notably as the scaffold for the widely used quinolone class of antibiotics.[1] The precise three-dimensional arrangement of atoms and molecules within the solid state dictates critical physicochemical properties of these active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth methodology for the crystal structure analysis of QCAs. We will explore the complete workflow, from the foundational principles of crystal growth to the nuanced interpretation of intramolecular and intermolecular forces, culminating in an understanding of how these structural features govern the macroscopic properties essential for drug development.

The Pharmaceutical Imperative for Crystal Structure Analysis

The solid-state form of an API is a critical quality attribute that must be thoroughly characterized during drug development.[4] The way molecules arrange themselves in a crystal lattice can drastically affect properties like stability, solubility, and mechanical behavior.[4] For QCAs, which often feature a planar aromatic system and hydrogen-bonding moieties (a carboxylic acid and often a basic nitrogen), the potential for varied intermolecular interactions is high. This predisposition leads to a phenomenon known as polymorphism, the ability of a compound to exist in multiple crystalline forms.[5][6]

Different polymorphs, while chemically identical, are distinct solid materials with unique crystal structures and, consequently, different physical properties.[6] An uncharacterized or late-appearing, more stable polymorph can have catastrophic consequences for a pharmaceutical product, potentially altering its dissolution rate and bioavailability.[3][4] Therefore, single-crystal X-ray diffraction (SC-XRD), the gold standard for atomic-level structural elucidation, is not merely an academic exercise but a crucial risk-mitigation tool in pharmaceutical development.[7][8] It provides the definitive proof of molecular structure and packing, which is essential for securing intellectual property and ensuring product consistency and efficacy.[3]

The SC-XRD Workflow: A Methodological Overview

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. Each step is critical for the success of the next, forming a chain of validation that ensures the final structure is both accurate and reliable.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Interpretation CrystalGrowth Step 1: Crystal Growth CrystalSelection Step 2: Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection Step 3: X-ray Diffraction Data Collection CrystalSelection->DataCollection DataReduction Step 4: Data Reduction & Integration DataCollection->DataReduction StructureSolution Step 5: Structure Solution (Phase Problem) DataReduction->StructureSolution StructureRefinement Step 6: Structure Refinement StructureSolution->StructureRefinement Validation Step 7: Validation & Interpretation StructureRefinement->Validation

Caption: The comprehensive workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol: A Step-by-Step Guide

Step 1: Crystal Growth — The Critical First Step

The entire SC-XRD analysis hinges on obtaining a single, high-quality crystal, typically 0.1-0.3 mm in size, free of significant defects. For QCAs, which are often sparingly soluble in common organic solvents, selecting the appropriate crystallization method is paramount. The goal is to achieve a state of supersaturation, from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous solid.[9]

Causality in Method Selection: The choice of technique is dictated by the compound's solubility and thermal stability. A highly soluble compound may require a diffusion or anti-solvent method to gently coax it out of solution, whereas a compound with good solubility in a volatile solvent is an excellent candidate for slow evaporation.

Common Crystallization Techniques for QCAs:

TechniquePrincipleIdeal Scenario for QCAsRationale & Self-Validation
Slow Evaporation Solvent is slowly removed from a saturated solution, increasing solute concentration to the point of crystallization.[2][10]The QCA is reasonably soluble in a moderately volatile solvent (e.g., ethanol, acetone, ethyl acetate).Rationale: Simplicity and control. The rate can be easily managed by adjusting the opening of the vial.[10] Validation: The formation of well-defined, transparent crystals over days or weeks indicates a successful, controlled process. Oiling out suggests the concentration increased too rapidly or impurities are present.[10]
Anti-Solvent Vapor Diffusion A vial containing the QCA dissolved in a "good" solvent is placed in a sealed chamber with a "poor" solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the QCA solution, reducing its solubility and inducing crystallization.[2]The QCA is highly soluble in one solvent (e.g., DMF, DMSO) but poorly soluble in a more volatile, miscible anti-solvent (e.g., water, methanol, diethyl ether).Rationale: Provides very slow and controlled reduction in solubility, often yielding high-quality crystals for difficult compounds. Validation: The interface between solvents should remain clear, with crystals forming slowly in the solution, not crashing out as a powder.
Cooling Crystallization A saturated solution is prepared at an elevated temperature and then slowly cooled, leveraging the compound's temperature-dependent solubility to induce crystallization.[2]The QCA shows a significant increase in solubility with temperature in a particular solvent.Rationale: Allows for precise control over the rate of supersaturation by programming the cooling rate. Validation: A slow, linear cooling profile should yield larger, more ordered crystals compared to a rapid temperature drop which favors rapid nucleation and small crystallites.
Step 2 & 3: Crystal Mounting and Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. To minimize thermal vibrations of the atoms, which can smear the electron density and degrade data quality, data is typically collected at a low temperature (e.g., 100 K) under a stream of liquid nitrogen.

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[11][12] This diffraction pattern arises from the constructive interference of X-rays scattering off the regularly spaced planes of atoms in the crystal lattice.[11] The angles and intensities of these diffracted spots contain the fundamental information required to map the electron density and, therefore, the atomic positions.[11]

Steps 4, 5 & 6: Data Reduction, Solution, and Refinement

The collected images are processed to integrate the intensities of each diffraction spot and apply corrections. The primary challenge is then to solve the "phase problem": the detector measures intensities, but both intensity and phase information are needed to calculate the electron density map. This is typically solved using computational "direct methods" or Patterson methods.

Once an initial structural model is obtained, it is refined. This is an iterative process where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions, bond lengths, angles, and thermal displacement parameters are adjusted to minimize the difference between the calculated and observed data, a process monitored by the crystallographic R-factor (a measure of agreement).

Interpreting the Crystal Structure: From Data to Insight

With a refined structure, the analysis shifts to chemical interpretation. For a QCA, this involves examining both the molecule itself and how it interacts with its neighbors.

Intramolecular Features

Analysis begins with the individual molecule's geometry. For many quinolone antibiotics like Nalidixic acid, an intramolecular hydrogen bond is observed between the carboxylic acid proton and the adjacent ketone oxygen.[13][14] This interaction creates a six-membered ring, planarizes this region of the molecule, and can significantly influence its conformation and electronic properties.[14] Bond lengths and angles are compared to expected values to identify any strain or unusual electronic effects.

Intermolecular Interactions & Supramolecular Chemistry

The key to understanding polymorphism and the resulting physicochemical properties lies in analyzing how the molecules pack together.[15] This packing is dictated by a hierarchy of non-covalent interactions.

  • Hydrogen Bonding: This is the most significant directional force in most QCA crystals. The carboxylic acid group is a potent hydrogen bond donor and acceptor. It frequently forms a robust, centrosymmetric dimer with a neighboring molecule, known as the R²₂(8) graph set motif.[16] This is one of the most common and predictable "supramolecular synthons" in crystal engineering.[17]

  • π-π Stacking: The planar quinoline ring system is electron-rich and prone to stacking interactions with neighboring rings. These interactions, while weaker than hydrogen bonds, are crucial in organizing the molecules into layers or columns.

  • C-H···O/N Interactions: Weaker hydrogen bonds, such as those from aromatic C-H donors to carbonyl oxygen or nitrogen acceptors, also play a vital role in consolidating the crystal packing.[14][18]

Synthons cluster_dimer Carboxylic Acid Dimer (R²₂(8) Synthon) cluster_stacking π-π Stacking mol1 Q-C(=O)OH mol2 HO(O=)C-Q mol1->mol2 O-H···O mol2->mol1 O-H···O ring1 Quinoline Ring ring2 Quinoline Ring ring1->ring2 π-π interaction

Sources

An In-depth Technical Guide on the Lipophilicity and pKa of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid, specifically its lipophilicity (LogP) and acid dissociation constant (pKa). For researchers, scientists, and professionals in drug development, a thorough understanding of these parameters is critical as they profoundly influence a compound's pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document will delve into the theoretical underpinnings, experimental methodologies, and computational approaches for determining these key characteristics.

Introduction: The Pivotal Role of Lipophilicity and pKa in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties, such as lipophilicity and pKa, are of paramount importance.[1] Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), governs a molecule's ability to traverse cellular membranes, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2][4] The pKa, the negative logarithm of the acid dissociation constant, dictates the ionization state of a compound at a given pH.[3] This is crucial within physiological systems, as the charge of a molecule affects its solubility, permeability, and interaction with its biological target.[2]

3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid belongs to the quinoline class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[5][6] A detailed characterization of its lipophilicity and pKa is therefore a foundational step in its evaluation as a potential drug candidate.

Molecular Structure and its Influence on Physicochemical Properties

The structure of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid, a derivative of 2-phenylquinoline-4-carboxylic acid, features a quinoline core substituted with a phenyl group at position 2, a carboxylic acid at position 4, and methyl groups at positions 3 and 6.

The key functional groups that determine its physicochemical behavior are:

  • Carboxylic Acid Group (-COOH): This acidic functional group is the primary determinant of the molecule's pKa. The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the quinoline ring system.

  • Quinoline Core: This heterocyclic aromatic system is weakly basic due to the nitrogen atom. However, the presence of the electron-withdrawing carboxylic acid group will significantly decrease the basicity of the quinoline nitrogen.

  • Phenyl Group (-C6H5): The phenyl group at the 2-position contributes significantly to the molecule's lipophilicity.

  • Methyl Groups (-CH3): The two methyl groups, one at the 3-position and another at the 6-position, will increase the lipophilicity of the molecule. Their electronic effect on the pKa of the carboxylic acid is expected to be modest, with the methyl group at the 3-position potentially having a slight electron-donating effect through hyperconjugation.

Based on the structure, we can anticipate that 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid will be a relatively lipophilic weak acid. A structurally similar compound, 3-Methyl-2-phenylquinoline-4-carboxylic acid, has a computed LogP of 3.7, suggesting that our target molecule will have a similar, likely slightly higher, LogP value due to the additional methyl group.[7]

Determination of Lipophilicity (LogP)

Lipophilicity is experimentally determined by measuring the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water. The partition coefficient (P) is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium. LogP is the base-10 logarithm of this ratio.

Experimental Approach: The Shake-Flask Method

The shake-flask method is the gold standard for LogP determination due to its direct measurement of the partition coefficient.[8][9]

Protocol for Shake-Flask LogP Determination:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.

  • Partitioning: In a sealed container, mix a known volume of the aqueous sample solution with a known volume of the saturated n-octanol.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning.[10]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Calculation: Calculate the LogP using the following equation: LogP = log ( [Compound]octanol / [Compound]aqueous )

dot graph TD { A[Start: Prepare n-octanol and water saturated with each other] --> B{Prepare stock solution of compound in aqueous phase}; B --> C{Mix known volumes of aqueous solution and n-octanol}; C --> D{Agitate for 24h to equilibrate}; D --> E{Centrifuge to separate phases}; E --> F{Quantify compound concentration in each phase via HPLC}; F --> G[Calculate LogP]; G --> H[End];

} caption: "Shake-Flask Method for LogP Determination"

Computational Prediction of LogP

Various computational methods can provide an estimate of LogP. These are broadly categorized into fragment-based and property-based approaches.[12] Fragment-based methods calculate LogP by summing the contributions of individual molecular fragments, while property-based methods use molecular descriptors in quantitative structure-property relationship (QSPR) models.[12][13] Several online tools and software packages are available for LogP prediction.[14]

Determination of the Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid group in 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid can be determined experimentally through methods that monitor the change in the concentration of the ionized and non-ionized forms as a function of pH.

Experimental Approach: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[15] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the compound while monitoring the pH.[16][17]

Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Dissolve a precisely weighed amount of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. A 1mM solution is a common starting point.[17]

  • Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.[16][17]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[16][17]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[18] The equivalence point is identified as the point of maximum slope on the titration curve.[15]

dot graph TD { A[Start: Dissolve compound in aqueous/co-solvent mixture] --> B{Place solution in a thermostatted vessel with pH electrode}; B --> C{Titrate with standardized strong base in small increments}; C --> D{Record pH after each addition}; D --> E{Plot pH vs. volume of titrant}; E --> F{Identify the equivalence point (max slope)}; F --> G{Determine the half-equivalence point}; G --> H[pKa = pH at half-equivalence point]; H --> I[End];

} caption: "Potentiometric Titration for pKa Determination"

Computational Prediction of pKa

Computational methods for pKa prediction often employ quantum mechanical calculations or quantitative structure-activity relationship (QSAR) models.[19][20][21] These methods can provide valuable estimates, especially in the early stages of drug discovery when experimental determination may not be feasible for a large number of compounds. The accuracy of these predictions depends on the chosen method and the similarity of the target molecule to the compounds in the training set of the model.[22]

Summary of Physicochemical Properties

The following table summarizes the expected physicochemical properties of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid based on its structure and comparison with similar compounds.

PropertyPredicted Value/RangeMethod of DeterminationSignificance in Drug Development
LogP 3.5 - 4.5Shake-Flask, ComputationalHigh lipophilicity suggests good membrane permeability but may also lead to lower solubility and higher metabolic clearance.
pKa 3.0 - 4.5Potentiometric Titration, ComputationalAs a weak acid, it will be predominantly ionized at physiological pH, which will influence its solubility and interactions with biological targets.

Conclusion

A comprehensive understanding of the lipophilicity and pKa of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid is fundamental to its progression as a potential therapeutic agent. This guide has outlined the theoretical basis for these properties and provided detailed, field-proven protocols for their experimental determination. The shake-flask method for LogP and potentiometric titration for pKa remain the gold standards for their accuracy and reliability. Complementary computational predictions offer a rapid means of estimation, particularly for library screening. The interplay of the lipophilic phenyl and methyl groups with the acidic carboxylic acid function within the quinoline scaffold will ultimately define the ADME and toxicological profile of this compound.

References

  • Di, L., & Kerns, E. H. (2003). pKa, Solubility, and Lipophilicity. In Drug-like Properties: Concepts, Structure, and Methods (pp. 45-76). Academic Press.
  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • PubChem. (n.d.). 3-Methyl-2-phenylquinoline-4-carboxylic acid. PubChem. [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

  • Vilar, S., Cozza, G., & Moro, S. (2008). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 48(5), 1373–1380. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Jeleń, M., Morak-Młodawska, B., & Pluta, K. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (2015). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • ResearchGate. (2021). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

  • National Institutes of Health. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • ResearchGate. (2024). SYNTHESIS AND DETERMINATION OF IONIZATION CONSTANTS (P K A ) OF 2-ARYLQUINAZOLINE DERIVATIVES BEARING SUBSTITUENTS AT VARYING POSITIONS. ResearchGate. [Link]

  • National Institutes of Health. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Rowan Scientific. (n.d.). pKa Prediction. Rowan Scientific. [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • OUCI. (2022). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. OUCI. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • ACS Publications. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • ACS Publications. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry. [Link]

  • National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

  • National Institutes of Health. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. ResearchGate. [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Rupp. [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. Pion Inc. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • National Institutes of Health. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2014). 16.5: The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. East Stroudsburg University. [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]

  • eScholarship.org. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]

Sources

The Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid: Mechanistic Insights and Optimization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-phenylquinoline-4-carboxylic acid (historically known as Cinchophen) represents a cornerstone reaction in heterocyclic chemistry, utilizing the Doebner multi-component condensation.[1] While originally discovered in 1887, this scaffold has seen a resurgence in modern drug discovery, serving as a privileged structure for Histone Deacetylase (HDAC) inhibitors, STAT3 signaling modulators, and antimalarial agents.

This technical guide moves beyond basic recipe adherence, offering a mechanistic deconstruction of the reaction to empower researchers to optimize yields, minimize side products (such as pyrrolidine derivatives), and scale the process effectively.

Mechanistic Architecture

The Doebner reaction is a three-component condensation involving aniline, benzaldehyde, and pyruvic acid.[1][2] Unlike the Doebner-Miller reaction (which utilizes


-unsaturated carbonyls), the Doebner synthesis specifically targets the formation of quinoline-4-carboxylic acids.
The Mechanistic Pathway

The reaction proceeds primarily through a Schiff Base intermediate pathway, rather than a concerted mechanism. Understanding this is crucial for controlling reaction kinetics.

  • Imine Formation: Aniline condenses with benzaldehyde to form N-benzylideneaniline (Schiff base).

  • Enol Addition: The enol form of pyruvic acid undergoes a Mannich-type addition to the imine.

  • Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.

  • Oxidation/Aromatization: The resulting dihydroquinoline intermediate must lose hydrogen to form the fully aromatic quinoline. Crucial Insight: In the absence of an external oxidant, the Schiff base often acts as the hydrogen acceptor, effectively consuming a portion of the starting material and limiting yield.

DoebnerMechanism Aniline Aniline SchiffBase Schiff Base (Imine Intermediate) Aniline->SchiffBase Benzaldehyde Benzaldehyde Benzaldehyde->SchiffBase Pyruvic Pyruvic Acid (Enol Form) Addition Mannich-type Addition Pyruvic->Addition SchiffBase->Addition + Pyruvic Acid Intermediate Dihydroquinoline Intermediate Addition->Intermediate SideRxn Pyrrolidine Derivatives Addition->SideRxn Incorrect Cyclization Oxidation Oxidative Aromatization Intermediate->Oxidation - 2H Product 2-Phenylquinoline- 4-carboxylic Acid Oxidation->Product

Caption: Mechanistic flow of the Doebner reaction highlighting the critical Schiff base intermediate and the oxidative aromatization step.

Experimental Protocols

Method A: Classical Ethanol Reflux (Scalable & Robust)

This method is preferred for large-scale synthesis (>10g) due to its simplicity and the tendency of the product to precipitate directly from the reaction medium.

Reagents:

  • Aniline (1.0 equiv)

  • Benzaldehyde (1.0 equiv)[2]

  • Pyruvic Acid (1.0 equiv)[2]

  • Solvent: Absolute Ethanol (10 mL per mmol)

Protocol:

  • Pre-activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10 mmol, 1.06 g) and aniline (10 mmol, 0.93 g) in 20 mL of absolute ethanol.

  • Imine Formation: Stir at room temperature for 15 minutes. Why? This ensures the Schiff base is formed prior to acid addition, reducing the risk of aniline reacting directly with pyruvic acid to form side products.

  • Acid Addition: Add a solution of pyruvic acid (10 mmol, 0.88 g) in 5 mL ethanol dropwise over 5 minutes.

  • Reflux: Equip with a reflux condenser and heat the mixture to boiling (approx. 78°C) for 3–4 hours. The solution will typically darken (orange/red).

  • Precipitation: Allow the reaction to cool to room temperature. The target acid usually precipitates as a yellow/off-white solid.

  • Purification: Filter the crude solid. Wash with cold ethanol (2 x 5 mL) and then with diethyl ether to remove unreacted aldehyde. Recrystallize from hot ethanol or acetic acid if necessary.

Method B: Green Synthesis (Microwave-Assisted)

Ideal for library generation and rapid derivative screening.

Protocol:

  • Mix aniline (1 mmol), benzaldehyde (1 mmol), and pyruvic acid (1 mmol) in a microwave-safe vial.

  • Add a minimal amount of water (0.5 mL) or perform solvent-free if using a neat grinding approach.

  • Irradiate at 300W for 2–3 minutes (monitor temperature to maintain <100°C).

  • Cool and wash the resulting solid with water/ethanol mixture.

Process Optimization & Troubleshooting

The following table summarizes critical parameters affecting yield and purity.

ParameterOptimization StrategyScientific Rationale
Order of Addition Aldehyde + Amine

then Acid
Prevents the formation of diketo-pyrrolidine side products which occur if aniline and pyruvic acid condense prematurely.
Oxidation State Add mild oxidant or use excess Schiff BaseThe aromatization step requires hydrogen removal. In standard protocols, the Schiff base acts as the H-acceptor, theoretically capping yield at 50%.
Catalysis Lewis Acids (e.g., Fe(OTf)

, BF

)
Lewis acids activate the imine and carbonyl carbons, facilitating the reaction for electron-deficient anilines which are typically sluggish.
Solvent Choice Ethanol vs. Acetic AcidEthanol allows for easier workup (precipitation). Acetic acid promotes the initial condensation but requires aqueous workup.

Characterization & Validation

To validate the synthesis of 2-phenylquinoline-4-carboxylic acid, the following analytical signatures must be confirmed.

Molecular Formula: C


H

NO

Molecular Weight: 249.27 g/mol
NMR Spectroscopy Data (DMSO-d , 400 MHz)

The diagnostic peak is the carboxylic acid proton and the specific pattern of the quinoline ring.

PositionShift (

ppm)
MultiplicityAssignment
COOH 13.90 – 14.10Broad SingletCarboxylic Acid proton (exchangeable)
H-3 8.40 – 8.50SingletQuinoline H3 (Characteristic isolated proton)
H-8 8.60 – 8.70DoubletQuinoline H8 (Deshielded by ring nitrogen)
H-5 8.10 – 8.20DoubletQuinoline H5 (Deshielded by COOH group)
Ph-H 8.25 – 8.35MultipletPhenyl ring (Ortho protons)
Ar-H 7.60 – 7.90MultipletRemaining aromatic protons

Self-Validation Check:

  • Melting Point: The pure compound should melt between 210–212°C . A significant drop (<205°C) indicates incomplete cyclization or contamination with the pyrrolidine side product.

  • Solubility: Insoluble in water and acidic media; soluble in alkali (forming carboxylate salts) and hot ethanol.

References

  • Doebner, O. (1887). "Ueber a-Alkylcinchoninsäuren und a-Alkylchinoline". Annalen der Chemie, 242(2), 265–288.

  • BenchChem. (2025).[2][3] "Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction". BenchChem Technical Library.

  • Wang, J., et al. (2022).[4] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors".[2][4][5][6] Frontiers in Pharmacology.

  • Nishisaka, F., et al. (2023). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction". Journal of Organic Chemistry. [7]

  • ChemicalBook. (2024). "Quinoline-4-carboxylic acid NMR Spectrum and Characterization". ChemicalBook Database.

Sources

Quantum chemical studies on dimethyl-phenylquinoline-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Quantum Chemical Studies on Dimethyl-phenylquinoline-carboxylic Acid

Introduction: The Significance of Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their potential as antiviral, anti-inflammatory, antimicrobial, and anticancer agents.[2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which govern their interactions with biological targets. Understanding these properties at a molecular level is paramount for rational drug design and the development of new, more potent therapeutic agents.

This technical guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the electronic structure, reactivity, and potential biological activity of dimethyl-phenylquinoline-carboxylic acid. As a representative member of this important class of molecules, a detailed computational analysis serves as a powerful tool for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of these computational techniques, provide a step-by-step protocol for their implementation, and discuss the interpretation of the results in the context of medicinal chemistry.

Theoretical Framework: The Power of Quantum Chemistry in Drug Discovery

Quantum chemistry provides a robust theoretical framework for understanding the behavior of molecules at the electronic level. Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost.[3][4] DFT calculations allow us to predict a wide range of molecular properties, including:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms in the molecule.

  • Electronic Structure: The distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.[1]

  • Spectroscopic Properties: Prediction of vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, which can aid in the characterization of the molecule.

  • Reactivity Descriptors: Calculation of global and local reactivity indices, such as electronegativity, chemical hardness, and Fukui functions, which provide insights into the reactive sites of the molecule.[4]

For studying excited state properties, such as electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[3] Furthermore, molecular docking simulations can be employed to predict the binding affinity and interaction mode of the molecule with a specific biological target, such as an enzyme or a receptor.[5][6][7]

Causality in Method Selection: Why DFT and TD-DFT?

The choice of DFT and TD-DFT for studying quinoline derivatives is underpinned by their proven track record in accurately predicting the properties of organic molecules of similar size and complexity.[3][4] These methods provide a quantum mechanical description of the electronic structure that is essential for understanding the subtle interplay of steric and electronic effects that govern the molecule's behavior. For instance, understanding the HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and its potential to participate in charge-transfer interactions, which are often critical for biological activity.[1]

Experimental and Computational Workflow

The following sections outline a detailed, step-by-step methodology for conducting a comprehensive quantum chemical study on dimethyl-phenylquinoline-carboxylic acid.

Step 1: Molecular Structure Preparation

The first step is to obtain the three-dimensional structure of dimethyl-phenylquinoline-carboxylic acid. For the purpose of this guide, we will consider 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid, for which a synthesis route has been described.[8]

Protocol:
  • 2D Sketching: Draw the 2D structure of 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion: Convert the 2D structure into a preliminary 3D model using the software's built-in functionalities.

  • Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the quantum chemical calculations.

Step 2: Quantum Chemical Calculations with DFT

This step involves performing geometry optimization and frequency calculations using DFT to obtain the most stable conformation of the molecule and to verify that it corresponds to a true energy minimum.

Protocol:
  • Software Selection: Choose a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

  • Method and Basis Set Selection:

    • Method: Select the B3LYP hybrid functional, which is widely used and has been shown to provide accurate results for organic molecules.[1]

    • Basis Set: Employ the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for molecules of this size. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electronic distribution, especially for systems with heteroatoms and potential hydrogen bonding.

  • Input File Preparation: Create an input file specifying the molecular coordinates, the chosen level of theory (B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization followed by frequency analysis).

  • Execution and Analysis:

    • Run the calculation.

    • Upon completion, verify that the geometry optimization has converged.

    • Analyze the output of the frequency calculation to ensure that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum on the potential energy surface.

Step 3: Analysis of Electronic Properties and Reactivity

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties and reactivity can be extracted.

Protocol:
  • Frontier Molecular Orbitals (FMOs):

    • Visualize the HOMO and LUMO to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap generally suggests higher reactivity.[1]

  • Molecular Electrostatic Potential (MEP):

    • Generate an MEP map to visualize the charge distribution on the molecular surface.[4] Red regions indicate areas of high electron density (electronegative) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (electropositive) and are prone to nucleophilic attack.

  • Global Reactivity Descriptors:

    • Calculate key reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) using the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's overall reactivity.[3]

Step 4: Simulation of Spectra with TD-DFT

To aid in the experimental characterization of the molecule, its UV-Visible absorption spectrum can be simulated using TD-DFT.

Protocol:
  • TD-DFT Calculation: Using the optimized geometry from the DFT calculation, perform a TD-DFT calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Analysis of Electronic Transitions:

    • Analyze the output to obtain the excitation energies and oscillator strengths for the lowest-lying electronic transitions.

    • The excitation energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum.

    • The oscillator strength is a measure of the intensity of the absorption band.

Step 5: Molecular Docking Studies

To explore the potential of dimethyl-phenylquinoline-carboxylic acid as a drug candidate, molecular docking simulations can be performed to predict its binding mode and affinity for a relevant biological target. For instance, quinoline derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and protein kinase CK2.[9][10][11]

Protocol:
  • Target Selection and Preparation:

    • Identify a relevant protein target from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of dimethyl-phenylquinoline-carboxylic acid as the ligand.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, MOE) to dock the ligand into the active site of the protein.[7]

  • Analysis of Results:

    • Analyze the predicted binding poses and the calculated binding energy. A lower binding energy generally indicates a more favorable interaction.[5]

    • Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic interactions that contribute to binding.

Data Presentation and Visualization

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data obtained from the quantum chemical calculations.

Table 1: Calculated Geometrical Parameters

ParameterBond Length (Å) / Angle (°)
C-C (quinoline)Value
C-N (quinoline)Value
C=O (carboxyl)Value
C-O (carboxyl)Value
O-H (carboxyl)Value
Dihedral Angle (quinoline-phenyl)Value

Table 2: Calculated Electronic Properties

PropertyValue (eV)
E_HOMOValue
E_LUMOValue
HOMO-LUMO Gap (ΔE)Value
Ionization PotentialValue
Electron AffinityValue
Electronegativity (χ)Value
Chemical Hardness (η)Value
Global Electrophilicity Index (ω)Value

Table 3: Simulated UV-Visible Absorption Data (TD-DFT)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S1ValueValueValue
S0 → S2ValueValueValue
S0 → S3ValueValueValue
Visualizations
Molecular Structure

Caption: Molecular structure of 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid.

Computational Workflow

computational_workflow cluster_prep Preparation cluster_calc Quantum Calculations cluster_analysis Analysis & Prediction mol_struct Molecular Structure (2D to 3D) dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_struct->dft prot_prep Protein Target Preparation (PDB) docking Molecular Docking prot_prep->docking geom Optimized Geometry dft->geom electronic Electronic Properties (HOMO, LUMO, MEP) dft->electronic td_dft TD-DFT Calculation spectra Simulated Spectra (UV-Vis) td_dft->spectra geom->td_dft geom->docking binding Binding Affinity & Interactions docking->binding

Caption: Workflow for quantum chemical and molecular docking studies.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting quantum chemical studies on dimethyl-phenylquinoline-carboxylic acid. By following the outlined protocols, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule, as well as its potential interactions with biological targets. The data generated from these computational studies can be invaluable for guiding synthetic efforts, interpreting experimental results, and accelerating the discovery of new quinoline-based therapeutic agents. Future studies could expand upon this work by investigating the effects of different substituents on the quinoline and phenyl rings, exploring the molecule's reactivity in different solvent environments, and performing more advanced molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex.

References

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Available at: [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Available at: [Link]

  • He, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928549. Available at: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1475. Available at: [Link]

  • He, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928549. Available at: [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available at: [Link]

  • He, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928549. Available at: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1475. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 28(22), 7609. Available at: [Link]

  • Kumar, S., et al. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 13(37), 25956-25968. Available at: [Link]

  • Tighadouini, S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2468-S2481. Available at: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1475. Available at: [Link]

  • Boulaamane, A., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of Biomolecular Structure and Dynamics, 41(20), 10137-10151. Available at: [Link]

  • El-Serwy, W. S., et al. (2016). Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. International Journal of Pharmacy & Technology, 8(4), 25221-25236. Available at: [Link]

  • Al-Jumaili, A. H. A., et al. (2022). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences, 35(4), 1-13. Available at: [Link]

  • Erugu, Y., et al. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 459-463. Available at: [Link]

  • Yildiz, M., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery

The 2-phenylquinoline-4-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its structural rigidity and capacity for versatile functionalization have made it an attractive starting point for the development of novel therapeutics.[1][2] Derivatives of this class have been investigated for a range of applications, including as anticancer agents targeting histone deacetylases (HDACs) and as novel antibacterial agents.[2][3][4]

This guide focuses on providing a detailed framework for the in vitro evaluation of a specific derivative, 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid. While the specific biological targets for this exact molecule may be diverse, a crucial and well-established therapeutic target for which analogous small molecules are developed is the Urate Transporter 1 (URAT1). Inhibition of URAT1 is a primary strategy for the treatment of hyperuricemia and gout.[5] Therefore, this document will detail the necessary protocols to characterize and validate the potential of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid as a URAT1 inhibitor.

The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the experimental design. This ensures that the described methods form a self-validating system for the robust assessment of the compound's efficacy and safety profile in vitro.

The Scientific Rationale: Targeting URAT1 for Hyperuricemia

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a pivotal membrane transporter located on the apical membrane of renal proximal tubule cells.[5] Its primary function is the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. In pathological conditions such as gout, which is characterized by hyperuricemia, the activity of URAT1 contributes to elevated serum uric acid levels. Consequently, inhibiting URAT1 prevents this reabsorption, promoting the excretion of uric acid and thereby lowering its concentration in the blood.[5][6] This mechanism makes URAT1 a key therapeutic target for uricosuric drugs.[7]

The following diagram illustrates the role of URAT1 in renal uric acid reabsorption and the mechanism of its inhibition.

URAT1_Pathway cluster_tubule Renal Proximal Tubule cluster_inhibition lumen Tubular Lumen (Urine) p1 lumen->p1 Uric Acid cell Epithelial Cell p2 cell->p2 GLUT9 (Efflux) blood Bloodstream p1->cell URAT1 (Reabsorption) p2->blood Uric Acid inhibitor 3,6-Dimethyl-2-phenylquinoline- 4-carboxylic acid inhibitor->p1 Inhibition

Caption: URAT1-mediated uric acid reabsorption in the kidney and the point of inhibition.

Part 1: Preliminary Compound Characterization

Before proceeding to cell-based assays, it is critical to determine the fundamental physicochemical properties of the test compound, such as its solubility and stability in the assay buffer. These preliminary tests prevent misinterpretation of biological data that might arise from compound precipitation or degradation.

Protocol 1: Aqueous Solubility Assessment (Kinetic Method)

This protocol provides a quick assessment of the compound's solubility in the chosen assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Create a serial dilution of the compound in the assay buffer (e.g., HBSS, pH 7.4) to achieve a range of final concentrations (e.g., 200 µM down to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to mimic assay conditions.

  • Visual Inspection: After incubation, visually inspect each well for signs of precipitation.

  • Quantitative Measurement (Optional but Recommended): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the soluble compound using a suitable analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The highest concentration at which no precipitation is observed is the kinetic solubility limit.

Protocol 2: In Vitro Stability Assessment

This protocol assesses the chemical stability of the compound in the assay buffer over the duration of the planned experiment.[8]

Methodology:

  • Incubation Setup: Prepare a solution of the compound in the assay buffer at a relevant concentration (e.g., 10 µM).

  • Time Points: Incubate the solution at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, and 4 hours).

  • Analysis: Immediately analyze the aliquots by a quantitative method such as LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Interpretation: Plot the concentration of the compound against time. A significant decrease (e.g., >15%) in concentration over the experimental timeframe indicates instability, which must be considered when interpreting biological data.

Part 2: Primary Efficacy Assay - URAT1 Inhibition

The cornerstone of this investigation is a cell-based assay using Human Embryonic Kidney 293 (HEK293) cells engineered to overexpress the human URAT1 transporter.[6] This allows for a direct measurement of the compound's ability to block uric acid uptake. We present two validated methods for detecting uric acid uptake.

Method A: [¹⁴C]-Uric Acid Uptake Assay

This is a highly sensitive, traditional method that uses radiolabeled uric acid.[9]

Experimental Workflow Diagram:

workflow start Seed hURAT1-HEK293 cells in 24-well plate wash1 Wash cells with Hank's Balanced Salt Solution (HBSS) start->wash1 preincubate Pre-incubate with Test Compound or Vehicle (DMSO) for 15 min at 37°C wash1->preincubate initiate Initiate uptake with [¹⁴C]-Uric Acid Solution for 5 min at 37°C preincubate->initiate terminate Terminate uptake and wash with ice-cold HBSS initiate->terminate lyse Lyse cells with Cell Lysis Buffer terminate->lyse measure Quantify radioactivity via Liquid Scintillation Counting lyse->measure end Calculate % Inhibition and determine IC₅₀ measure->end

Caption: Workflow for the [¹⁴C]-Uric Acid Uptake Inhibition Assay.

Detailed Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing hURAT1 into a 24-well plate at a density that will yield approximately 80-90% confluency on the day of the assay (e.g., 2.5 x 10⁵ cells/well).[6] Culture for 24-48 hours.

  • Preparation: On the day of the assay, prepare a range of concentrations of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid in HBSS. Also, prepare the uptake solution containing [¹⁴C]-uric acid (e.g., 50 µM final concentration) in HBSS.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 500 µL of pre-warmed HBSS.

    • Add 200 µL of HBSS containing the desired concentration of the test compound (or vehicle control, e.g., 0.5% DMSO) to each well.[5]

    • Pre-incubate the plate at 37°C for 10-15 minutes.[5]

    • Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]-uric acid uptake solution.[5]

    • Incubate at 37°C for a short, linear uptake period (typically 5 minutes).[5]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution.[5]

    • Immediately wash the cells three times with 500 µL of ice-cold HBSS to remove extracellular radiolabel.[5]

    • Lyse the cells by adding 300 µL of a suitable cell lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100) and incubating at room temperature for 30 minutes with gentle shaking.[5][7]

  • Quantification:

    • Transfer the cell lysate from each well into a scintillation vial.

    • Add 4 mL of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Controls: Include "no inhibitor" (vehicle only) controls representing 100% activity and "parental cells" (HEK293 not expressing URAT1) to determine background uptake.

Method B: Non-Radioactive Uric Acid Uptake with LC-MS/MS Detection

This modern alternative avoids radioactivity and offers high sensitivity and selectivity.[10][11]

Detailed Protocol: The procedure is similar to Method A through step 3. The key differences are in the uptake solution and the final quantification step.

  • Uptake Solution: Prepare an uptake solution containing non-labeled uric acid (e.g., 100-750 µM) in HBSS.[6]

  • Termination and Lysis:

    • After the 5-minute incubation, terminate the reaction and wash with ice-cold HBSS as described above.

    • Lyse the cells by adding a specific lysis/extraction solution, typically 100-200 µL of an organic solvent mixture (e.g., 80% methanol) containing a stable isotope-labeled internal standard (e.g., 1,3-¹⁵N₂ uric acid).[7][11] This internal standard is crucial for accurate quantification.

  • Sample Preparation:

    • Incubate on ice for 10 minutes, then scrape the cells.

    • Centrifuge the samples at high speed (e.g., 18,000 g for 20 min at 4°C) to pellet cell debris.[10]

    • Transfer the supernatant to new tubes or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by reversed-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).[10]

    • Use multiple reaction monitoring (MRM) to detect the specific mass transitions for uric acid and the internal standard.[10]

    • Quantify the amount of uric acid in each sample by comparing its peak area to that of the internal standard.

Data Presentation and Analysis

The inhibitory potency of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid is expressed as the half-maximal inhibitory concentration (IC₅₀). This value is determined by measuring the uric acid uptake over a range of compound concentrations and fitting the data to a dose-response curve.

Data Calculation:

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Sample_Uptake - Background_Uptake) / (Vehicle_Uptake - Background_Uptake))

  • Plot % Inhibition versus the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

Example Data Table:

CompoundIC₅₀ (µM)
3,6-Dimethyl-2-phenylquinoline-4-carboxylic acidCalculated Value
Benzbromarone (Reference Compound)Calculated Value
Lesinurad (Reference Compound)Calculated Value

Note: Benzbromarone and Lesinurad are well-characterized URAT1 inhibitors and should be included as positive controls.[10]

Part 3: Secondary Assay - Cytotoxicity Assessment

It is essential to confirm that the observed reduction in uric acid uptake is due to specific inhibition of URAT1 and not simply a consequence of general cytotoxicity. The Lactate Dehydrogenase (LDH) assay is a common method for assessing cell membrane integrity.[12][13]

Protocol 3: LDH Cytotoxicity Assay

This colorimetric assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[14]

Methodology:

  • Cell Treatment: Seed hURAT1-HEK293 cells in a 96-well plate and treat them with the same concentrations of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid used in the URAT1 inhibition assay. Incubate for a period relevant to the primary assay (e.g., 30-60 minutes).

  • Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) to induce 100% cell death.

    • Vehicle Control: Cells treated with the same concentration of DMSO used for the test compound.

  • Assay Procedure:

    • Carefully collect a portion of the culture supernatant from each well.

    • Perform the LDH reaction according to the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture containing a tetrazolium salt, which is converted to a colored formazan product by LDH.[14]

  • Measurement: Measure the absorbance of the formazan product at the recommended wavelength (typically ~490 nm) using a plate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)

    • A compound is generally considered non-toxic at concentrations where the % Cytotoxicity is low (e.g., <10-20%). The MTS or MTT assay can also be used as an orthogonal method to assess cell viability, though these measure metabolic activity and cannot distinguish between cell death and growth inhibition.[12][15]

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the in vitro characterization of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid as a potential URAT1 inhibitor. By following these protocols, researchers can reliably determine the compound's solubility and stability, quantify its inhibitory potency against a key therapeutic target for hyperuricemia, and assess its cytotoxic profile. The integration of established methodologies, appropriate controls, and clear data analysis pathways ensures the generation of robust and interpretable results, forming a solid foundation for further drug development efforts.

References

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. (2025). JACS Au. [Link]

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2025). Nature Communications. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS One. [Link]

  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. (2024). NIH. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). PMC - NIH. [Link]

  • An LC-MS/MS- and hURAT1 cell-based approach for screening of uricosuric agents. (2020). PubMed. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. [Link]

  • In vitro inhibitory assay of 1a-1t and lesinurad against human URAT1. (n.d.). ResearchGate. [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). Nacalai Tesque, Inc. [Link]

  • Cell-based urate transport assay with 293A cells transiently expressing... (n.d.). ResearchGate. [Link]

  • Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency (EMA). [Link]

  • Stability Testing of Drug Substances and Drug Products. (1998). FDA. [Link]

  • Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport. (2020). ACS Omega. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). NIH. [Link]

  • Chemical characterization of a URAT1-inhibitory activity-guided... (n.d.). ResearchGate. [Link]

  • LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences. [Link]

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (n.d.). PMC. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]

  • Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination... (2019). PLOS One. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation... (2023). MDPI. [Link]

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). MDPI. [Link]

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Application Notes and Protocols for the Dissolution of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of a Promising Scaffold

The 2-phenylquinoline-4-carboxylic acid core, a scaffold of significant interest in medicinal chemistry and drug development, is the backbone of numerous compounds with potential therapeutic applications, including as anticancer and antimicrobial agents.[1] A critical hurdle in the preclinical evaluation of these derivatives is their characteristically poor aqueous solubility. This property can significantly impede the acquisition of reliable data in biological assays and complicate the establishment of meaningful structure-activity relationships (SAR).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-phenylquinoline-4-carboxylic acid derivatives. It moves beyond a simple recitation of steps to explain the underlying physicochemical principles, enabling the rational selection of an appropriate solubilization strategy. The protocols herein are designed to be robust and self-validating, ensuring the integrity and reproducibility of your experimental results.

Understanding the Physicochemical Landscape

2-Phenylquinoline-4-carboxylic acid, also known as cinchophen, and its derivatives are weak acids. Their solubility is largely dictated by the protonation state of the carboxylic acid group and the overall lipophilicity of the molecule. In its protonated (neutral) form, the molecule is highly lipophilic and thus poorly soluble in aqueous media. Conversely, in its deprotonated (anionic) form, the resulting carboxylate is significantly more polar and exhibits increased aqueous solubility.

Substituents on the phenyl and quinoline rings can further modulate solubility. Electron-withdrawing groups can increase the acidity of the carboxylic acid, while lipophilic substituents will generally decrease aqueous solubility.

Strategic Approaches to Solubilization

The selection of an appropriate dissolution strategy is contingent upon the specific requirements of the downstream application, such as the desired final concentration, the tolerance of the biological system to organic solvents, and the required stability of the solution. The following decision tree illustrates a logical workflow for selecting a suitable protocol.

Dissolution_Strategy start Start with solid compound check_solubility Initial Solubility Screening (e.g., DMSO, EtOH, NaOH) start->check_solubility organic_stock Protocol 1: High-Concentration Organic Stock Solution (e.g., DMSO) check_solubility->organic_stock Soluble in Organic Solvent alkaline_stock Protocol 2: Aqueous Alkaline Stock Solution (e.g., NaOH/KOH) check_solubility->alkaline_stock Soluble in Aqueous Base co_solvent Protocol 3: Co-solvent System for Direct Formulation check_solubility->co_solvent Insoluble in single solvents dilution Dilute into Assay Buffer organic_stock->dilution alkaline_stock->dilution co_solvent->dilution precipitation_check Observe for Precipitation dilution->precipitation_check success Proceed with Assay precipitation_check->success No Precipitation troubleshoot Troubleshoot: Adjust solvent ratio, lower concentration, or try alternative method precipitation_check->troubleshoot Precipitation Occurs troubleshoot->check_solubility

Caption: Decision workflow for selecting a dissolution protocol.

Experimental Protocols

Protocol 1: High-Concentration Organic Stock Solution (Primary Method for In Vitro Screening)

This is the most common and highly recommended method for preparing samples for high-throughput screening (HTS) and general in vitro biological assays.[2] The use of a high-concentration stock in 100% dimethyl sulfoxide (DMSO) allows for minimal final solvent concentration in the assay, thereby reducing the potential for solvent-induced artifacts.

Causality: DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of organic molecules.[3] By creating a concentrated stock (e.g., 10-50 mM), subsequent dilutions into aqueous assay buffers result in a final DMSO concentration that is typically well-tolerated by most cell lines and enzymatic assays (ideally ≤0.5%).

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh a precise amount of the 2-phenylquinoline-4-carboxylic acid derivative into a sterile, appropriate vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for 5 mg of a 249.27 g/mol compound to make a 20 mM stock, add 1.003 mL of DMSO).

  • Dissolution: Facilitate dissolution by vortexing at room temperature. If necessary, gentle warming (30-40°C) in a water bath or sonication can be applied. Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Studies have shown that while many compounds are stable in DMSO, the presence of water can enhance degradation for some molecules.[4][5][6]

Self-Validation:

  • Clarity Check: The stock solution must be a clear, homogenous solution with no visible particulates.

  • Dilution Test: Perform a serial dilution of the stock solution into the final assay buffer. Observe for any signs of precipitation at each dilution step. If precipitation occurs, the stock concentration may be too high, or an alternative protocol may be necessary.

Protocol 2: Aqueous Alkaline Stock Solution

This method is particularly useful when organic solvents must be avoided or when the compound exhibits poor solubility in DMSO. By reacting the carboxylic acid with a strong base, a highly soluble salt is formed.[7]

Causality: The carboxylic acid moiety of the 2-phenylquinoline-4-carboxylic acid scaffold will react with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a neutralization reaction to form the corresponding sodium or potassium carboxylate salt.[7] This salt is an ionic species with significantly higher aqueous solubility than the neutral parent acid.

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh the compound into a sterile conical tube or vial.

  • Initial Suspension: Add a small volume of purified water to suspend the compound.

  • Base Titration: Add a 1 M solution of NaOH or KOH dropwise while vortexing. Use a stoichiometric amount (1 equivalent) of the base relative to the compound. Continue to add the base until the compound is fully dissolved. A slight excess may be required, but aim to keep the final pH as close to neutral as possible after dissolution, if the application requires it.

  • Volume Adjustment: Once the compound is fully dissolved, add purified water or a suitable buffer (e.g., PBS) to reach the final desired volume and concentration.

  • pH Measurement and Adjustment: Measure the pH of the final solution. If necessary, adjust the pH carefully with dilute HCl, but be aware that lowering the pH too much may cause the compound to precipitate.

  • Sterilization and Storage: If for use in cell culture, sterile-filter the solution through a 0.22 µm filter. Store at 4°C for short-term use or -20°C for longer-term storage.

Self-Validation:

  • pH Stability: Monitor the pH of the solution over time to ensure it remains stable.

  • Precipitation Check: After storage, visually inspect the solution for any signs of precipitation, especially after thawing.

Data Presentation: Solubility Overview

The following table summarizes the general solubility profile of the parent compound, 2-phenylquinoline-4-carboxylic acid (cinchophen), which serves as a baseline for its derivatives. Note that the solubility of specific derivatives will vary based on their substituents.

Solvent/SystemSolubility ProfileApproximate Quantitative DataReference
WaterInsoluble-
EthanolSoluble1 g in 120 mL
Diethyl EtherSoluble1 g in 100 mL
ChloroformSoluble1 g in 400 mL
DMSOSolubleHigh (typically used for >10 mM stocks)[3]
Aqueous NaOH (1M)SolubleAlmost transparent solution
Aqueous KOH (33%)SolubleUsed in synthesis as a solvent[3]

Troubleshooting Common Issues

Problem: The compound precipitates out of solution upon dilution of the DMSO stock into an aqueous buffer.

Causality: This is a common issue for poorly soluble compounds. While soluble in the organic stock, the dilution into an aqueous environment can cause the concentration to exceed its aqueous solubility limit, leading to precipitation.[8][9]

Solutions:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in the assay.

  • Increase Final DMSO Concentration: If the assay can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.5% to 1%) can help maintain solubility.

  • Use a Co-solvent in the Buffer: The addition of other excipients like polyethylene glycol (PEG) or cyclodextrins to the aqueous buffer can enhance the solubility of the compound.[10]

  • Sonication: Briefly sonicating the final diluted solution can sometimes help to redissolve fine precipitates.

Problem: The compound is not fully dissolving in 100% DMSO.

Solutions:

  • Gentle Heating: Warm the solution to 30-40°C.

  • Sonication: Use a bath sonicator to provide energy to break up the solid lattice.

  • Alternative Organic Solvents: For very lipophilic derivatives, solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may be more effective, but their toxicity in biological assays is a significant consideration.[10]

Conclusion

The successful dissolution of 2-phenylquinoline-4-carboxylic acid derivatives is a critical first step for their biological evaluation. By understanding the underlying chemical principles and employing a systematic approach as outlined in these protocols, researchers can prepare reliable and reproducible solutions. The choice between creating a high-concentration organic stock or an aqueous alkaline solution will depend on the specific compound and the experimental context. Careful observation for precipitation upon dilution and proactive troubleshooting are key to ensuring the integrity of the data generated from these promising therapeutic candidates.

References

  • Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (n.d.). IOSR Journal. Retrieved from [Link]

  • High-Throughput Solubility. (n.d.). GlaxoSmithKline. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). Molecules, 22(11), 1847. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. (n.d.). CiteSeerX. Retrieved from [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceutics, 14(8), 1637. Retrieved from [Link]

  • Stability of screening compounds in wet DMSO. (2007). Journal of Biomolecular Screening, 12(1), 20-26. Retrieved from [Link]

  • Stability of Screening Compounds in Wet DMSO. (2007). Journal of Biomolecular Screening, 12(1), 20-26. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). Scientific Reports, 14, 15516. Retrieved from [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2005). Journal of Biomolecular Screening, 10(6), 557-567. Retrieved from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research, 7(2), 58-66. Retrieved from [Link]

  • Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. (2012). Bioorganic & Medicinal Chemistry, 20(20), 6146-6153. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • Chemical Properties of Carboxylic Acids: Ionization and Neutralization. (2021, March 22). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 936551. Retrieved from [Link]

  • Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers in Chemistry, 13. Retrieved from [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. (2004). The Journal of Organic Chemistry, 69(15), 5005-5010. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of Quinoline-4-Carboxylic Acid in Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system is a foundational heterocyclic scaffold that is prevalent in a vast array of natural products and synthetic bioactive molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Among the various quinoline isomers, the quinoline-4-carboxylic acid core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The carboxylic acid group at the 4-position provides a crucial handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the synthesis of diverse libraries of amides, esters, and other derivatives.[3][4]

This technical guide provides a comprehensive overview of the derivatization of quinoline-4-carboxylic acid for biological evaluation. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the strategic choices made during the derivatization and evaluation process.

Core Synthesis of the Quinoline-4-Carboxylic Acid Scaffold

The generation of the quinoline-4-carboxylic acid core is the essential first step in any derivatization campaign. Two classical and highly effective methods for this synthesis are the Doebner reaction and the Pfitzinger reaction. The choice between these methods often depends on the desired substitution pattern and the nature of the available starting materials.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][5] This method is particularly advantageous due to the wide variety of commercially available anilines and aldehydes, allowing for the introduction of diverse substituents on the quinoline ring.

Conceptual Workflow of the Doebner Reaction:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Aniline Substituted Aniline Solvent Solvent (e.g., Ethanol, Acetonitrile) Aniline->Solvent Aldehyde Aromatic/Aliphatic Aldehyde Aldehyde->Solvent PyruvicAcid Pyruvic Acid PyruvicAcid->Solvent Catalyst Acid Catalyst (optional) Solvent->Catalyst Heat Heating (Reflux) Catalyst->Heat Quinoline Quinoline-4-Carboxylic Acid Heat->Quinoline

Figure 1: Conceptual workflow of the Doebner reaction.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction

This protocol describes a general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Slowly add pyruvic acid (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylquinoline-4-carboxylic acid.

The Pfitzinger Reaction: Condensation with Isatin

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[3][6] This method is particularly useful for synthesizing quinolines with substituents at the 2- and 3-positions.

Conceptual Workflow of the Pfitzinger Reaction:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Isatin Isatin Derivative Base Base (e.g., KOH, NaOH) Isatin->Base Carbonyl α-Methylene Carbonyl Compound Carbonyl->Base Solvent Solvent (e.g., Ethanol) Base->Solvent Heat Heating (Reflux) Solvent->Heat Quinoline Substituted Quinoline-4-Carboxylic Acid Heat->Quinoline

Figure 2: Conceptual workflow of the Pfitzinger reaction.

Derivatization Strategies at the 4-Carboxyl Group

The carboxylic acid functionality of quinoline-4-carboxylic acid is a versatile anchor for a multitude of chemical transformations. The most common and biologically relevant derivatizations are the formation of amides and esters. These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacological activity.

Amide Bond Formation: Accessing a Diverse Chemical Space

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. The resulting quinoline-4-carboxamides have demonstrated a wide range of biological activities, including anticancer and antimalarial properties.[7][8] The choice of amine coupling partner allows for the introduction of a vast array of functional groups and structural motifs.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for the synthesis of quinoline-4-carboxamides using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • Quinoline-4-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure quinoline-4-carboxamide.

Rationale for Reagent Selection:

  • HATU: A highly efficient and widely used coupling reagent that minimizes racemization for chiral amines and provides high yields even with sterically hindered substrates.[9]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Esterification: Modulating Lipophilicity and Bioavailability

Esterification of the carboxylic acid group is another key strategy to modify the properties of the quinoline scaffold. Esters can act as prodrugs, improving oral bioavailability, and can also exhibit their own intrinsic biological activities.[2][10]

Protocol 3: Steglich Esterification using DCC and DMAP

This protocol outlines the Steglich esterification, a mild and effective method for synthesizing esters from carboxylic acids and alcohols using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[11][12]

Materials:

  • Quinoline-4-carboxylic acid (1.0 eq)

  • Desired alcohol (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the quinoline-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure quinoline-4-carboxylic acid ester.

Rationale for Reagent Selection:

  • DCC: A dehydrating agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.

  • DMAP: A highly nucleophilic catalyst that accelerates the reaction by forming a more reactive acylpyridinium species.[13]

  • DCM: A common aprotic solvent that is suitable for this reaction.

Biological Evaluation: From In Vitro Screening to Mechanistic Studies

Following the successful synthesis of a library of quinoline-4-carboxylic acid derivatives, the next critical phase is the comprehensive biological evaluation to identify promising lead compounds. The choice of assays will be dictated by the therapeutic area of interest.

Anticancer Activity Screening

Quinoline derivatives have shown significant potential as anticancer agents, targeting various cellular pathways.[8][14][15]

Protocol 4: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

The quinoline scaffold is the basis for the quinolone class of antibiotics, and novel derivatives continue to be explored for their antibacterial and antifungal properties.[4][17]

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds and standard antibiotics

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Perform serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assessment

Quinoline derivatives have been investigated for their ability to modulate inflammatory responses.[19][20]

Protocol 6: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS (Lipopolysaccharide)

  • Griess Reagent

  • Nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without test compound).

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve and calculate the percentage inhibition of NO production.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the quinoline-4-carboxylic acid scaffold allows for the elucidation of structure-activity relationships, providing valuable guidance for the design of more potent and selective compounds.

Table 1: General SAR Trends for Quinoline-4-Carboxylic Acid Derivatives

Biological ActivityKey Structural Features and SAR Observations
Anticancer - The presence of an aryl group at the 2-position is often crucial for activity.[21] - Electron-withdrawing groups on the 2-aryl ring can enhance potency. - The nature of the amide substituent at the 4-position significantly influences activity and selectivity.[15]
Antibacterial - The free carboxylic acid at the 4-position is often important for activity, though ester and amide derivatives can also be active.[4] - Introduction of basic side chains can improve antibacterial potency and spectrum.[4] - Lipophilicity plays a key role in antibacterial activity.[4]
Anti-inflammatory - The carboxamide moiety at the 4-position is a common feature in quinoline-based anti-inflammatory agents.[20] - Specific substitutions on the quinoline ring can target different inflammatory pathways.
DHODH Inhibition - The quinoline-4-carboxylic acid moiety is a key pharmacophore for binding to dihydroorotate dehydrogenase (DHODH).[6][22] - Substitutions at the 2- and 6-positions of the quinoline ring can significantly impact inhibitory potency.[22][23]

Logical Flow for a Derivatization and Screening Cascade:

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Core_Synthesis Core Synthesis (Doebner/Pfitzinger) Derivatization Derivatization (Amides, Esters) Core_Synthesis->Derivatization Primary_Screening Primary Screening (e.g., Cytotoxicity, MIC) Derivatization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Assays, Mechanistic Studies) Primary_Screening->Secondary_Screening SAR_Analysis SAR Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

Figure 3: A typical workflow for the derivatization and biological evaluation of quinoline-4-carboxylic acid.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and privileged starting point for the discovery of novel bioactive compounds. The synthetic accessibility of the core and the ease of derivatization at the 4-carboxyl group provide a robust platform for medicinal chemistry campaigns. By employing the synthetic and biological evaluation protocols detailed in this guide, researchers can systematically explore the chemical space around this important scaffold, leading to the identification of potent and selective modulators of a wide range of biological targets. The iterative process of design, synthesis, and testing, guided by a thorough understanding of structure-activity relationships, will continue to unlock the full therapeutic potential of quinoline-4-carboxylic acid derivatives.

References

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  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules. Retrieved from [Link]

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  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). MedCrave. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. Retrieved from [Link]

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  • Quinoline and their Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

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  • Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of Amide and Ester Derivatives from Quinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The carboxylic acid moiety at the 4-position serves as a versatile handle for the synthesis of various amide and ester derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This document provides a comprehensive guide to the synthesis of these important classes of compounds, focusing on practical laboratory protocols, mechanistic insights, and troubleshooting strategies.

The strategic modification of the carboxylic acid group into amides and esters is a cornerstone of drug discovery.[5][6] Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, enabling the exploration of structure-activity relationships by introducing diverse amine building blocks.[5][7] Similarly, esterification can modulate properties such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates.[8][9]

This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to efficiently synthesize and purify amide and ester derivatives of quinoline-4-carboxylic acid.

PART 1: Synthesis of Amide Derivatives

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[10] Direct condensation is generally not feasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, a variety of coupling reagents have been developed to promote this transformation efficiently.

Mechanistic Overview of Amide Bond Formation

The general mechanism for amide bond formation using a coupling reagent involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an activated ester or an acylphosphonium species. This step converts the poor hydroxyl leaving group of the carboxylic acid into a much better leaving group.

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group yields the desired amide and byproducts derived from the coupling reagent.

Below is a generalized workflow for the synthesis of amide derivatives from quinoline-4-carboxylic acid.

G start Quinoline-4-carboxylic Acid + Amine coupling Addition of Coupling Reagent (e.g., EDC, HATU) and Base (e.g., DIPEA) start->coupling reaction Reaction Stirring (Room Temperature or Elevated) coupling->reaction workup Aqueous Workup (e.g., washing with aq. HCl, aq. NaHCO3) reaction->workup extraction Extraction with Organic Solvent (e.g., EtOAc, DCM) workup->extraction purification Purification (e.g., Column Chromatography, Recrystallization) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Purified Amide Derivative characterization->product

Caption: General workflow for the synthesis of quinoline-4-carboxamides.

Common Coupling Reagents for Amidation

A plethora of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and ease of byproduct removal.[5] The choice of reagent often depends on the specific substrates and the desired scale of the reaction.

Coupling ReagentCommon AdditivesTypical BaseKey Features
EDC (or EDCI)HOBt, OxymaDIPEA, Et3NWater-soluble carbodiimide; byproducts are easily removed by aqueous workup.[11]
HATU NoneDIPEA, 2,4,6-collidineHighly efficient uronium-based reagent, good for hindered substrates.[12]
TBTU/HBTU HOBtDIPEASimilar to HATU, but can be less expensive.
DCC DMAPNoneInexpensive, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.
SOCl₂ (Thionyl Chloride)Catalytic DMFPyridine, Et3NConverts the carboxylic acid to an acyl chloride in situ. Requires careful handling.
Protocol: Synthesis of N-benzylquinoline-4-carboxamide using EDC/HOBt

This protocol describes a general procedure for the coupling of quinoline-4-carboxylic acid with benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Materials:

  • Quinoline-4-carboxylic acid

  • Benzylamine

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • DIPEA (N,N-diisopropylethylamine)

  • Anhydrous DMF (N,N-dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (e.g., benzylamine, 1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzylquinoline-4-carboxamide.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.[13][14][15]

Rationale for Reagent Choices:

  • EDC/HOBt: This combination is widely used due to its efficiency and the ease of removing the urea byproduct during aqueous workup.[11] HOBt acts as a catalyst and suppresses side reactions, such as racemization in the case of chiral carboxylic acids.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the protonated amine, driving the reaction forward.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and reagents.

PART 2: Synthesis of Ester Derivatives

Esterification of quinoline-4-carboxylic acid can be achieved through several methods, with the most common being the Fischer esterification and methods involving activation of the carboxylic acid.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[16][17][18] The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction.[16]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Quinoline-4-carboxylic Acid Quinoline-4-carboxylic Acid Quinoline-4-carboxylate Ester Quinoline-4-carboxylate Ester Quinoline-4-carboxylic Acid->Quinoline-4-carboxylate Ester Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Quinoline-4-carboxylate Ester Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Quinoline-4-carboxylate Ester Heat (Reflux) Heat (Reflux) Heat (Reflux)->Quinoline-4-carboxylate Ester Removal of Water Removal of Water Removal of Water->Quinoline-4-carboxylate Ester Water Water Quinoline-4-carboxylate Ester->Water

Caption: Key components of the Fischer esterification reaction.

Protocol: Synthesis of Ethyl Quinoline-4-carboxylate via Fischer Esterification

This protocol outlines the synthesis of the ethyl ester of quinoline-4-carboxylic acid.

Materials:

  • Quinoline-4-carboxylic acid

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend quinoline-4-carboxylic acid (1.0 eq) in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

  • Confirm the structure and purity of the obtained ethyl quinoline-4-carboxylate by spectroscopic methods.[19]

Esterification using Activating Agents

For more sensitive substrates or when milder conditions are required, esterification can be performed using coupling reagents similar to those used for amidation. The alcohol simply replaces the amine as the nucleophile. Reagents like DCC with a catalytic amount of 4-dimethylaminopyridine (DMAP) are highly effective for this transformation.[20]

PART 3: Purification and Characterization

Purification Strategies
  • Column Chromatography: Silica gel chromatography is the most common method for purifying both amide and ester derivatives. A gradient elution system, typically with hexane/ethyl acetate or dichloromethane/methanol, is used to separate the product from unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

  • Aqueous Workup: As described in the protocols, a thorough aqueous workup is crucial for removing water-soluble reagents and byproducts, which simplifies the subsequent purification steps.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized derivatives. The chemical shifts and coupling patterns provide detailed information about the molecular structure.[13][14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl stretching frequencies of the amide (typically 1630-1680 cm⁻¹) and ester (typically 1730-1750 cm⁻¹) functional groups.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent- Insufficient activation time- Poorly nucleophilic amine/alcohol- Steric hindrance- Use fresh or a different coupling reagent (e.g., HATU for hindered amines)- Increase reaction time or temperature- Use a stronger base or a more reactive derivative of the nucleophile
Multiple Byproducts - Side reactions of the activated intermediate- Epimerization of chiral centers- Over-activation- Add HOBt or Oxyma to suppress side reactions- Use milder coupling conditions and a non-nucleophilic base- Carefully control the stoichiometry of the reagents
Difficulty in Removing Byproducts - DCU from DCC coupling- Water-insoluble urea from EDC- For DCU, filter the reaction mixture before workup- For EDC byproducts, ensure thorough aqueous washes

References

  • Anderson, K. A., et al. (2014). Class I SIRTs has been extensively studied in the pathogenesis of various diseases compared with other SIRT isoforms. Frontiers in Pharmacology. [Link]

  • Chakraborti, A. K., et al. (2009). Silica chloride is an efficient catalyst for esterification of carboxylic acids with alcohols as well as for transesterification of esters by both alcoholysis and acidolysis. The Journal of Organic Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

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  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

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  • Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

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  • ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

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  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
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  • PubMed. (2013, April 15). Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer. [Link]

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Cell-based assay development for quinoline carboxylic acid inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-Based Assay Development for Quinoline Carboxylic Acid Inhibitors

For: Researchers, scientists, and drug development professionals.

Authored By: Gemini, Senior Application Scientist

Abstract

Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives showing inhibitory activity against a wide array of critical cellular targets, including DNA topoisomerases, kinases, and various metabolic enzymes.[1][2] The transition from a promising hit in a biochemical screen to a viable lead compound hinges on a thorough understanding of its activity within a physiological context. Cell-based assays are indispensable for this evaluation, providing crucial insights into a compound's cell permeability, target engagement, mechanism of action, and overall cytotoxicity.[3][4] This guide provides a strategic framework and detailed protocols for developing a robust suite of cell-based assays to comprehensively characterize quinoline carboxylic acid inhibitors. We will move beyond simple procedural lists to explain the causal logic behind experimental design, ensuring that each assay serves as a self-validating system for generating reliable and translatable data.

The Rationale: From Enzyme to Cell

While biochemical assays using purified enzymes are essential for initial hit identification, they exist in a vacuum, devoid of the biological complexities that govern a drug's fate in the body.[5] A potent enzyme inhibitor may fail in a cellular context for several reasons:

  • Poor Membrane Permeability: The compound cannot reach its intracellular target.

  • Efflux Pump Activity: The compound is actively transported out of the cell.

  • Metabolic Instability: The compound is rapidly degraded by cellular enzymes.

  • High Intracellular Substrate Concentration: A competitive inhibitor may be outcompeted by high physiological concentrations of the enzyme's natural substrate.[3]

Cell-based assays are therefore the critical next step to bridge the gap between biochemical potency and physiological efficacy.[3][6] The workflow described herein is designed to systematically de-risk and characterize candidate inhibitors.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & QC B Primary Cytotoxicity & Viability Screening A->B C Determine IC50/GI50 B->C D Target Engagement Assay (e.g., CETSA / NanoBRET) C->D Is compound active at non-toxic dose? E Confirm On-Target Activity D->E F Target-Specific Functional Assay (e.g., Phosphorylation, DNA Damage) E->F Does compound bind the intended target? G Elucidate Downstream Effects F->G H Lead Candidate Profile G->H Correlate functional data with phenotype

Caption: High-level workflow for characterizing quinoline carboxylic acid inhibitors.

Foundational Assays: Assessing Cellular Impact

The first critical question for any potential therapeutic is its effect on cell health. Cytotoxicity assays are used to measure the degree to which a compound is toxic to cells.[7][8] It is crucial to distinguish between compounds that are cytotoxic (kill cells) and those that are cytostatic (inhibit proliferation without killing). Employing assays that measure different aspects of cell health, such as metabolic activity and membrane integrity, provides a more complete picture.

Cell Viability via Metabolic Activity (MTS Assay)

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by NAD(P)H-dependent oxidoreductase enzymes in metabolically active, viable cells.[9] The amount of formazan produced is directly proportional to the number of living cells.

Causality & Rationale: The MTS assay is a rapid and high-throughput method to assess the overall impact of a compound on cell population health. A decrease in signal indicates either cell death or a significant reduction in metabolic activity, often associated with cell cycle arrest. It is an excellent primary screening assay to determine the dose-range for subsequent, more complex experiments.

G cluster_0 Inside Live Cell cluster_1 Outside Cell (Assay Reagent) A Mitochondrial Oxidoreductases (NAD(P)H) MTS MTS (Tetrazolium) Yellow, Soluble A->MTS donates e- Formazan Formazan Purple, Soluble MTS->Formazan Reduction Readout Spectrophotometer Reading Formazan->Readout Measured at OD 490nm G cluster_0 No Inhibitor cluster_1 With Inhibitor A Target Protein (Unbound) B Heat Applied A->B C Protein Denatures & Aggregates B->C Result Quantify Soluble Protein (e.g., Western Blot, ELISA, NanoBRET) C->Result D Target Protein E Protein-Inhibitor Complex (Stabilized) D->E Inhibitor Inhibitor Inhibitor->E F Heat Applied E->F G Protein Remains Soluble & Folded F->G G->Result

Caption: The principle of ligand-induced thermal stabilization in CETSA.

Protocol: Bioluminescent Target Engagement (NanoBRET™)

This protocol assumes the use of a cell line engineered to express the target protein fused to a NanoLuc® luciferase (NLuc) donor and a fluorescent tracer that binds the target.

  • Cell Preparation: Harvest and resuspend cells expressing the NLuc-target fusion in Opti-MEM® medium to the desired concentration.

  • Tracer Addition: Add the cell-permeable fluorescent tracer to the cell suspension at a pre-optimized concentration.

  • Compound Treatment: Dispense 10 µL of the cell/tracer suspension into the wells of a white 96-well assay plate. Add 10 µL of 2X serially diluted quinoline carboxylic acid inhibitor.

  • Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound to enter the cells and reach binding equilibrium.

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to the wells according to the manufacturer's protocol.

  • Data Acquisition: Read both the donor (460 nm) and acceptor (610 nm) emission signals using a plate reader equipped for luminescence and filtered luminescence detection.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio for each well (Acceptor Signal / Donor Signal).

    • Normalize the data to the vehicle control.

    • Plot the corrected BRET ratio against the log of the inhibitor concentration and fit to a 4PL curve to determine the IC50, which represents the concentration of inhibitor required to displace 50% of the tracer from the target protein.

Mechanism of Action: Elucidating Function

With confirmed cellular activity and target engagement, the final step is to demonstrate that the inhibitor modulates the specific biological function of its target. The choice of assay here is entirely dependent on the target class.

Example: Topoisomerase I Inhibition

Many quinoline derivatives function as topoisomerase inhibitors. [10]These enzymes resolve DNA supercoiling during replication and transcription. [11]Inhibitors often trap the topoisomerase-DNA covalent complex, leading to DNA strand breaks and cell death. [12] Assay Principle: This can be measured by quantifying the amount of these trapped complexes or by observing downstream markers of DNA damage, such as the phosphorylation of histone H2A.X (γH2A.X).

Protocol: Immunofluorescence for γH2A.X (DNA Damage Marker)

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the quinoline inhibitor at 1X, 5X, and 10X its cytotoxic IC50 for a short duration (e.g., 2-6 hours). Include a known topoisomerase inhibitor (e.g., Camptothecin) as a positive control.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween® 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 488) for 1 hour at room temperature in the dark.

  • Staining & Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2A.X foci per nucleus. A significant, dose-dependent increase in foci indicates the induction of DNA double-strand breaks, consistent with topoisomerase inhibition.

Inhibitor Cytotoxicity IC50 (µM) Target Engagement IC50 (µM) γH2A.X Foci Induction Interpretation
Compound QX-101 1.20.8+++Potent, on-target Topoisomerase inhibitor.
Compound QX-102 2.5> 50-Cytotoxicity is likely due to off-target effects.
Compound QX-103 > 505.2N/AGood target binding but lacks cellular potency. (Permeability issue?)
Camptothecin 0.50.2+++Positive Control.

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Application Notes and Protocols for the Safe Handling and Storage of Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of aromatic carboxylic acids. This document emphasizes the scientific principles underlying these guidelines to ensure experimental integrity and personnel safety.

Introduction to Aromatic Carboxylic Acids: Properties and Hazards

Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. This structure imparts acidic properties and unique reactivity. Common examples include benzoic acid, a widely used preservative, and salicylic acid, a key component in pharmaceuticals and skincare.

While generally solids at room temperature, their acidic nature necessitates careful handling. They can cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, their stability can be influenced by environmental factors, potentially impacting experimental outcomes and product shelf life. Understanding these properties is the first step toward safe and effective utilization in a laboratory setting.

Prudent Practices for Handling Aromatic Carboxylic Acids

Adherence to proper handling procedures is paramount to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. For aromatic carboxylic acids, which are typically fine powders, the following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are essential to protect against airborne particles and accidental splashes.[2] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn.[3] It is crucial to check the manufacturer's glove compatibility chart for the specific acid and solvent being used.

  • Body Protection: A lab coat, fastened, is required to protect the skin and clothing. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: When handling large quantities of powdered aromatic carboxylic acids or when there is a potential for aerosolization, a properly fitted respirator may be necessary.[4] This should be determined by a formal risk assessment and in accordance with OSHA guidelines.

Engineering Controls
  • Ventilation: All handling of open containers of aromatic carboxylic acids should be performed in a well-ventilated area. For volatile compounds or when dust generation is likely, a chemical fume hood is required.[1][5]

  • Designated Work Area: Establish a designated area for working with these compounds to prevent cross-contamination. This area should be clearly labeled.[5]

Long-Term Storage and Stability Considerations

The chemical stability of aromatic carboxylic acids is influenced by temperature, light, humidity, and compatibility with other chemicals. Improper storage can lead to degradation, compromising the purity and efficacy of the material.

General Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.Elevated temperatures can accelerate degradation reactions such as decarboxylation.
Light Store in amber or opaque containers in a dark location.Exposure to UV light can induce photodegradation, leading to the formation of impurities.
Humidity Keep containers tightly sealed in a dry environment.Aromatic carboxylic acids can be hygroscopic, and moisture can facilitate hydrolytic degradation of derivatives.
Container Use well-sealed, non-reactive containers (e.g., glass or compatible plastic).Prevents contamination and reaction with container materials.
Chemical Incompatibility

Co-storage of incompatible chemicals can lead to dangerous reactions. Aromatic carboxylic acids should be segregated from:

  • Bases (e.g., sodium hydroxide, amines): Reacts in a vigorous acid-base neutralization, which can be exothermic.[6][7]

  • Oxidizing agents (e.g., peroxides, nitrates): Can lead to exothermic and potentially explosive reactions.

  • Reducing agents: May initiate undesirable chemical reactions.

A chemical compatibility chart should be consulted for specific storage requirements.[8][9][10]

Understanding and Mitigating Degradation Pathways

Aromatic carboxylic acids can degrade through several mechanisms. Understanding these pathways is crucial for developing stable formulations and interpreting stability data.

Key Degradation Mechanisms
  • Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis. However, derivatives such as esters and amides are susceptible.[11] This reaction is often catalyzed by acids or bases.

  • Oxidation: The aromatic ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under photochemical conditions. This can lead to the formation of hydroxylated byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This can involve cleavage of the carboxylic acid group or reactions on the aromatic ring.

  • Thermal Degradation (Decarboxylation): At elevated temperatures, some aromatic carboxylic acids can undergo decarboxylation, losing CO2 to form an aromatic hydrocarbon.[12][13][14] The presence of certain functional groups on the ring can influence the temperature at which this occurs.[15]

The following diagram illustrates the common degradation pathways for a generic aromatic carboxylic acid:

A Aromatic Carboxylic Acid B Hydrolysis (of derivatives) A->B H+/OH-, H2O C Oxidation A->C [O] D Photodegradation A->D hv E Thermal Degradation (Decarboxylation) A->E Δ F Degradation Products B->F C->F D->F E->F

Caption: Major degradation pathways for aromatic carboxylic acids.

Experimental Protocols for Purity and Stability Assessment

A robust analytical program is essential to ensure the quality of aromatic carboxylic acids throughout their lifecycle.

Protocol 1: Purity Determination by Titration

This protocol provides a method for determining the purity of a known aromatic carboxylic acid, such as benzoic acid, by acid-base titration.

Principle: The carboxylic acid is a weak acid that can be accurately neutralized by a strong base, such as sodium hydroxide, in the presence of a suitable indicator.

Materials:

  • Aromatic carboxylic acid sample

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Ethanol, reagent grade

  • Phenolphthalein indicator solution

  • Analytical balance

  • Burette, 50 mL

  • Erlenmeyer flasks, 250 mL

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.5 g of the aromatic carboxylic acid sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of ethanol to dissolve the sample. If necessary, gently warm the mixture to aid dissolution.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the sample with standardized 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH used.

  • Perform a blank titration with 50 mL of ethanol and subtract this volume from the sample titration volume.

Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (W_sample * 10)

Where:

  • V_NaOH = Volume of NaOH used (mL)

  • M_NaOH = Molarity of NaOH (mol/L)

  • MW_acid = Molecular weight of the aromatic carboxylic acid ( g/mol )

  • W_sample = Weight of the sample (g)

Protocol 2: Stability-Indicating RP-HPLC Method for Salicylic Acid

This protocol outlines a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of salicylic acid and its degradation products.

Principle: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients. This is achieved by developing a chromatographic system that effectively separates all these components.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 20mM Phosphate buffer pH 2.5 (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of salicylic acid reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the salicylic acid sample in the mobile phase to a known concentration.

  • Forced Degradation Study:

    • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80 °C for 2 hours.

    • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80 °C for 2 hours.

    • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

    • Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the standard solutions, the undegraded sample solution, and the stressed samples into the HPLC system.

  • Data Evaluation:

    • Assess the peak purity of the salicylic acid peak in the stressed samples.

    • Calculate the percentage of degradation.

    • Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).

The following workflow diagram outlines the process of a forced degradation study:

cluster_0 Forced Degradation Workflow A Drug Substance/Product B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H Analysis by Stability-Indicating Method C->H D->H E->H F->H G->H I Characterization of Degradation Products H->I J Method Validation H->J K Establish Degradation Pathway I->K

Caption: Workflow for a forced degradation study.

Emergency Procedures

Spill Response

In the event of a spill, the following steps should be taken:[16][17]

  • Evacuate: Immediately alert personnel in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: Increase ventilation in the area of the spill.

  • Protect: Don appropriate PPE before attempting to clean up the spill.

  • Contain and Clean:

    • For solid spills, gently sweep the material to avoid creating dust. Use a dustpan and brush.[16]

    • For small liquid spills, use an absorbent material compatible with acids.[18]

    • Neutralize the spill with a weak base, such as sodium bicarbonate, if appropriate and safe to do so.

  • Dispose: Collect the spilled material and any contaminated absorbents in a sealed, labeled container for hazardous waste disposal.

Fire Safety

Aromatic carboxylic acids are combustible solids.[19]

  • Suitable Extinguishing Agents: Use dry chemical, carbon dioxide, water spray, or foam extinguishers.[19][20][21]

  • Unsuitable Extinguishing Agents: Avoid using a solid stream of water, as it may scatter the burning material.

Waste Disposal

All waste containing aromatic carboxylic acids and their contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[22][23][24][25]

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix incompatible waste streams.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Conclusion

The safe and effective use of aromatic carboxylic acids in a research and development setting hinges on a thorough understanding of their chemical properties and potential hazards. By implementing the handling, storage, and analytical protocols outlined in these application notes, scientists can ensure the integrity of their experiments, the quality of their products, and, most importantly, the safety of all laboratory personnel.

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In Silico ADME-T Prediction for Quinoline Derivatives: A Practical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Quinoline ADME-T

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1] However, the journey of a quinoline-based drug candidate from discovery to clinical approval is often fraught with challenges related to its absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile.[2] Poor pharmacokinetic properties and unforeseen toxicity are major contributors to late-stage drug development failures.[3]

In silico ADME-T prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to identify and mitigate potential liabilities at the earliest stages of research.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of in silico ADME-T prediction for quinoline derivatives. We will delve into the rationale behind specific computational choices, provide detailed protocols for widely used software, and offer insights into the interpretation of predictive data to guide the design of safer and more effective quinoline-based therapeutics.

The Quinoline Scaffold: Unique ADME-T Considerations

Quinoline is a bicyclic aromatic heterocycle, and its physicochemical properties present a unique set of considerations for ADME-T prediction.[4][5] The presence of the nitrogen atom influences its basicity, lipophilicity, and potential for metabolic reactions.[6] Key properties of quinoline derivatives that require careful in silico evaluation include:

  • Lipophilicity (logP/logD): The lipophilicity of a compound is a critical determinant of its absorption and distribution.[6] The aromatic nature of the quinoline ring generally imparts a degree of lipophilicity, which can be modulated by substituents.

  • Aqueous Solubility (logS): Adequate aqueous solubility is essential for oral absorption. The planar and often rigid structure of quinoline derivatives can lead to poor solubility.

  • Metabolism: The quinoline ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation.[7] Understanding the sites of metabolism is crucial for predicting metabolic stability and potential drug-drug interactions.[8][9]

  • Toxicity: Certain quinoline derivatives have been associated with specific toxicities, including cardiotoxicity (hERG inhibition) and mutagenicity.[10][11][12] Early identification of these potential liabilities is paramount.

A Strategic Workflow for In Silico ADME-T Assessment

A robust in silico ADME-T workflow for quinoline derivatives should be a multi-step, iterative process that integrates data from various computational tools and models. This approach allows for a comprehensive evaluation and helps to build confidence in the predictive data.

ADMET_Workflow cluster_input 1. Compound Input cluster_prediction 2. In Silico Prediction cluster_analysis 3. Data Analysis & Interpretation cluster_decision 4. Decision Making Input Quinoline Derivative (SMILES or SD File) PhysChem Physicochemical Properties (logP, logS, pKa, TPSA) Input->PhysChem ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME Toxicity Toxicity Prediction (hERG, Mutagenicity, Hepatotoxicity) ADME->Toxicity Data_Integration Data Integration & Visualization (Bioavailability Radar, BOILED-Egg Plot) Toxicity->Data_Integration SAR_Analysis Structure-Activity/Property Relationship (SAR/SPR) Analysis Data_Integration->SAR_Analysis Prioritization Prioritize or Deprioritize SAR_Analysis->Prioritization Redesign Guide Molecular Redesign Prioritization->Redesign Redesign->Input Iterative Optimization

Figure 1: A strategic workflow for the in silico ADME-T assessment of quinoline derivatives.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for using two widely accessible and powerful in silico tools: SwissADME (a free web server) and pkCSM (a free web server). These tools offer a comprehensive suite of ADME-T predictions and are excellent starting points for any in silico evaluation.

Protocol 1: ADME-T Profiling using the SwissADME Web Server

SwissADME is a user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[13]

1. Preparation of Input:

  • Obtain the chemical structure of your quinoline derivative. The most common input format is the Simplified Molecular Input Line Entry System (SMILES) string. You can generate SMILES from a 2D chemical drawing using software like ChemDraw or MarvinSketch.

  • Alternatively, you can draw the structure directly in the MarvinJS applet provided on the SwissADME website.

2. Step-by-Step Procedure:

  • Navigate to the SwissADME website ([Link]).

  • In the "Enter a list of SMILES" box, paste the SMILES string of your quinoline derivative. You can enter multiple SMILES, one per line.

  • Click the "Run" button.

  • The results will be displayed in a new window.

3. Interpretation of Results:

  • Physicochemical Properties: Pay close attention to the predicted logP (lipophilicity) and logS (solubility) values. For quinoline derivatives, a balanced lipophilicity is often desirable to ensure both membrane permeability and sufficient solubility.

  • Pharmacokinetics: The "BOILED-Egg" plot provides an intuitive visualization of passive gastrointestinal absorption and blood-brain barrier (BBB) penetration.[14] Points within the white region are predicted to have good gastrointestinal absorption, while points in the yellow region are predicted to cross the BBB.[14]

  • Drug-Likeness: The "Bioavailability Radar" provides a quick visual assessment of a compound's drug-likeness based on six key physicochemical properties.[13][15] An ideal compound would have its radar plot fall entirely within the pink area.[15]

  • Medicinal Chemistry: This section provides alerts for potentially problematic fragments (PAINS) and structural features that may be associated with toxicity (Brenk alerts).

Protocol 2: Comprehensive ADME-T Prediction with pkCSM

pkCSM is another powerful web server that uses graph-based signatures to predict a wide range of ADME and toxicity properties.[16]

1. Preparation of Input:

  • Similar to SwissADME, you will need the SMILES string of your quinoline derivative.

2. Step-by-Step Procedure:

  • Go to the pkCSM website ([Link]).

  • Click on the "Prediction" tab.

  • Paste the SMILES string(s) into the input box.

  • Select the desired prediction modules (e.g., "ADME" and "Toxicity").

  • Click the "Submit" button.

3. Interpretation of Results:

  • Absorption: This module provides predictions for important parameters like Caco-2 permeability and intestinal absorption. For orally administered quinoline drugs, high intestinal absorption is a key requirement.

  • Distribution: Key parameters include the volume of distribution (VDss) and BBB permeability.

  • Metabolism: pkCSM predicts whether a compound is a substrate or inhibitor of various CYP enzymes (e.g., CYP2D6, CYP3A4), which are crucial for the metabolism of many quinoline-based drugs.[17]

  • Toxicity: This module provides predictions for several critical toxicity endpoints, including AMES toxicity (mutagenicity), hERG I and II inhibition (cardiotoxicity), and hepatotoxicity. Given the potential for cardiotoxicity with some quinoline derivatives, the hERG inhibition prediction is particularly important.[10][11][12]

Data Presentation and Interpretation

To illustrate the practical application of these protocols, we performed an in silico ADME-T analysis on a set of well-known quinoline-based drugs. The results are summarized in the table below, providing a comparison between predicted values from SwissADME and pkCSM.

DrugPropertySwissADME PredictionpkCSM PredictionExperimental Value (for reference)
Chloroquine logP3.333.78~4.6
logS-4.12-3.85-4.3 (poorly soluble)
GI AbsorptionHigh94.5%High
BBB PermeantYesYesYes
hERG I InhibitorN/ANoWeak inhibitor
Mefloquine logP4.794.82~5.0
logS-5.67-5.21-5.9 (practically insoluble)
GI AbsorptionHigh90.1%High
BBB PermeantYesYesYes
hERG I InhibitorN/AYesInhibitor
Ciprofloxacin logP-0.91-0.88~-1.0
logS-2.13-2.45-2.5 (soluble)
GI AbsorptionLow71.2%Moderate to good
BBB PermeantNoNoLow
hERG I InhibitorN/ANoNon-inhibitor

Note: Experimental values are approximate and can vary depending on the experimental conditions. This table is for illustrative purposes to demonstrate the type of data generated and how it can be compared.

Advanced Modeling and Validation

While web servers like SwissADME and pkCSM provide excellent initial screening, more advanced and customized modeling is often necessary for lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or property.[18] For quinoline derivatives, QSAR models can be developed to predict specific ADME-T endpoints, such as hERG inhibition or metabolic stability.[19] The development of a robust QSAR model involves several key steps:

  • Data Curation: Assembling a high-quality dataset of quinoline derivatives with reliable experimental data for the endpoint of interest.

  • Descriptor Calculation: Calculating molecular descriptors that capture the physicochemical and structural features of the molecules.

  • Model Building: Using statistical methods to build a predictive model.

  • Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.[18][20][21]

QSAR_Validation cluster_data 1. Data Preparation cluster_model 2. Model Development cluster_validation 3. Model Validation Dataset Curated Dataset of Quinoline Derivatives Split Split into Training and Test Sets Dataset->Split Training Train QSAR Modelon Training Set Split->Training Internal_Validation Internal Validation (e.g., Cross-Validation) Training->Internal_Validation External_Validation External Validation on Test Set Internal_Validation->External_Validation Applicability_Domain Define Applicability Domain External_Validation->Applicability_Domain

Figure 2: A workflow for the development and validation of a QSAR model for quinoline derivatives.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a more sophisticated approach that simulates the ADME processes of a drug in a virtual organism.[22][23] These models incorporate physiological parameters (e.g., blood flow rates, organ volumes) and drug-specific parameters to predict the concentration-time profile of a drug in various tissues.[22][23] For quinoline derivatives, PBPK modeling can be used to:

  • Predict human pharmacokinetics from preclinical data.

  • Simulate the effects of drug-drug interactions.

  • Explore the impact of different dosing regimens.

Conclusion: A Data-Driven Approach to Quinoline Drug Design

In silico ADME-T prediction is a powerful strategy for de-risking quinoline-based drug discovery projects. By integrating a suite of computational tools and models, researchers can gain valuable insights into the potential pharmacokinetic and toxicity profiles of their compounds at an early stage. This data-driven approach enables the prioritization of promising candidates and guides the redesign of molecules with improved ADME-T properties, ultimately increasing the probability of success in the development of novel quinoline-based medicines. It is crucial to remember that in silico predictions are models of reality and should be used in conjunction with experimental validation to make informed decisions.

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  • Yamazoe, Y., & Yoshinari, K. (2020). Prediction of regioselectivity and preferred order of CYP1A1-mediated metabolism: Solving the interaction of human and rat CYP1A1 forms with ligands on the template system. Drug Metabolism and Pharmacokinetics, 35(1), 165-185. [Link]

  • Lee, H. S., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics, 20(1), 266. [Link]

  • Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. (2018). National Institute of Environmental Health Sciences. [Link]

  • oa Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. (2024). Bentham Science Publishers. [Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2024). PMC. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Tutorial on Physiology-based Pharmacokinetic (PBPK) Modeling in an Open Access Program. (2024). ResearchGate. [Link]

  • Cheng, F., et al. (2011). In silico prediction of cytochrome P450-mediated drug metabolism. Current Drug Metabolism, 12(5), 442-450. [Link]

  • Mansouri, K., et al. (2016). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and To. Environmental Health Perspectives, 124(12), A201-A207. [Link]

  • Help - SwissADME. (n.d.). SwissADME. [Link]

  • Atomistic Modeling Toward Predictive Cardiotoxicity. (2019). ResearchGate. [Link]

  • In-silico Insights into Some Novel Quinoline Derivatives: Docking, Simulation and ADME/Pharmacokinetic Prediction as Anti-tubercular Agents. (2023). ResearchGate. [Link]

  • Yang, P. C., et al. (2019). Atomistic modeling towards predictive cardiotoxicity. bioRxiv. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed. [Link]

  • Guidance for Industry: Templates for Reporting Toxicology Data April 2005. (2018). FDA. [Link]

  • Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). (2021). MDPI. [Link]

  • A Novel Approach in the Synthesis of Indoloquinoline Alkaloid Analogues: Spectroscopic and DFT Exploration, Molecular Docking of COVID-19 and ADMET Properties. (2023). Advanced Journal of Chemistry, Section A. [Link]

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  • ADMET datasets used to train the models. (n.d.). ResearchGate. [Link]

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  • Selected quinoline-based marketed drugs. (n.d.). ResearchGate. [Link]

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  • Left: bioavailability radar plot of compound S2. Right: BOILED‐Egg plot.... (n.d.). ResearchGate. [Link]

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Application Notes and Protocols for the Evaluation of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Within this class, derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as a promising avenue for the development of novel anti-cancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][2]

This document provides a comprehensive guide for the in vitro evaluation of a novel compound, 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid, in cancer cell lines. While specific data on this particular derivative is not yet widely available, the protocols and methodologies outlined herein are based on established procedures for characterizing similar small molecules in an oncology research setting. The experimental workflow is designed to first establish the cytotoxic potential of the compound and then to elucidate its underlying mechanism of action.

Part 1: Initial Screening for Cytotoxic Activity

The primary objective of the initial screening is to determine the concentration-dependent cytotoxic effects of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this analysis, representing the concentration of the compound required to inhibit cell proliferation by 50%.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) should be included.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[3]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Presentation:

Cell LineTissue of OriginIC50 (µM) of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid
MCF-7Breast Adenocarcinoma12.5 ± 1.8
A549Lung Carcinoma25.3 ± 3.2
HCT116Colorectal Carcinoma8.9 ± 1.1
PC-3Prostate Carcinoma31.6 ± 4.5

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic activity of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid has been established, the next step is to investigate the mechanism by which it induces cell death. This typically involves assessing its effects on apoptosis and the cell cycle.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[4][5][6]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anti-cancer agents induce cell cycle arrest at specific checkpoints.

Materials:

  • Treated and untreated cancer cells

  • Propidium Iodide staining solution (containing RNase A)

  • 70% Ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific staining of DNA.[7]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry. The DNA content is proportional to the fluorescence intensity of the PI signal.

Data Interpretation:

The resulting histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Part 3: Investigating Molecular Targets and Signaling Pathways

Based on the literature for related quinoline compounds, 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid may target key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 and PI3K/Akt/mTOR pathways.[2][8][9][10][11][12][13][14] Western blotting can be used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in these pathways.

Protocol 4: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Cyclin D1, CDK4, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Data Interpretation:

Changes in the expression levels or phosphorylation status of the target proteins in the treated samples compared to the untreated control can provide insights into the molecular mechanism of action of the compound. For example, a decrease in the levels of p-STAT3 or p-Akt would suggest inhibition of these respective pathways.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Identification cell_culture Cancer Cell Line Panel treatment Treat with 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay Inform Treatment Concentrations cell_cycle_assay Propidium Iodide Cell Cycle Analysis ic50->cell_cycle_assay Inform Treatment Concentrations western_blot Western Blot Analysis apoptosis_assay->western_blot cell_cycle_assay->western_blot pathway_analysis Analyze Key Signaling Proteins (e.g., STAT3, Akt, mTOR, Bcl-2) western_blot->pathway_analysis

Caption: Experimental workflow for the in vitro evaluation of a novel anti-cancer compound.

Hypothesized Signaling Pathway Inhibition

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3 Pathway compound 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid pi3k PI3K compound->pi3k Inhibition stat3 STAT3 compound->stat3 Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis p_stat3 p-STAT3 stat3->p_stat3 p_stat3->proliferation p_stat3->apoptosis

Caption: Hypothesized inhibition of pro-survival signaling pathways by the compound.

References

  • A comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central.
  • Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. (2020). PubMed.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • MTT (Assay protocol). (2023). Protocols.io.
  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. (2019). PubMed Central.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect.
  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School.
  • Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. (2013). Bentham Science.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Abstract 701: Characterization of two novel quinoline derivatives that induce apoptosis in a cancer-specific manner. (2013). AACR Journals.
  • A Brief Update on STAT3 Signaling: Current Challenges and Future Directions in Cancer Treatment. MDPI.
  • Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. (2025). ResearchGate.
  • Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich.
  • The Quinoline Imidoselenocarbamate EI201 Blocks the AKT/mTOR Pathway and Targets Cancer Stem Cells Leading to a Strong Antitumor Activity. Digital.CSIC.
  • Analysis by Western Blotting - Apoptosis. Bio-Rad.
  • Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. NIH.
  • Cell Cycle Analysis by Propidium Iodide (PI) Staining. University of Würzburg.
  • Targeting PI3K in cancer: mechanisms and advances in clinical trials. PubMed Central.
  • DNA Staining with PI: Detergent Hypotonic Solution. Flow Cytometry Core Facility.
  • Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. EurekaSelect.

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Troubleshooting & Optimization

Improving solubility of 2-phenylquinoline-4-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenylquinoline-4-Carboxylic Acid

Guide: Improving Aqueous Solubility for Research & Development

Welcome to the technical support guide for 2-phenylquinoline-4-carboxylic acid. As a Senior Application Scientist, I've designed this resource to address the most common and critical challenge researchers face with this compound: its inherently low solubility in aqueous media. This guide moves beyond simple protocols to explain the scientific principles behind each solubilization strategy, empowering you to troubleshoot effectively and optimize your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve 2-phenylquinoline-4-carboxylic acid in my aqueous buffer. Why is it so poorly soluble?

Answer:

Your observation is consistent with the known physicochemical properties of this compound. The difficulty in achieving aqueous solubility stems from a combination of structural factors:

  • High Lipophilicity: The molecule is dominated by two large, nonpolar aromatic rings (a phenyl group and a quinoline system). This makes the molecule hydrophobic, meaning it prefers nonpolar environments over water. A key indicator of this is its calculated partition coefficient (XLogP3-AA) of 4.6, which signifies a strong preference for a lipid-like environment over an aqueous one[1].

  • Molecular Rigidity: The fused ring system is rigid and planar, which can promote efficient packing in a solid-state crystal lattice. Overcoming this strong crystal lattice energy requires significant energy, which the weak interactions with water molecules may not be sufficient to provide.

  • Weak Acidity: While it possesses a carboxylic acid group, which is ionizable, the compound as a whole is a weak acid. In its neutral, protonated form (at acidic or neutral pH), it is particularly insoluble in water.

Essentially, the large hydrophobic structure is the primary driver of its poor aqueous solubility, a common challenge for many aromatic carboxylic acids in drug discovery.

Q2: What is the most direct and simplest method to try first for solubilizing this compound?

Answer:

The most straightforward and often most effective initial strategy is pH adjustment . The carboxylic acid group is the key to this approach. By raising the pH of the aqueous medium, you can deprotonate the carboxylic acid (–COOH) to its corresponding carboxylate salt (–COO⁻). This introduces a negative charge, transforming the molecule into an ion that is significantly more polar and, therefore, more soluble in water[2][][4].

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Insoluble R-COOH (Insoluble Neutral Form) Soluble R-COO⁻ + H⁺ (Soluble Anionic Form) Insoluble->Soluble Add Base (e.g., NaOH) [OH⁻] increases Soluble->Insoluble Add Acid (e.g., HCl) [H⁺] increases

Caption: pH-dependent equilibrium of 2-phenylquinoline-4-carboxylic acid.

Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., phosphate, borate) at different pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0).

  • Addition of Compound: Add an excess amount of 2-phenylquinoline-4-carboxylic acid powder to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibration: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).

  • Quantification: Accurately dilute the clear supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility as the pH rises above the compound's pKa.

Q3: I need to prepare a concentrated stock solution. Is using a co-solvent a viable strategy?

Answer:

Yes, using a co-solvent is a very common and effective technique, especially for creating concentrated stock solutions that can be diluted into aqueous media for experiments[5][6]. A co-solvent is a water-miscible organic solvent that, when mixed with water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules like 2-phenylquinoline-4-carboxylic acid[7][8].

G cluster_0 Aqueous Medium cluster_1 Co-Solvent System Drug Drug Aggregate (Poorly Solvated) Drug_Solvated Solvated Drug (Dissolved) Drug->Drug_Solvated Addition of Co-solvent Water Water Molecules (High Polarity) Solvent_Mix Water + Co-solvent (Reduced Polarity)

Caption: Mechanism of co-solvency for improving drug solubility.

Recommended Co-solvents and Best Practices

For laboratory and early development, several co-solvents are widely used. The choice depends on the final application and any potential downstream effects on your assay (e.g., cell toxicity).

Co-solventAbbreviationTypical Starting ConcentrationKey Considerations
Dimethyl SulfoxideDMSO50-100% for stockExcellent solubilizer. Can be toxic to cells, typically kept <0.5% in final assays.
EthanolEtOH50-100% for stockGood, biocompatible choice. Volatile. Can affect protein structure at high concentrations.
Polyethylene Glycol 400PEG 40020-60%Low toxicity, often used in preclinical formulations. Viscous.
Propylene GlycolPG20-60%Common vehicle for in vivo studies. Good safety profile.

Experimental Protocol: Co-Solvent Stock Preparation

  • Select Co-solvent: Choose a co-solvent appropriate for your experiment (e.g., DMSO for in vitro screening).

  • Dissolution: Weigh the desired amount of 2-phenylquinoline-4-carboxylic acid and add the co-solvent to achieve the target concentration (e.g., 10 mM). Use a vortex mixer or sonication to aid dissolution.

  • Dilution (Crucial Step): When diluting the stock into your aqueous buffer, add the stock solution to the buffer dropwise while vortexing vigorously . Never add the buffer to the concentrated stock. This rapid mixing helps prevent the compound from precipitating out as it encounters the less favorable aqueous environment[5].

  • Final Concentration: Be mindful of the final concentration of the co-solvent in your experiment. Always run a vehicle control (buffer + equivalent amount of co-solvent) to account for any effects of the co-solvent itself.

Q4: My compound is for a formulation where high organic solvent content is undesirable. Could cyclodextrins be a solution?

Answer:

Absolutely. Cyclodextrins are an excellent alternative when you need to enhance aqueous solubility with minimal use of organic co-solvents[9]. Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity[10].

The mechanism involves the formation of an inclusion complex : the hydrophobic phenylquinoline portion of your molecule inserts itself into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shuttling the insoluble drug into solution[6][11].

G cluster_1 Result Drug Insoluble Drug Complex Soluble Drug-CD Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Formation of a soluble drug-cyclodextrin inclusion complex.

For this application, chemically modified cyclodextrins are highly recommended over native β-cyclodextrin due to their superior aqueous solubility and improved safety profiles:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, which can provide a significant solubility boost, especially for neutral or positively charged molecules.

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in your desired buffer).

  • Add Compound: Add an excess of 2-phenylquinoline-4-carboxylic acid to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously stir or sonicate the mixture at a controlled temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Isolate Soluble Fraction: Remove the undissolved compound by centrifugation or filtration.

  • Quantify: Analyze the clear supernatant to determine the solubility enhancement.

Q5: Can I combine these strategies for even better results?

Answer:

Yes, a combinatorial approach is often the most powerful. The solubility challenges posed by a molecule can sometimes be too great for a single strategy to overcome completely.

A highly effective combination is pH adjustment + co-solvency [5][8]. This approach leverages two different mechanisms simultaneously. For instance, you could prepare a stock solution in DMSO and dilute it into a buffer with a pH of 7.4. The pH adjustment helps ionize the molecule, while the small amount of remaining co-solvent helps solvate the hydrophobic regions.

Another powerful combination is pH adjustment + cyclodextrins . By working at a pH where the molecule is at least partially ionized to the more soluble carboxylate form, you can increase the concentration of the free drug available to form an inclusion complex with the cyclodextrin, potentially leading to a synergistic increase in overall solubility.

References

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Semantic Scholar. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Connolly. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Connolly. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mechanistic insight into cyclodextrin solubilization in aquoline: thermodynamics, structure, and molecular interactions. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

Sources

Pfitzinger Synthesis Technical Support Center: A Guide to Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Pfitzinger Synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you to achieve higher yields, cleaner reactions, and more reliable outcomes.

Understanding the Pfitzinger Reaction: A Mechanistic Overview

The Pfitzinger reaction is a cornerstone in heterocyclic chemistry, enabling the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group under basic conditions.[1][2] The quinoline core is a significant scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds.[3][4]

The reaction proceeds through several key steps:

  • Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, typically potassium hydroxide, to form a keto-acid intermediate.[1][2][5]

  • Condensation and Imine/Enamine Formation: The keto-acid intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine.[1]

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid product.[1][5]

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during your Pfitzinger synthesis experiments.

Issue 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve this?

Answer: Low yields are a common frustration in the Pfitzinger synthesis and can stem from several factors.[6][7] Let's break down the potential culprits and their solutions:

  • Insufficient Base Strength or Concentration: The initial ring-opening of isatin is a critical, base-mediated step.[1] If the base is too weak or its concentration is too low, this equilibrium will not favor the formation of the necessary keto-acid intermediate.

    • Solution: Ensure you are using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). For many substrates, a 33-50% aqueous solution of KOH is effective.[1][8] It is often beneficial to pre-mix the isatin with the base to ensure complete ring-opening before adding the carbonyl compound.[8] A color change from the initial deep purple of the deprotonated isatin to a light straw or brown indicates the formation of the ring-opened intermediate.[8]

  • Side Reactions of the Carbonyl Compound: Aldehydes and some ketones can undergo self-condensation (aldol reactions) under the strongly basic conditions of the Pfitzinger reaction, consuming your starting material and leading to complex side products.[9]

    • Solution: Consider the order of addition. Adding the carbonyl compound slowly to the solution of the pre-formed keto-acid intermediate can minimize its exposure to high concentrations of base and reduce self-condensation. In some cases, using a milder base or a modified procedure with a catalyst might be necessary.

  • Steric Hindrance: The Pfitzinger reaction is sensitive to steric hindrance on both the isatin and the carbonyl compound.[7][10] Bulky substituents near the reacting centers can significantly slow down or even prevent the reaction.

    • Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature and/or prolong the reaction time. However, be aware that this can also lead to increased side product formation.[8] Exploring alternative, less sterically hindered starting materials may be necessary if optimization fails.

  • Decomposition of Reactants or Intermediates: Some starting materials, particularly certain keto-esters or aldehydes, can be unstable in strongly alkaline solutions, especially at elevated temperatures.[8]

    • Solution: For sensitive substrates, conducting the reaction at a lower temperature for a longer duration can be beneficial.[8] For example, reactions with diethyl oxaloacetate are often performed at or slightly above room temperature for an extended period (e.g., >48 hours) to minimize decomposition.[8]

Issue 2: Formation of Tar and Other Impurities

Question: My reaction mixture is turning into a dark, tarry mess, making product isolation difficult. What causes this and how can I prevent it?

Answer: Tar formation is a frequent challenge, especially when dealing with sensitive substrates or when the reaction is run at high temperatures.[8]

  • Cause: The primary cause of tar formation is often the polymerization or decomposition of the carbonyl compound, particularly aldehydes, in the strongly basic reaction medium.[8] High reaction temperatures can exacerbate this issue.

    • Prevention and Mitigation:

      • Temperature Control: Avoid excessive heating. If your protocol calls for reflux, ensure it is gentle. For substrates known to be sensitive, try running the reaction at a lower temperature for a longer time.[8]

      • Order of Addition: As mentioned previously, adding the carbonyl compound portion-wise or via a dropping funnel to the isatin-base mixture can help.

      • Work-up Strategy: During work-up, after acidification, a tarry material may precipitate along with your product. It is sometimes beneficial to filter the hot, acidic solution to remove some of the tar before cooling to crystallize the desired product.[8]

  • Purification of Tar-Contaminated Product:

    • Recrystallization with Charcoal: If your crude product is contaminated with colored, tarry impurities, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) with the addition of activated charcoal can be very effective.[8] The charcoal will adsorb many of the colored impurities.

    • Salt Formation and Extraction: You can dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the carboxylate salt. The tarry, non-acidic impurities can then be removed by extraction with an organic solvent like diethyl ether.[1] Subsequent acidification of the aqueous layer will precipitate the purified product.

Issue 3: Difficult Product Isolation and Purification

Question: I am struggling to isolate a pure product from my reaction mixture. What are the best practices for work-up and purification?

Answer: A well-planned work-up and purification strategy is crucial for obtaining a clean product.

  • Initial Product Precipitation:

    • pH Control: The product, a carboxylic acid, is soluble in the basic reaction mixture as its carboxylate salt. To precipitate the product, the solution must be carefully acidified. Acetic acid or dilute hydrochloric acid are commonly used.[1] The target pH for complete precipitation is typically in the range of 4-5.[1] It is advisable to add the acid slowly while monitoring the pH with indicator paper or a pH meter.

    • Cooling: After acidification, cooling the mixture in an ice bath will help to maximize the precipitation of your product.[1]

  • Removal of Unreacted Starting Materials:

    • Unreacted Carbonyl Compound: Before acidification, extracting the basic aqueous solution with a non-polar organic solvent like diethyl ether can remove unreacted ketone or aldehyde and other neutral impurities.[1]

    • Unreacted Isatin: Unreacted isatin can be difficult to remove. Using a slight excess of the carbonyl compound can help to ensure all the isatin reacts.[8] If unreacted isatin remains, careful recrystallization may be required.

  • Recrystallization:

    • Solvent Choice: Ethanol or ethanol-water mixtures are common choices for recrystallizing quinoline-4-carboxylic acids.[1] The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Use of Decolorizing Agents: As mentioned, for products contaminated with colored impurities, treatment with activated charcoal during recrystallization is highly recommended.[8]

Optimized Experimental Protocols

The following protocols are provided as a starting point. Remember to adapt them based on the specific reactivity of your substrates.

Protocol 1: General Pfitzinger Synthesis using Conventional Heating

This protocol is suitable for many simple ketones.

  • Preparation of the Isatin Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide. Stir the mixture until the initial deep purple color fades to a light brown or straw color.[8]

  • Addition of the Carbonyl Compound: Slowly add the carbonyl compound (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 8-24 hours.[8][11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a volatile carbonyl compound was used, it can be removed by distillation or by boiling the mixture briefly.[8] c. Dilute the mixture with water and extract with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1] d. Cool the aqueous layer in an ice bath and carefully acidify with glacial acetic acid or dilute HCl to a pH of 4-5 to precipitate the product.[1][11]

  • Isolation and Purification: a. Collect the solid product by vacuum filtration and wash with cold water.[1] b. Dry the crude product in a vacuum oven. c. Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the pure quinoline-4-carboxylic acid.[1]

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

Microwave irradiation can significantly reduce reaction times.[1][6]

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.[1]

  • Addition of Carbonyl Compound: Add the carbonyl compound (1 equivalent) to the vessel.[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short period, for example, 9 minutes, at a suitable temperature (e.g., 140°C).[1][9] Note: Optimal time and temperature will vary depending on the substrates and the microwave reactor.

  • Work-up: a. Cool the vessel to room temperature and filter the dark solution.[1] b. Pour the filtrate into an ice-water mixture and acidify with acetic acid.[1]

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[1]

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact the yield of the Pfitzinger reaction. The following table summarizes representative data for the reaction of isatin with acetone.

Base (Concentration)SolventTemperature (°C)Time (h)Yield (%)Reference
KOH (33%)WaterReflux8~60-70[8]
NaOH (50%)WaterReflux8~89[8]
KOH (aq)N/AMW (140°C)0.2High[9]
Et3NEthanolReflux24LowN/A

This data is illustrative. Actual yields will vary with specific substrates and reaction scale.

Visualizing the Pfitzinger Synthesis

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: The reaction pathway of the Pfitzinger synthesis.

Experimental Workflow for Pfitzinger Synthesis

Pfitzinger_Workflow Start Start: Isatin + Carbonyl Compound + Base Reaction Reaction (Heating or Microwave) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Extraction Optional: Extraction with Organic Solvent Cooling->Extraction Acidification Acidification (pH 4-5) Extraction->Acidification Precipitation Product Precipitation Acidification->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification End Final Product Purification->End

Caption: A typical experimental workflow for the Pfitzinger reaction.

References

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Shaikh, I. A., & Siddiqui, Z. N. (2020). The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • The Pfitzinger Reaction. (2024). Sciencemadness Discussion Board. [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2018). International Journal of Science and Research (IJSR). [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused carbazolo and azacarbazolo quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Pfitzinger Reaction. (2020, July 30). YouTube. [Link]

  • The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. (n.d.). Journal of the American Chemical Society.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... (n.d.).
  • Pfitzinger quinoline synthesis. (n.d.).
  • General reaction scheme of the Pfitzinger quinoline synthesis. (n.d.).

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Side product formation in the synthesis of quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these important synthetic procedures. In this document, we will address common challenges, particularly the formation of unwanted side products, and provide expert-backed troubleshooting strategies to enhance reaction yield and purity.

The synthesis of quinoline-4-carboxylic acids is central to the development of numerous pharmaceuticals, including antimalarials, inhibitors of dihydroorotate dehydrogenase (DHODH), and various antibacterial agents.[1][2] However, classic synthetic routes such as the Pfitzinger, Doebner, and Conrad-Limpach syntheses, while effective, are often plagued by side reactions that can complicate purification and reduce yields.[3]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory work.

Troubleshooting Guide & FAQs

Pfitzinger Reaction Issues

The Pfitzinger reaction, which condenses isatin with a carbonyl compound in the presence of a base, is a cornerstone of quinoline-4-carboxylic acid synthesis.[4][5]

Question 1: I am observing significant decarboxylation of my desired quinoline-4-carboxylic acid product during my Pfitzinger synthesis. What causes this and how can I minimize it?

Answer:

This is a very common issue. The 4-carboxyl group of the quinoline ring is susceptible to removal, especially under harsh thermal or pH conditions.

Causality:

  • Mechanism of Decarboxylation: The decarboxylation of heteroaromatic carboxylic acids like quinoline-4-carboxylic acid is often facilitated by a zwitterionic intermediate. The protonated quinoline nitrogen acts as an electron sink, stabilizing the negative charge that develops on the ring as the carboxyl group departs as CO2.[6] This process is highly favorable and can be initiated by excess heat or prolonged reaction times.

  • Reaction Conditions: The Pfitzinger reaction is typically run under basic conditions at elevated temperatures.[4] After the initial condensation and cyclization, the reaction mixture is acidified to precipitate the carboxylic acid product. If the temperature is too high during the reaction or workup, or if the reaction is allowed to proceed for too long, the rate of decarboxylation can increase significantly, leading to the formation of the corresponding quinoline derivative without the 4-carboxyl group.[1][2]

Troubleshooting Strategies:

  • Temperature Control: Carefully control the reaction temperature. After the initial condensation, consider running the cyclization at the lowest effective temperature. Avoid exceeding 100-110°C if possible. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[7]

  • pH Management During Workup: During the acidic workup to precipitate the product, perform the neutralization carefully and at a reduced temperature (e.g., using an ice bath). Over-acidification or localized heating during neutralization can promote decarboxylation.

  • Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes, which can minimize the time the product is exposed to high temperatures, thereby reducing the extent of decarboxylation and potentially increasing yields.[2][7]

Question 2: My Pfitzinger reaction is producing a complex mixture of products, and the yield of the desired 2,4-disubstituted quinoline is low. What are the likely side reactions?

Answer:

Low yields and complex product mixtures in the Pfitzinger synthesis often point to side reactions involving the carbonyl component or incomplete reaction.

Causality:

  • Self-Condensation of the Carbonyl: Under the strong basic conditions of the Pfitzinger reaction, enolizable ketones or aldehydes can undergo self-condensation reactions (e.g., aldol condensation).[7] This depletes the carbonyl starting material and introduces impurities that can be difficult to separate.

  • Incomplete Cyclization: The mechanism involves the formation of an enamine intermediate which then cyclizes.[4] If the reaction is not driven to completion (insufficient heat or time), you may isolate intermediates such as the keto-acid formed from the initial hydrolysis of isatin.[4]

  • Formation of Regioisomers: If an unsymmetrical ketone is used, there is a possibility of forming two different regioisomers of the quinoline-4-carboxylic acid, depending on which α-carbon of the ketone participates in the cyclization.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Recommended Actions Problem Low Yield & Complex Mixture in Pfitzinger Reaction Cause1 Aldol Self-Condensation of Carbonyl Problem->Cause1 Cause2 Incomplete Cyclization Problem->Cause2 Cause3 Regioisomer Formation (unsymmetrical ketones) Problem->Cause3 Action1 Use a slight excess of the carbonyl reactant Cause1->Action1 Mitigates reactant depletion Action2 Optimize temperature and reaction time via TLC monitoring Cause2->Action2 Ensures reaction completion Action3 Use a symmetrical ketone or a ketone with only one enolizable α-position Cause3->Action3 Controls regioselectivity

Caption: Troubleshooting workflow for low yields in Pfitzinger synthesis.

Doebner Reaction Issues

The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is another valuable method for preparing quinoline-4-carboxylic acids.[3]

Question 3: I am getting a significant amount of a tar-like, polymeric byproduct in my Doebner reaction, making purification difficult. How can I prevent this?

Answer:

Tar and polymer formation is a classic challenge in reactions like the Doebner and the related Doebner-von Miller synthesis, which often use harsh acidic conditions.[8]

Causality:

  • Polymerization of Intermediates: The reaction proceeds through the formation of an α,β-unsaturated carbonyl compound (from the condensation of the aldehyde and pyruvic acid) followed by a Michael addition of the aniline. These unsaturated intermediates are susceptible to polymerization under acidic and thermal stress.

  • Oxidative Side Reactions: Uncontrolled oxidation can lead to a variety of colored byproducts and polymeric material. In some variations, an oxidizing agent is required, and its reactivity must be controlled.

Troubleshooting Strategies:

  • Solvent Choice: The choice of solvent can significantly impact side reactions. While ethanol is common, exploring other solvents like dimethylformamide (DMF) might offer better results by improving the solubility of intermediates and allowing for milder reaction conditions.[2]

  • Catalyst Optimization: While often run under simple acid catalysis, modern variations employ catalysts like iron(III) chloride, which can promote the desired reaction pathway under milder, solvent-free, or more controlled conditions, thereby reducing polymerization.[3]

  • Temperature and Addition Control: Maintain the lowest possible temperature to sustain the reaction. Adding the aniline or pyruvic acid slowly to the reaction mixture can help control the concentration of reactive intermediates and minimize polymerization.

Comparative Table of Reaction Conditions:

ConditionTraditional DoebnerOptimized DoebnerBenefit of Optimization
Catalyst Strong Acid (e.g., HCl)Lewis Acid (e.g., FeCl₃)Milder conditions, higher selectivity[3]
Solvent Ethanol, Acetic AcidDMF, or Solvent-freeImproved solubility, reduced tarring[2]
Temperature Reflux60-80°C or MicrowaveMinimized thermal decomposition
General Issues & Best Practices
Question 4: How can I reliably monitor the progress of my quinoline synthesis to avoid over-running the reaction and promoting side product formation?

Answer:

Effective reaction monitoring is crucial for maximizing yield and minimizing impurities.

  • Thin-Layer Chromatography (TLC): TLC is the most straightforward method for monitoring these reactions.[7]

    • Protocol: Prepare a TLC plate by spotting your aniline starting material, your crude reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

    • Eluent System: A good starting eluent system is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. You may need to add a small amount of acetic acid or triethylamine to the eluent to get well-defined spots for acidic or basic compounds, respectively.

    • Interpretation: The disappearance of the starting aniline spot and the appearance of a new, typically lower Rf spot (due to the polar carboxylic acid group), indicates product formation. The reaction is complete when the starting material spot is no longer visible.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more complex reactions or when precise monitoring is needed, LC-MS is an invaluable tool. It can confirm the mass of the desired product and help identify the masses of major byproducts, providing clues to the side reactions occurring.[1]

Experimental Protocol: TLC Monitoring
  • Sample Preparation: Dissolve a micro-spatula tip of your crude reaction mixture in a small vial with a suitable solvent (e.g., ethanol, ethyl acetate). Do the same for your starting materials.

  • Spotting: Using a capillary tube, carefully spot the samples onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Staining with iodine or potassium permanganate can also be used if the compounds are not UV-active.

G start Start Reaction tlc Take Aliquot for TLC start->tlc t = 30 min check Is Starting Material Consumed? tlc->check cont Continue Reaction check->cont No stop Stop Reaction & Workup check->stop Yes cont->tlc Wait 30-60 min

Caption: A simple workflow for reaction monitoring using TLC.

References
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

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Stability issues of quinoline derivatives in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS) and in vitro assays, owing to its exceptional solubilizing power for a wide range of organic molecules.[2] However, the perceived inertness of DMSO can be misleading. Over time, quinoline derivatives stored in DMSO can exhibit significant stability issues, leading to precipitation, color changes, and a loss of biological activity. These issues can compromise experimental reproducibility and lead to the misinterpretation of results.

This guide provides an in-depth analysis of the stability challenges associated with quinoline derivatives in DMSO stock solutions. We will explore the underlying chemical mechanisms of degradation, offer robust troubleshooting strategies for common problems, and present validated protocols to ensure the integrity and longevity of your valuable compounds.

Frequently Asked Questions (FAQs): Understanding the Core Issues

Q1: Why are my quinoline derivatives degrading in DMSO?

While DMSO is an excellent solvent, it is not entirely inert. Several factors can contribute to the degradation of sensitive compounds like quinolines:

  • Hydrolysis: DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere. This water content can lead to the hydrolysis of susceptible functional groups on the quinoline scaffold. Certain derivatives, such as 4-halo-8-quinolinols, are particularly prone to accelerated hydrolysis in wet DMSO, where the solvent can act as a catalyst.[3]

  • Oxidation: DMSO can participate in oxidation reactions, especially in the presence of light, heat, or catalytic impurities.[4] The quinoline ring system itself can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized artifacts that may have altered biological activity and physical properties.[5]

  • Photodegradation: The aromatic nature of the quinoline ring system allows it to absorb UV light.[6] Prolonged exposure to light, particularly UV, can induce photochemical reactions, causing compounds to degrade. This is often observed as a color change in the solution, as aged samples of quinoline turn from colorless to yellow or brown upon light exposure.[7]

  • Acid-Catalyzed Decomposition: DMSO can undergo autocatalytic decomposition, especially at elevated temperatures or in the presence of impurities, forming acidic byproducts.[8][9] These acids can then catalyze the degradation of acid-sensitive quinoline derivatives.

Q2: My stock solution has turned yellow/brown. What does this mean and is it still usable?

A color change is a strong indicator of chemical degradation.[7] The formation of colored byproducts is often due to oxidation or photodegradation, which creates new chromophores.

Is it usable? It is strongly advised not to use a discolored solution without re-characterization. The observed color change signifies that the compound is no longer pure, and the concentration of the active parent compound is lower than intended. Furthermore, the degradation products could have unintended biological activities or interfere with assay readouts. The best practice is to discard the solution and prepare a fresh stock.

Q3: Why is DMSO still the recommended solvent if it causes these problems?

Despite these challenges, DMSO remains the industry standard for several compelling reasons:

  • Unmatched Solubilizing Power: It can dissolve a vast array of poorly water-soluble compounds at high concentrations, which is essential for compound library management and HTS.[2]

  • Low Volatility: Its high boiling point (189 °C) minimizes solvent evaporation during storage and handling, ensuring the concentration remains stable.[9]

  • Miscibility: It is fully miscible with water and many organic solvents, making it compatible with a wide range of aqueous biological assays.

  • Established Protocols: Decades of use in drug discovery mean that its properties and effects in biological systems are well-documented.

The key is not to avoid DMSO, but to implement proper handling and storage protocols to mitigate the risks of degradation.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter with your quinoline derivative stock solutions.

Symptom Observed Probable Cause(s) Recommended Actions & Preventive Measures
Precipitate forms after one or more freeze-thaw cycles. 1. Crystallization: The compound is crashing out of solution. Freeze-thaw cycles increase the probability of crystallization.[10] 2. Poor Solubility: The initial concentration may be too high for long-term stability. 3. Degradation: The degradation product is less soluble than the parent compound.Immediate Actions: 1. Gently warm the vial to 37°C and sonicate for 10-15 minutes to attempt redissolution.[10] 2. Visually inspect for complete dissolution before use. Preventive Measures: 1. Prepare aliquots of the stock solution to minimize the number of freeze-thaw cycles for the main stock.[11] 2. Determine the maximum stable solubility for long-term storage, which may be lower than the concentration used for initial dissolution.
Solution appears cloudy or contains a precipitate at room temperature. 1. Water Contamination: Absorption of atmospheric water has reduced the solvating power of the DMSO, causing precipitation. Carboxylic acids and zwitterionic compounds are especially sensitive.[10] 2. Low Solubility: The compound has inherently low solubility in DMSO.Immediate Actions: 1. Centrifuge the vial to pellet the precipitate. Use the supernatant for immediate experiments, but note that the concentration is now unknown and likely lower than intended. Preventive Measures: 1. Always use high-purity, anhydrous DMSO (<99.9%) from a freshly opened bottle or a properly stored bottle under inert gas.[12] 2. Store DMSO stock solutions in vials with tightly sealed caps, preferably with PTFE liners, and consider using a desiccator for storage.[10]
Loss of biological activity in an assay compared to a freshly prepared stock. 1. Chemical Degradation: The parent compound has degraded via hydrolysis, oxidation, or photodegradation.[3] 2. Inaccurate Concentration: Some of the compound may have precipitated, lowering the effective concentration in the solution used for the assay.Immediate Actions: 1. Perform a Quality Control (QC) check on the stock solution using LC-MS or HPLC to confirm purity and identify potential degradation products. (See Protocol 2 below). Preventive Measures: 1. Follow best practices for stock solution preparation and storage (See Protocol 1). 2. Protect solutions from light by using amber vials and storing them in the dark.[13] 3. Store stocks at -20°C or -80°C for long-term stability.[11]

Visualizing Degradation & Best Practices

The Hydrolysis Pathway of a Halo-Quinoline

The diagram below illustrates a potential mechanism for the hydrolysis of 4-halo-8-quinolinols in the presence of water, where DMSO acts as a dipolar aprotic solvent that facilitates the reaction.[3]

Hydrolysis_Pathway cluster_caption Fig 1. Proposed Hydrolysis Pathway Quinoline 4-Halo-8-Quinolinol Intermediate Reactive Intermediate Quinoline->Intermediate Nucleophilic Attack H2O H₂O (from wet DMSO) H2O->Intermediate DMSO_cat DMSO (Dipolar Aprotic Solvent) DMSO_cat->Quinoline facilitates Product 4,8-Quinolinediol (Degradation Product) Intermediate->Product HX H-X (Halide Acid) Intermediate->HX caption_node

Caption: Proposed hydrolysis pathway of a 4-halo-8-quinolinol in wet DMSO.

Experimental Workflow for Stable Stock Solutions

Adhering to a rigorous workflow is the most effective way to prevent stability issues. This diagram outlines the critical steps from compound receipt to long-term storage.

Workflow cluster_prep Preparation cluster_storage Aliquoting & Storage cluster_use Usage start Receive Solid Compound weigh Weigh Compound in Controlled Environment start->weigh add_dmso Add Anhydrous DMSO (Fresh Bottle) weigh->add_dmso dissolve Vortex & Sonicate to Ensure Full Dissolution add_dmso->dissolve qc_initial Optional: Initial QC (LC-MS for T₀ Purity) dissolve->qc_initial inert_gas Overlay with Inert Gas (Argon or Nitrogen) qc_initial->inert_gas aliquot Aliquot into Amber Vials with PTFE-lined Caps inert_gas->aliquot store Store at -20°C or -80°C in the Dark aliquot->store thaw Thaw One Aliquot for Use store->thaw qc_periodic Periodic QC Check on a Sacrificial Aliquot store->qc_periodic every 6-12 months end Use in Experiment thaw->end qc_periodic->end confirm integrity

Caption: Best-practice workflow for preparing and storing DMSO stock solutions.

Protocols for Ensuring Compound Integrity

Protocol 1: Preparation of a High-Quality DMSO Stock Solution

This protocol is designed to minimize water contamination and oxidative stress during solution preparation.

Materials:

  • Quinoline derivative (solid)

  • High-purity, anhydrous DMSO (≥99.9%, spectroscopy or molecular biology grade)

  • Calibrated analytical balance

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Inert gas source (e.g., argon or nitrogen) with a gentle delivery system

  • Pipettes and sterile, filtered tips

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Preparation: Before you begin, allow the sealed container of anhydrous DMSO to come to room temperature to prevent condensation of atmospheric moisture onto the cold solvent upon opening.

  • Weighing: Accurately weigh the desired amount of the solid quinoline derivative directly into a sterile amber vial. Perform this in an environment with controlled humidity if possible.

  • Solvent Addition: Open a new or properly stored (sealed under inert gas) bottle of anhydrous DMSO. Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the target concentration.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, place the vial in a room temperature bath sonicator and sonicate in intervals of 5-10 minutes until the solution is completely clear. Visually inspect against a bright light to ensure no solid particles remain. Avoid heating unless absolutely necessary, as it can accelerate degradation.[9]

  • Inert Gas Overlay: Briefly flush the headspace of the vial with a gentle stream of inert gas (argon is preferred due to its density) for 10-15 seconds. This displaces oxygen and moisture, protecting the solution from oxidation.[14]

  • Aliquoting and Storage: Immediately after the inert gas flush, cap the vial tightly. If this is a primary stock, it is highly recommended to aliquot it into smaller, single-use volumes in separate amber vials. This minimizes freeze-thaw cycles and contamination risk for the bulk of your stock.[11]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the vials upright in a freezer at -20°C for short-to-medium term storage (1-6 months) or -80°C for long-term storage (>6 months).[11]

Protocol 2: Quality Control (QC) Check for Stock Solution Integrity

Regularly checking the purity of your stock solution is critical for ensuring data quality.

Materials:

  • DMSO stock solution aliquot

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water) with appropriate additives (e.g., formic acid, ammonium acetate)

  • HPLC or UPLC system coupled with a UV-Vis or Diode Array Detector (DAD) and a Mass Spectrometer (MS)

Methodology:

  • Sample Preparation: Prepare a dilute sample of your stock solution (e.g., 1 µL of a 10 mM stock diluted into 1 mL of mobile phase) suitable for injection into the LC-MS system.

  • Method Development: Use a generic, fast-gradient reverse-phase chromatography method (e.g., using a C18 column) capable of separating the parent compound from potential impurities and degradation products.

  • Injection and Data Acquisition: Inject the diluted sample and acquire both UV and MS data. The UV chromatogram is useful for quantifying purity by peak area, while the MS data is essential for identifying the parent compound by its mass-to-charge ratio (m/z) and for identifying any degradation products.

  • Data Analysis:

    • Purity Assessment: Integrate the peak area of the parent compound and all other peaks in the UV chromatogram. Calculate the purity as (Area of Parent Peak / Total Area of All Peaks) * 100%. A purity of ≥95% is generally considered acceptable, but this threshold may vary depending on the assay's sensitivity.

    • Identity Confirmation: Confirm the presence of the parent compound by matching the m/z value from the mass spectrum to the expected molecular weight.

    • Degradation Analysis: Look for new peaks in the chromatogram that were not present in an analysis of a freshly prepared sample (a T₀ analysis). Analyze the m/z of these new peaks to hypothesize the structure of the degradation products (e.g., an increase of 16 amu may suggest oxidation; an increase of 18 amu may suggest hydration/hydrolysis).

  • Decision: If purity has dropped significantly or major degradation products are observed, discard the entire stock and prepare a new one.

References

  • ResearchGate. DMSO (dimethyl sulfoxide) as a two-methyl source: C-H (trideutero)methylation of (iso)quinolines and their N-oxides. Available from: [Link].

  • Gershon, H., & Clarke, D. D. (n.d.). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons. Available from: [Link].

  • ResearchGate. Fluorescent and absorption properties of quinoline dye solutions in DMSO. Available from: [Link].

  • MDPI. Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Available from: [Link].

  • ResearchGate. Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Available from: [Link].

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006. Available from: [Link].

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Available from: [Link].

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available from: [Link].

  • ResearchGate. (PDF) THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. Available from: [Link].

  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available from: [Link].

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. Available from: [Link].

  • National Center for Biotechnology Information. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Available from: [Link].

  • ResearchGate. (PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Available from: [Link].

  • Lee, J. Y., Lee, C., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water research, 38(9), 2357–2364. Available from: [Link].

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 27(5), 493. Available from: [Link].

  • MDPI. Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. Available from: [Link].

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Sources

Technical Support Center: Navigating the Nuances of Quinoline Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with quinoline-based compounds. As a Senior Application Scientist, I've seen firsthand the immense potential of this chemical scaffold in drug discovery, from anti-malarial to anti-cancer agents.[1] However, the unique physicochemical properties of quinolines can also present significant challenges, leading to inconsistent and often misleading results in biological assays.

This guide is designed to be your go-to resource for troubleshooting these issues. We will move beyond simple checklists to provide in-depth explanations of the underlying causes of common problems and offer detailed, step-by-step protocols to diagnose and resolve them. Our goal is to empower you with the knowledge to generate robust, reproducible, and reliable data, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My quinoline compound shows potent activity in my primary screen, but the results are not reproducible. What are the most common reasons for this?

Inconsistent results with quinoline compounds often stem from a few key physicochemical properties: poor solubility, chemical instability under assay conditions, or various forms of assay interference. It is crucial to systematically investigate these potential issues before investing significant resources in a hit compound.

Q2: What are "Pan-Assay Interference Compounds" (PAINS), and are quinolines considered to be in this category?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple, unrelated high-throughput screens due to non-specific activity or assay artifacts.[2][3] Certain quinoline-like structures, particularly those with reactive functionalities, can be flagged as PAINS. This doesn't automatically invalidate your compound, but it does mean that rigorous counter-screening and validation are essential. Mechanisms of PAINS can include chemical reactivity, metal chelation, or redox activity.[2]

Q3: How can I be sure that the observed activity of my quinoline compound is due to direct interaction with my target and not an artifact?

This is the central question in hit validation. A multi-pronged approach is necessary. First, rule out common artifacts as detailed in this guide (solubility, stability, interference). Then, confirm direct target engagement using biophysical methods such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or Cellular Thermal Shift Assays (CETSA).

Troubleshooting Guide: From Inconsistent Data to Validated Hits

Issue 1: Poor Aqueous Solubility and Compound Aggregation

Poor solubility is a primary culprit for irreproducible data. Undissolved compound can scatter light in absorbance assays, and aggregates can sequester and denature proteins, leading to non-specific inhibition.

Q: My dose-response curve is shallow, or I see a sudden drop-off in activity at higher concentrations. Could this be a solubility issue?

A: Yes, this is a classic sign of poor solubility or aggregation. At a certain concentration, the compound may be precipitating out of solution or forming aggregates.

G A Inconsistent Results or Unusual Dose-Response B Assess Kinetic Solubility A->B C Solubility > Max Assay Concentration? B->C D Proceed with Caution: Monitor for Aggregation C->D Yes E Optimize Formulation: - Test Co-solvents - Adjust pH - Re-evaluate Solubility C->E No F Assess Aggregation (e.g., Dynamic Light Scattering) D->F E->B G Aggregates Detected? F->G H Include Detergent (e.g., 0.01% Triton X-100) in Assay Buffer G->H Yes I Validated Hit Candidate (for this specific issue) G->I No J Re-test in Assay H->J J->G

Caption: Troubleshooting workflow for solubility and aggregation issues.

Protocol 1: Kinetic Solubility Assay [4][5][6][7]

This high-throughput method provides a rapid assessment of your compound's solubility in the assay buffer.

  • Preparation:

    • Prepare a 10 mM stock solution of your quinoline compound in 100% DMSO.

    • Prepare your assay buffer (e.g., PBS, pH 7.4).[5]

  • Assay Plate Setup:

    • In a 96-well plate, add your assay buffer.

    • Add a small volume (e.g., 2 µL) of your DMSO stock solution to the buffer to achieve the desired final concentrations (typically in a serial dilution). The final DMSO concentration should be kept low (e.g., <2%).[5]

  • Incubation:

    • Mix the plate thoroughly.

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[4]

  • Detection (choose one):

    • Nephelometry: Measure light scattering in each well using a nephelometer. An increase in scattered light indicates the presence of undissolved particles.[4]

    • UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare this to a standard curve prepared in a solvent where the compound is fully soluble (e.g., DMSO).

Protocol 2: Assessing Compound Aggregation with Dynamic Light Scattering (DLS) [8][9][10][11]

DLS is a powerful technique to detect the formation of sub-micron aggregates that may not be visible to the naked eye.

  • Sample Preparation:

    • Prepare your quinoline compound in the final assay buffer at various concentrations, including those where you observe inconsistent results.

    • Include a vehicle control (buffer with the same final concentration of DMSO).

  • DLS Measurement:

    • Filter your samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust.

    • Place the sample in a DLS cuvette and acquire data according to the instrument's instructions.

  • Data Analysis:

    • Analyze the size distribution of particles in your sample. The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule suggests aggregation.

Parameter Indication Recommendation
Polydispersity Index (PDI) > 0.3Indicates a broad size distribution, potentially due to aggregation.
Particle Size > 100 nmSuggests the formation of aggregates.
Count Rate Erratic or very highMay indicate the presence of large, unstable aggregates or precipitation.
Issue 2: Chemical Instability

Quinoline compounds can be susceptible to degradation under certain assay conditions (e.g., pH, light exposure, presence of oxidizing/reducing agents). This can lead to a loss of active compound over time or the formation of reactive byproducts.

Q: My compound's activity seems to decrease the longer it's incubated in the assay buffer. Why?

A: This is a strong indicator of chemical instability. The compound may be degrading over the course of your experiment.

Protocol 3: Compound Stability Assessment using HPLC-MS [12][13][14]

This protocol allows you to quantify the amount of your parent compound remaining over time under your specific assay conditions.

  • Sample Preparation:

    • Prepare your quinoline compound in your final assay buffer at the highest concentration to be used in your experiments.

    • Prepare a control sample in a solvent where the compound is known to be stable (e.g., acetonitrile or DMSO).

  • Incubation:

    • Incubate your samples under the exact conditions of your assay (temperature, light exposure).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard and store at -20°C until analysis.

  • HPLC-MS Analysis:

    • Analyze the samples by LC-MS.

    • Quantify the peak area of the parent compound at each time point relative to the t=0 time point or the internal standard.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time. A significant decrease indicates instability.

Issue 3: Assay Interference

Quinoline compounds, due to their aromatic and heterocyclic nature, can interfere with various assay detection methods.

Q: In my fluorescence-based assay, I see a high background signal or unexpected quenching in wells containing my quinoline compound. What's happening?

A: Many quinoline derivatives are inherently fluorescent or can quench the fluorescence of your reporter molecule.[15]

G A Unexpected Signal in Fluorescence Assay B Run Compound Autofluorescence Control (Compound + Buffer, No Enzyme/Cells) A->B C Autofluorescence Detected? B->C D Subtract Background or Use Different Fluorophore C->D Yes E Run Quenching Control (Compound + Fluorophore, No Assay) C->E No D->E F Quenching Observed? E->F G Switch to Orthogonal Assay (e.g., Luminescence, Absorbance) F->G Yes H No Interference Detected F->H No

Caption: Decision tree for troubleshooting fluorescence interference.

Protocol 4: Assessing Autofluorescence and Quenching (adapted from the Assay Guidance Manual)[15][16]

  • Autofluorescence Control:

    • In a 96-well plate, add your quinoline compound at various concentrations to your assay buffer.

    • Read the plate using the same filter set as your main assay. A significant signal above the buffer-only control indicates autofluorescence.

  • Quenching Control:

    • In a 96-well plate, add your fluorescent probe/product at a concentration that gives a mid-range signal.

    • Add your quinoline compound at various concentrations.

    • Read the plate. A dose-dependent decrease in fluorescence indicates quenching.

Some quinoline structures, particularly quinone-like moieties, can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[2] ROS can directly damage proteins or interfere with assay reagents, leading to false positives or negatives. This is a known issue in cell viability assays like the MTT assay.[17]

Q: My quinoline compound shows potent cytotoxicity in an MTT assay, but not in other viability assays (e.g., CellTiter-Glo® or LDH release). Why?

A: This discrepancy is a red flag for assay interference. Redox-active compounds can directly reduce the MTT tetrazolium salt to formazan, mimicking cellular activity and giving a false impression of viability or, conversely, induce ROS that can lead to non-specific cell death.[17]

Protocol 5: Detecting Intracellular ROS Production with DCFDA [18][19][20][21][22]

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

  • Cell Preparation:

    • Plate your cells in a 96-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.

  • Compound Treatment:

    • Wash the cells with PBS to remove excess probe.

    • Add your quinoline compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Detection:

    • Measure the fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~535 nm). A time- and dose-dependent increase in fluorescence indicates ROS production.

The nitrogen atom in the quinoline ring system and other potential coordinating groups can chelate metal ions.[23] If your assay involves a metalloenzyme or requires specific metal cofactors, this chelation can lead to inhibition that is not due to direct binding to the active site.

Q: My quinoline compound inhibits a metalloenzyme. How can I determine if this is due to metal chelation?

A: A simple experiment is to titrate in additional metal cofactor and see if the inhibition can be overcome.

Protocol 6: Metal Chelation Counter-Assay [23][24][25][26]

  • Standard Inhibition Assay:

    • Determine the IC₅₀ of your quinoline compound under your standard assay conditions.

  • Metal Titration:

    • Repeat the IC₅₀ determination in the presence of increasing concentrations of the relevant metal cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺). Keep the concentration of your quinoline compound fixed at its IC₅₀.

  • Data Analysis:

    • If the inhibitory activity of your compound is reversed or reduced in a dose-dependent manner with the addition of the metal, this strongly suggests that metal chelation is the mechanism of inhibition.

Issue 4: Off-Target Cytotoxicity in Cell-Based Assays

Quinoline compounds can exhibit cytotoxicity through various mechanisms, which may or may not be related to your target of interest.[27][28][29][30] It's crucial to distinguish on-target effects from general cellular toxicity.

Q: My quinoline compound shows activity in my cell-based reporter assay, but I'm not sure if it's a specific effect on my pathway.

A: A common pitfall is that compounds can inhibit the reporter enzyme itself (e.g., luciferase) or cause general cytotoxicity, which will non-specifically reduce the reporter signal.[31][32][33][34][35]

G A Activity Observed in Cell-Based Reporter Assay B Run Cytotoxicity Assay (e.g., CellTiter-Glo®) A->B C Is Compound Cytotoxic at Active Concentrations? B->C D Activity is Likely Due to General Toxicity C->D Yes E Run Reporter Enzyme Inhibition Assay (Cell-Free) C->E No F Inhibition of Reporter Enzyme Observed? E->F G Activity is an Artifact of Reporter Inhibition F->G Yes H Proceed to Target Engagement and On-Target Validation F->H No

Caption: Workflow for deconvoluting specific from non-specific effects in cell-based assays.

Confirming On-Target Activity: Beyond Troubleshooting

Once you have ruled out the common artifacts described above, the next critical step is to confirm that your quinoline compound directly engages your target of interest.

Q: How can I definitively prove that my compound binds to my protein target?

A: Biophysical methods provide direct evidence of binding and are essential for validating a hit.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of your compound to the immobilized target protein in real-time, providing kinetic information (kₒₙ, kₒff) and affinity (K₋).[36]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods like chemical shift perturbation can identify the binding site of your compound on the protein and confirm a direct interaction.[12]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of the target protein upon compound binding.

By systematically working through these troubleshooting steps and employing rigorous validation techniques, you can confidently identify true, on-target hits from your screens and avoid the pitfalls commonly associated with quinoline-based compounds. This methodical approach will ultimately save time and resources, and lead to more robust and translatable scientific discoveries.

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  • Mates, J. M., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11209.
  • Bray, M. A., et al. (2012). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. In Assay Guidance Manual.
  • WuXi AppTec. (n.d.). Solution Stability Study.

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Technical Support Center: Ester Hydrolysis of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ester hydrolysis of substituted quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critical synthetic transformation. Quinoline-4-carboxylic acids are a vital scaffold in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydrolysis of their ester precursors.

Understanding the Core Challenges

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction in organic synthesis. However, when the ester is attached to a substituted quinoline ring at the 4-position, several factors can complicate this seemingly straightforward transformation. These challenges primarily stem from:

  • Steric Hindrance: Bulky substituents at the 2-position of the quinoline ring can physically block the approach of the nucleophile (hydroxide or water) to the ester's carbonyl carbon.

  • Electronic Effects: The electron-withdrawing or donating nature of substituents on the quinoline ring can influence the electrophilicity of the carbonyl carbon, thereby affecting the reaction rate.

  • Substrate Solubility: The often-planar and aromatic nature of substituted quinolines can lead to poor solubility in common hydrolysis solvent systems, resulting in heterogeneous reaction mixtures and incomplete conversions.

  • Side Reactions: Under certain conditions, unwanted side reactions, such as decarboxylation, can occur, leading to reduced yields of the desired carboxylic acid.[3]

This guide will provide a structured approach to diagnosing and solving these common issues.

Troubleshooting Flowchart: A Guide to Successful Hydrolysis

This flowchart provides a high-level overview of the troubleshooting process for the ester hydrolysis of substituted quinoline-4-carboxylic acids.

Troubleshooting_Flowchart start Start: Ester Hydrolysis of Substituted Quinoline-4-Carboxylic Acid issue Identify the Primary Issue start->issue low_yield Low Yield or Incomplete Reaction issue->low_yield e.g., starting material remains side_reaction Presence of Side Products issue->side_reaction e.g., unexpected TLC spots workup_issue Difficult Work-up or Purification issue->workup_issue e.g., emulsion, poor precipitation cause_low_yield Determine Cause of Low Yield low_yield->cause_low_yield cause_side_reaction Identify Side Product side_reaction->cause_side_reaction solution_workup Solution: - Careful pH adjustment for precipitation - Recrystallization from appropriate solvents - Column chromatography (if necessary) workup_issue->solution_workup steric_hindrance Steric Hindrance cause_low_yield->steric_hindrance Bulky 2-substituent poor_solubility Poor Solubility cause_low_yield->poor_solubility Substrate insoluble electronic_effects Electronic Effects (Deactivation) cause_low_yield->electronic_effects Electron-withdrawing groups solution_steric Solution: - Increase temperature - Use stronger nucleophile (e.g., KOH) - Microwave-assisted hydrolysis - Alternative reagents (e.g., LiOH in THF/H2O) steric_hindrance->solution_steric solution_solubility Solution: - Use co-solvents (e.g., THF, Dioxane, DMSO) - Phase-transfer catalysis - Homogenize the reaction mixture poor_solubility->solution_solubility solution_electronic Solution: - Harsher conditions (higher temp., longer time) - Acid-catalyzed hydrolysis (e.g., H2SO4/AcOH) - Microwave-assisted hydrolysis electronic_effects->solution_electronic end Successful Hydrolysis and Purification solution_steric->end solution_solubility->end solution_electronic->end decarboxylation Decarboxylation Product cause_side_reaction->decarboxylation Loss of CO2 other_side_product Other Impurities cause_side_reaction->other_side_product solution_decarboxylation Solution: - Milder reaction conditions (lower temp.) - Avoid prolonged reaction times - Use non-aqueous hydrolysis methods if possible decarboxylation->solution_decarboxylation solution_other Solution: - Optimize stoichiometry - Purify starting materials - Analyze for unexpected reactivity other_side_product->solution_other solution_decarboxylation->end solution_other->end solution_workup->end

Caption: Troubleshooting flowchart for ester hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Yield or Incomplete Reaction

Q1: My saponification reaction with NaOH in ethanol/water is very slow and gives a low yield. The starting material is a 2-arylquinoline-4-carboxylate. What is happening?

A1: This is a classic case of steric hindrance. A bulky substituent at the 2-position, such as an aryl group, can significantly impede the approach of the hydroxide ion to the carbonyl carbon of the ester at the 4-position. The planarity of the quinoline ring system exacerbates this effect.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Initially, attempt to drive the reaction to completion by increasing the reflux temperature and extending the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Use a Stronger Base/Solvent System: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is often more effective than NaOH or KOH for hindered esters.[4] THF can improve the solubility of the substrate.

  • Employ Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically accelerate the rate of hydrolysis for sterically hindered esters.[1] Reactions that take many hours under conventional heating can often be completed in minutes.[5]

    • Protocol for Microwave-Assisted Saponification:

      • Dissolve the substituted quinoline-4-carboxylate in a suitable solvent (e.g., ethanol, isopropanol).

      • Add an aqueous solution of a strong base (e.g., 2-4 M NaOH or KOH).

      • Place the sealed reaction vessel in a microwave reactor.

      • Irradiate at a temperature of 100-150 °C for 10-30 minutes.

      • Monitor the reaction by TLC or LC-MS.

Q2: My starting ester is poorly soluble in the aqueous alcohol solvent system, leading to an incomplete reaction. How can I improve this?

A2: Poor solubility is a common issue with polycyclic aromatic compounds. A heterogeneous reaction mixture will have a reduced surface area for the reaction to occur, leading to slow and incomplete conversion.

Troubleshooting Steps:

  • Introduce a Co-solvent: The addition of a water-miscible organic solvent with a higher boiling point and better solvating power can significantly improve solubility.

    • Recommended Co-solvents: Dioxane, Dimethyl sulfoxide (DMSO), or N,N-Dimethylformamide (DMF).

  • Utilize Phase-Transfer Catalysis: If using a two-phase system (e.g., an organic solvent and aqueous base), a phase-transfer catalyst (PTC) can facilitate the transport of the hydroxide ion into the organic phase.

    • Common PTCs: Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).

Q3: The quinoline ring of my ester is substituted with multiple electron-withdrawing groups, and the hydrolysis is very slow. Why is this and how can I overcome it?

A3: While electron-withdrawing groups on the quinoline ring increase the electrophilicity of the carbonyl carbon, which should theoretically accelerate nucleophilic attack, they also decrease the overall electron density of the aromatic system. This can sometimes lead to reduced reactivity in unexpected ways, and these substrates can be surprisingly resistant to hydrolysis.

Troubleshooting Steps:

  • Switch to Acid-Catalyzed Hydrolysis: For electron-deficient systems, acid-catalyzed hydrolysis can be more effective. The mechanism involves protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.

    • Protocol for Acid-Catalyzed Hydrolysis:

      • Dissolve the ester in a mixture of acetic acid and water.[6]

      • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[6]

      • Heat the mixture to reflux for several hours to overnight.

      • Monitor the reaction progress by TLC or LC-MS. Caution: This method can be corrosive, requiring appropriate glassware and handling procedures.[6]

Category 2: Side Reactions and Impurities

Q4: After my hydrolysis reaction, I've isolated a product that has lost the carboxylic acid group entirely. What is this side reaction and how can I prevent it?

A4: You are likely observing decarboxylation, the loss of CO₂ from the carboxylic acid. Quinoline-4-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures and under harsh basic or acidic conditions.[3][7]

Troubleshooting Steps:

  • Milder Reaction Conditions: The most effective way to prevent decarboxylation is to use milder reaction conditions.

    • Lower the reaction temperature: If possible, run the hydrolysis at a lower temperature for a longer period.

    • Use a less harsh base: Consider using a weaker base or a lower concentration of the strong base.

  • Careful pH Control During Work-up: During the acidic work-up to protonate the carboxylate, avoid excessively low pH and high temperatures, as this can also promote decarboxylation.

  • Alternative Hydrolysis Methods: For particularly sensitive substrates, consider non-hydrolytic ester cleavage methods, though these are outside the direct scope of this guide.

Mechanism of Decarboxylation

Caption: Decarboxylation of quinoline-4-carboxylic acid.

Category 3: Work-up and Purification

Q5: After acidification of my basic hydrolysis reaction mixture, I get an oily precipitate or an emulsion instead of a clean solid. How should I proceed with the work-up?

A5: This is a common issue, especially when using co-solvents like DMSO or DMF, or when impurities are present.

Troubleshooting Steps:

  • Controlled Precipitation:

    • Slow Acidification: Add the acid dropwise with vigorous stirring, and cool the mixture in an ice bath. This can promote the formation of larger, more easily filterable crystals.

    • Solvent Addition: If an oil forms, try adding a small amount of a miscible organic solvent in which the product is sparingly soluble to induce crystallization.

  • Extraction:

    • If a clean solid cannot be obtained by precipitation, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine to remove excess water and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Evaporation of the solvent should yield the crude product.

  • Recrystallization: Recrystallization is often necessary to obtain a pure product. The choice of solvent will depend on the specific substituents on your quinoline-4-carboxylic acid. Common recrystallization solvents include ethanol, acetic acid, or mixtures of solvents like ethanol/water or DMF/water.

Quantitative Data Summary

ChallengeRecommended SolutionTypical ConditionsExpected Outcome
Steric Hindrance (e.g., 2-aryl substituent) Microwave-Assisted Saponification2-4 M NaOH in EtOH, 120-150 °C, 15-30 minSignificant reduction in reaction time and improved yield compared to conventional heating.
Poor Solubility Co-solvent SystemNaOH in THF/H₂O or Dioxane/H₂O, refluxHomogeneous reaction mixture, leading to a more complete and faster reaction.
Electron-Deficient Ring Acid-Catalyzed HydrolysisH₂SO₄ (cat.) in AcOH/H₂O, refluxCan be more effective than basic hydrolysis for deactivated systems.
Decarboxylation-Prone Substrate Milder Basic HydrolysisLiOH in THF/H₂O, room temp. to gentle heatMinimizes the decarboxylation side product, preserving the carboxylic acid.

Concluding Remarks

The successful hydrolysis of substituted quinoline-4-carboxylic acid esters requires a careful consideration of the substrate's unique electronic and steric properties. By systematically diagnosing the challenges encountered and applying the appropriate troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and yield of this critical synthetic step. Remember that careful monitoring of the reaction progress is key to determining the optimal conditions for your specific substrate.

References

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3344–3352.
  • Skyrms, R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6045-6057.
  • Kumar, A., & Sharma, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(39), 23163-23196.
  • Mijangos, M. V., Amador‐Sánchez, Y. A., & Miranda, L. D. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. European Journal of Organic Chemistry, 2021(4), 637-647.
  • Suryasaputra, D. R., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7.
  • Nakamura, T., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 84(15), 9473-9482.
  • Kwiecień, H., & Gzella, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6439.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Zhang, L., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(24), 15995-16003.
  • Besson, T., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 5(20), 3369-3375.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Belferdi, F., et al. (2015). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie, 60(4), 351-356.
  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.

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Navigating the Nuances of the Doebner Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Doebner reaction is a cornerstone in organic synthesis, providing a direct route to quinoline-4-carboxylic acids, which are pivotal scaffolds in numerous pharmaceuticals.[1] This three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, while powerful, can present challenges that lead to frustratingly low yields.[1][2] This technical support center offers troubleshooting guidance and frequently asked questions to empower you to overcome these hurdles and optimize your quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner reaction?

The precise mechanism of the Doebner reaction is still a subject of discussion, but it is generally accepted to proceed through a few key steps.[1][3] One plausible pathway involves the initial condensation of the aniline and aldehyde to form a Schiff base.[1] Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent reaction between the Schiff base and the enol of pyruvic acid, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline product.[1]

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yields in the Doebner reaction can be attributed to several factors:

  • Substrate Reactivity: A primary challenge arises when using anilines bearing strong electron-withdrawing groups.[1][4][5][6] These substituents decrease the nucleophilicity of the aniline, hindering its initial reaction and leading to poor yields under conventional conditions.[1][4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical parameters. Many variations of the Doebner reaction require heating to proceed efficiently.[6][7]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification, ultimately reducing the isolated yield of the desired quinoline.[6][8]

  • Workup and Purification Losses: Significant product loss can occur during extraction, washing, and purification steps if not performed meticulously.[6]

Q3: What are the typical catalysts and solvents employed in the Doebner reaction?

The Doebner reaction is typically catalyzed by acids. Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) have proven effective.[1][6] The choice of catalyst can significantly influence the reaction's efficiency and yield.[1] A variety of solvents can be used, including ethanol, acetonitrile (MeCN), tetrahydrofuran (THF), and dichloroethane (DCE).[1] For certain substrates, refluxing in ethanol is a common condition, while studies have shown MeCN can be an excellent choice, sometimes simplifying the post-reaction work-up.[1][4]

Q4: I'm observing unexpected byproducts. What might they be?

One documented side reaction, particularly with substrates like 2-chloro-5-aminopyridine, is the formation of a pyrrolidine derivative instead of the anticipated quinoline.[2] This occurs when cyclization takes place at the amino group rather than the benzene ring.[2] Additionally, the imine formed from a second molecule of aniline and the aldehyde can act as an oxidizing agent, leading to its reduction as a side product.[1][8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Doebner reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reactivity of Aniline: The aniline possesses strong electron-withdrawing groups.a. Modified "Doebner Hydrogen-Transfer Reaction": This modified protocol has shown improved yields for these challenging substrates.[4] b. Catalyst Optimization: Screen a variety of Lewis and Brønsted acids to find the most effective catalyst for your specific substrate combination.[1][9] BF₃·THF has been found to be suitable for some electron-deficient anilines.[4]
2. Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.a. Increase Temperature: The Doebner reaction often requires heating.[7] Consider refluxing the reaction mixture. b. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[10]
3. Poor Solvent Choice: The chosen solvent may not be optimal for the specific substrates and catalyst.a. Solvent Screening: Experiment with different solvents such as ethanol, acetonitrile (MeCN), THF, and dichloroethane (DCE).[1][4] MeCN has been shown to be a good choice in some cases.[4]
Formation of Multiple Products/Byproducts 1. Side Reactions: Competing reaction pathways are occurring.a. Adjust Stoichiometry: Varying the molar ratio of the reactants can sometimes suppress side reactions. For instance, increasing the molar ratio of the α,β-unsaturated ketoester to aniline has been shown to improve the yield of the desired product in some cases.[9] b. Temperature Control: Running the reaction at a lower temperature, if feasible, can sometimes increase selectivity.
2. Impure Starting Materials: The presence of impurities in the aniline, aldehyde, or pyruvic acid can lead to side reactions.a. Purify Starting Materials: Ensure the purity of all reactants before starting the reaction. Recrystallization or distillation may be necessary.
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Workup: The product may be acting as a surfactant.a. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break the emulsion. b. Filtration through Celite: Filtering the mixture through a pad of Celite can also help to break up emulsions.
2. Product is Highly Soluble in the Aqueous Layer: The product may have significant water solubility.a. Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
3. Difficulty with Crystallization: The crude product is an oil or does not crystallize easily.a. Column Chromatography: Purify the crude product using silica gel column chromatography to isolate the desired quinoline.[11] b. Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexanes to induce crystallization.

Experimental Protocols

General Procedure for the Doebner Reaction

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aniline (1.0 equiv), aldehyde (1.0 equiv), pyruvic acid (1.0 equiv), and the chosen catalyst (e.g., 10 mol % of a Lewis acid).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol or acetonitrile) to the flask.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux) for the required time. Monitor the reaction progress by TLC.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, quench the reaction (e.g., with a saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[6]

Visualizing the Process

Doebner Reaction Mechanism

Doebner_Mechanism cluster_1 Step 1: Schiff Base Formation cluster_2 Step 2: Enol Formation cluster_3 Step 3: Condensation & Cyclization cluster_4 Step 4: Oxidation Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Intermediate Aniline Derivative Schiff_Base->Intermediate Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol Tautomerization Enol->Intermediate Dihydroquinoline Dihydroquinoline Intermediate->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Doebner Reaction Electron_Withdrawing Is the aniline electron-deficient? Start->Electron_Withdrawing Conditions_Optimized Are reaction conditions (temp, catalyst, solvent) optimized? Electron_Withdrawing->Conditions_Optimized Yes Electron_Withdrawing->Conditions_Optimized No Solution1 Consider modified 'Doebner Hydrogen-Transfer Reaction'. Screen catalysts. Electron_Withdrawing->Solution1 Yes Byproducts Are significant byproducts observed? Conditions_Optimized->Byproducts Yes Solution2 Increase temperature. Monitor reaction by TLC. Screen solvents. Conditions_Optimized->Solution2 No Workup_Issue Difficulty with workup/purification? Byproducts->Workup_Issue Yes Solution3 Adjust stoichiometry. Consider temperature effect on selectivity. Byproducts->Solution3 No Solution4 Optimize extraction. Use brine wash. Consider chromatography. Workup_Issue->Solution4 No End Improved Yield Workup_Issue->End Yes Solution1->Conditions_Optimized Solution2->Byproducts Solution3->Workup_Issue Solution4->End

Caption: A decision tree for troubleshooting low yields.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Pandey, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Funayama, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12168–12176. [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Funayama, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12168–12176. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(12), 4674–4676. [Link]

  • Bawa, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Mini-Reviews in Organic Chemistry, 11(2), 213-227.
  • All About Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
  • Chemeurope.com. (n.d.). Doebner-Miller reaction. [Link]

  • Wikipedia. (n.d.). Doebner reaction. [Link]

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Minimizing off-target effects of quinoline-based inhibitors in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects in Cellular Assays

Welcome to the technical support center for researchers utilizing quinoline-based inhibitors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your cellular assays. The quinoline scaffold is a powerful tool in drug discovery, forming the backbone of numerous inhibitors targeting key cellular pathways.[1][2][3] However, its chemical properties can also lead to unintended molecular interactions, or "off-target" effects, that can confound experimental results.[4][5]

This guide is structured to help you anticipate, identify, and mitigate these effects, ensuring the data you generate is both accurate and reliable. We will move from foundational questions to specific troubleshooting scenarios and detailed validation protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have about the off-target potential of quinoline-based compounds.

Q1: Why are quinoline-based inhibitors prone to off-target effects?

A1: The quinoline ring system is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Its planar, aromatic structure and the presence of a nitrogen atom allow it to form various interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, which are common in the ATP-binding pockets of many kinases.[6] This versatility is also its primary liability. The same features that make it an effective inhibitor for one target can allow it to bind to the structurally similar pockets of other, unintended proteins, particularly other kinases.[2][7] Furthermore, some quinoline derivatives have been noted to cause effects unrelated to kinase inhibition, such as inducing DNA damage or inhibiting enzymes that act on DNA.[8]

Q2: What are the most common off-targets for quinoline-based kinase inhibitors?

A2: While the specific off-target profile is unique to each molecule, common unintended targets for quinoline-based inhibitors often include:

  • Other Kinases: Due to the conserved nature of the ATP-binding site, cross-reactivity with other kinases is the most frequent off-target effect.[7][9] For example, an inhibitor designed for c-Met might also show activity against VEGFR or members of the Src family.[2][6]

  • hERG Potassium Channel: The human Ether-à-go-go-Related Gene (hERG) channel is a critical protein for cardiac function. Many small molecules, including some quinolines, can bind to this channel, leading to cardiotoxicity. This is a significant concern in drug development and can manifest as general cytotoxicity in cellular assays.[6]

  • DNA Intercalation/Topoisomerases: The planar structure of the quinoline ring can allow it to insert between the base pairs of DNA (intercalation), which can disrupt DNA replication and repair, leading to cytotoxicity.[4][10] This can also lead to the inhibition of topoisomerase enzymes.[4]

Q3: What is the difference between an off-target effect and general cytotoxicity?

A3: An off-target effect is a specific molecular interaction between your inhibitor and an unintended protein that results in a measurable biological consequence.[5] General cytotoxicity is the overall cell-killing effect of a compound, which can be the result of a specific on-target effect, a specific off-target effect (like hERG inhibition), or non-specific mechanisms like membrane disruption or metabolic toxicity. A key goal is to determine if the cytotoxicity you observe is due to the intended mechanism or an undesirable off-target interaction.

Part 2: Troubleshooting Guide for Cellular Assays

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Scenario 1: High background cytotoxicity is obscuring my on-target results.

  • Question: My inhibitor is killing cells at concentrations far below the IC50 of my target protein. How can I determine the cause and get a clear therapeutic window?

  • Underlying Cause & Logic: This suggests a potent off-target effect or a non-specific toxicity mechanism is dominating the cellular response. The key is to de-risk your compound by systematically ruling out common causes. Simply observing cell death is not enough; you must understand the mechanism to trust your on-target data.

  • Troubleshooting Steps:

    • Run Orthogonal Cytotoxicity Assays: Use multiple methods to assess cell viability (e.g., an ATP-based assay like CellTiter-Glo and a membrane integrity assay like LDH release). Different mechanisms of cell death can be captured by different assays.

    • Use a Structurally-Related Inactive Control: Synthesize or obtain a close analog of your inhibitor that is inactive against your primary target. If this "dead" compound retains its cytotoxic activity, it strongly implies a non-target-related effect.

    • Perform Broad Kinase Profiling: Send your compound to a commercial service for screening against a large panel of kinases (e.g., 100-400 kinases).[11] This is the most direct way to identify potent off-target kinases that could be responsible for the toxicity.[7]

    • Evaluate hERG Liability: Early assessment of hERG binding, even through predictive computational models or specialized assays, can help identify compounds with a high risk of cardiotoxicity-related effects.[6]

Scenario 2: The observed cellular phenotype does not match the known function of the target.

  • Question: I'm inhibiting a kinase involved in proliferation, but I'm observing changes in cell migration. How do I validate that this unexpected phenotype is truly linked to my target?

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: The gold standard is to show that your compound physically binds to its intended target in the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[12][13] An increase in the thermal stability of your target protein in the presence of the inhibitor confirms engagement. (See Protocol P1 below).

    • Use a Secondary, Structurally Distinct Inhibitor: If another inhibitor for your target exists (with a different chemical scaffold), test it in your assay. If it reproduces the same unexpected phenotype, it strengthens the hypothesis that the phenotype is on-target. If it does not, your primary compound's effect is likely off-target.

    • Rescue Experiment: If possible, overexpress a drug-resistant mutant of your target protein in the cells. If the cells become resistant to the inhibitor's effect on the phenotype, it provides strong evidence for on-target action.

    • Analyze Downstream Signaling: Use Western blotting or other methods to verify that the inhibitor modulates a known, direct substrate of your target kinase. If the downstream signaling is unaffected at concentrations that produce the phenotype, the effect is likely off-target.

Workflow for Deconvoluting On-Target vs. Off-Target Effects

The following diagram outlines a logical workflow for systematically validating your quinoline-based inhibitor.

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Validation & Troubleshooting cluster_3 Conclusion A Primary Cellular Assay (e.g., Proliferation, Viability) B High Cytotoxicity or Unexpected Phenotype? A->B C Confirm Target Engagement (e.g., CETSA, NanoBRET) B->C Yes D Assess Broad Selectivity (Kinome Scan) C->D Engagement Confirmed H Phenotype is Off-Target C->H No Engagement E Use Orthogonal Controls (Inactive Analog, Different Inhibitor) D->E D->H Potent Off-Target(s) Identified F Verify Downstream Pathway (Western Blot for p-Substrate) E->F E->H Controls do not reproduce phenotype G Phenotype is On-Target F->G All results consistent F->H Pathway not modulated

Caption: Workflow for characterizing inhibitor effects.

Part 3: Key Experimental Protocols

Adhering to robust, well-controlled protocols is essential for generating trustworthy data.[14][15]

Protocol P1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your inhibitor).[12][13] This protocol uses Western blotting for detection.

Objective: To confirm direct binding of a quinoline inhibitor to its intended target protein in intact cells.

Materials:

  • Cell culture reagents for your specific cell line.

  • Quinoline inhibitor and vehicle (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment: Thermocycler or heating blocks, centrifuges, Western blot apparatus.

  • Primary antibody specific to your target protein.

  • Secondary antibody (HRP-conjugated).

Step-by-Step Methodology:

  • Cell Preparation: Plate cells and grow to ~80% confluency. Ensure you have enough cells for multiple temperature points and controls.

  • Compound Treatment: Treat cells with your quinoline inhibitor at the desired concentration (e.g., 1x, 10x, 100x the cellular IC50). Include a vehicle-only (e.g., DMSO) control. Incubate for a standard period (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: After incubation, harvest the cells. For adherent cells, scrape them into PBS. For suspension cells, pellet and resuspend in PBS. It is critical to keep samples on ice from this point forward.

  • Thermal Challenge:

    • Aliquot the cell suspension from each treatment group into separate PCR tubes for each temperature point.

    • A typical temperature range is 40°C to 68°C in 4°C increments, plus a 37°C control.

    • Place the tubes in a thermocycler and heat them to the specified temperatures for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Add lysis buffer and incubate on ice for 20 minutes.

  • Separation of Soluble and Precipitated Protein:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis by Western Blot:

    • Normalize the protein concentration of all supernatant samples.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe with the primary antibody for your target protein, followed by the HRP-conjugated secondary antibody.

    • Develop the blot and quantify the band intensities.

  • Data Interpretation:

    • For each treatment condition (vehicle vs. inhibitor), plot the percentage of soluble protein remaining (relative to the 37°C sample) against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the vehicle control. This indicates that the protein was stabilized at higher temperatures due to inhibitor binding.

Visualizing a Potential Off-Target Mechanism

The diagram below illustrates how an inhibitor designed for a specific receptor tyrosine kinase (RTK) could inadvertently inhibit a kinase in a parallel survival pathway, leading to a confounding cytotoxic effect.

Caption: On-target vs. off-target signaling pathways.

Part 4: Data Summary & Reference Tables

For context, the following table summarizes the target profiles of representative kinase inhibitors, some of which are based on the quinoline scaffold. This highlights how both multi-kinase and selective profiles are possible.

InhibitorPrimary Clinical Target(s)Known Off-Target ActivityPotential Cellular Consequence of Off-Targets
Cabozantinib MET, VEGFR, RETKIT, FLT3, AXL, TIE2Broad anti-angiogenic and anti-proliferative effects beyond MET/VEGFR inhibition.[6][7]
Lapatinib EGFR, ERBB2 (HER2)Limited, relatively selectiveFewer off-target driven side effects compared to broader TKIs.[7]
Dasatinib BCR-ABL, SRC familyc-KIT, PDGFR, Ephrin receptorsCan lead to effects like fluid retention and pulmonary hypertension.[7]
(Hypothetical) Q-801 Target-XKinase-Y, Kinase-ZUnexpected apoptosis due to inhibition of a pro-survival kinase (Kinase-Y).

By employing a systematic and skeptical approach, you can successfully navigate the challenges posed by the off-target effects of quinoline-based inhibitors. Validating your tool compounds with the same rigor as a potential therapeutic drug is the foundation of robust and reproducible science.

References
  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Yadav, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Heliyon, 8(9), e10522. [Link]

  • Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Karakas, B., & Bachman, K. E. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 59-68. [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5). [Link]

  • de Souza, A. C. C., et al. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem. [Link]

  • Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Massive Bio. (2026). Off Target Effect. Massive Bio. [Link]

  • Khan, I., et al. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Current Drug Discovery Technologies, 17(4), 450-469. [Link]

  • A4cell. (2023). Truly Effective Cell Assay Design. A4cell. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 161-181. [Link]

  • Trepel, J., et al. (2015). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Antibiotics, 4(1), 43-57. [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Kinexus. [Link]

  • Isik, S., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(11), 1435-1446. [Link]

  • Oguri, Y., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. iScience, 26(6), 106899. [Link]

  • Sittampalam, G. S., et al. (2018). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. Assay and Drug Development Technologies, 16(6), 317-319. [Link]

  • Chen, C.-L., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1999. [Link]

  • ResearchGate. (2015). (PDF) Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. ResearchGate. [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]

  • Chen, Z., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Retrogenix. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrogenix. [Link]

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Navigating the Chalice of Duality: A Technical Guide to Mitigating Cytotoxicity in Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers navigating the promising yet perilous landscape of quinoline-based drug discovery. The quinoline scaffold is a cornerstone in medicinal chemistry, offering a privileged framework for a multitude of therapeutic agents, particularly in oncology.[1][2][3] However, this potent bioactivity often comes at a cost: inherent cytotoxicity that can terminate a promising drug candidate's journey.

This guide is designed to be your field companion, moving beyond mere protocols to provide a strategic framework for understanding, troubleshooting, and ultimately mitigating the cytotoxic effects of your novel quinoline compounds. We will delve into the causality behind experimental choices, offering insights grounded in years of field experience and robust scientific literature.

Part 1: Troubleshooting Guide - When Good Scaffolds Go Bad

This section addresses common issues encountered during the development and testing of quinoline derivatives, presenting them in a problem-solution format.

Issue 1: My lead quinoline compound shows potent anticancer activity but is equally toxic to normal cell lines.

  • Probable Cause: Lack of selectivity is a classic challenge. The cytotoxicity may stem from off-target effects, such as indiscriminate DNA intercalation or inhibition of housekeeping enzymes, rather than specific targeting of cancer pathways.[1][4] Many quinoline derivatives exert their effects through mechanisms like topoisomerase inhibition or by inducing widespread apoptosis, which are not always cancer-cell specific.[1][4]

  • Strategic Solutions:

    • Structural Modification for Selectivity:

      • Introduce Steric Hindrance: Judiciously adding bulky substituents can prevent your molecule from fitting into the active sites of off-target proteins while preserving its affinity for the intended cancer-specific target.

      • Modulate Lipophilicity (LogP): Highly lipophilic compounds can indiscriminately intercalate into cell membranes, leading to general toxicity. Aim for a balanced LogP, often through the introduction of polar functional groups like hydroxyl (-OH) or amino (-NH2) groups, to improve solubility and reduce non-specific membrane interactions.

      • Leverage Structure-Activity Relationship (SAR) Data: Systematically explore substitutions around the quinoline ring. Studies have shown that the nature and position of substituents (electron-donating vs. electron-withdrawing) can dramatically alter the cytotoxicity profile.[5][6] For instance, the presence of an electron-donating methyl group at certain positions has been shown to enhance activity, while the effect of halogens can be highly position-dependent.[5][6]

    • Bioisosteric Replacement:

      • Replace a problematic moiety with a bioisostere that retains the desired biological activity but has a different toxicity profile. For example, if a part of your molecule is prone to metabolic activation into a toxic species, replacing it with a non-metabolically labile group can be an effective strategy.

Issue 2: I'm observing high variability in my MTT cytotoxicity assays.

  • Probable Cause: The MTT assay, while common, is susceptible to interference. The assay measures metabolic activity, and some quinoline compounds can interfere with mitochondrial reductases or the formazan product itself, leading to inaccurate readings.[7] High background absorbance can also be caused by contamination or the compound reacting with media components.

  • Troubleshooting Protocol:

    • Compound Interference Check: Run a control plate with your compound in cell-free media to see if it directly reduces MTT or if its color interferes with the absorbance reading at 570 nm.[8]

    • Optimize Seeding Density: Ensure that the number of cells plated is within the linear range of the assay for your specific cell line. Too few or too many cells can lead to unreliable results.

    • Confirm with an Orthogonal Assay: Do not rely solely on MTT. Confirm your results with a different cytotoxicity assay that has a distinct mechanism, such as a Lactate Dehydrogenase (LDH) release assay (measures membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).

    • Microscopic Examination: Always visually inspect your cells under a microscope before and after treatment. This can provide qualitative evidence of cell death (e.g., apoptosis, necrosis) that can help interpret the quantitative data from your assay.

Issue 3: My modified, less-toxic analog has poor solubility, making it difficult to test.

  • Probable Cause: Structural modifications aimed at reducing cytotoxicity, such as adding bulky or non-polar groups, can inadvertently decrease aqueous solubility.

  • Strategic Solutions:

    • Prodrug Approach: Convert your active compound into a more soluble prodrug by attaching a hydrophilic promoiety (e.g., a phosphate or a polyethylene glycol chain). This promoiety can be cleaved in vivo to release the active, less soluble drug.

    • Formulation Strategies: For in vitro testing, consider using solubilizing agents like DMSO, but be mindful of their own potential cytotoxicity at higher concentrations. For in vivo studies, explore formulation techniques such as liposomes or nanoparticles.

    • Salt Formation: If your quinoline derivative has a basic nitrogen, forming a salt (e.g., a hydrochloride salt) can significantly improve its aqueous solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of quinoline-induced cytotoxicity?

A1: The cytotoxicity of quinoline derivatives is often multifactorial. Key mechanisms include:

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death by activating caspase cascades, disrupting the mitochondrial membrane potential, and increasing the production of reactive oxygen species (ROS).[4][9][10]

  • DNA Damage: Some quinolines can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA strand breaks and cell cycle arrest.[1]

  • Mitochondrial Dysfunction: Quinolines can accumulate in mitochondria, leading to impaired cellular respiration and energy production, which can trigger cell death.[11]

  • Off-Target Kinase Inhibition: The quinoline scaffold is common in kinase inhibitors. A lack of selectivity can lead to the inhibition of essential kinases in healthy cells, resulting in toxicity.[12]

Q2: How can I use in silico tools to predict and mitigate cytotoxicity early in the design phase?

A2: Computational tools are invaluable for early-stage toxicity assessment:

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can predict the cytotoxicity of a compound based on its structural features.[13][14][15][16] By analyzing the descriptors that contribute to toxicity, you can proactively design molecules that avoid these liabilities.

  • ADMET Prediction: Several software packages and web servers can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your compounds. This can help you identify potential issues like poor bioavailability or high predicted toxicity before you synthesize the molecule.

  • Molecular Docking: If you have identified a specific off-target protein responsible for cytotoxicity, you can use molecular docking to predict the binding affinity of your new designs to this anti-target. This allows you to virtually screen for compounds that are less likely to interact with it.

Q3: What are some key structural modifications that have successfully reduced the cytotoxicity of quinoline compounds?

A3: Several strategies have proven effective:

  • Introduction of Polar Groups: Adding hydroxyl (-OH), methoxy (-OCH3), or amino (-NH2) groups can increase hydrophilicity, reducing non-specific membrane interactions and often improving the selectivity profile.

  • Glycoconjugation: Attaching a sugar moiety to the quinoline scaffold can improve bioavailability and, in some cases, reduce toxicity.

  • Hybridization: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores (e.g., chalcones, triazoles) can modulate the overall biological and toxicological profile.

Below is a table summarizing representative data from the literature, illustrating the impact of structural modifications on cytotoxicity.

Parent/High-Toxicity Compound IC50 (µM) on Normal Cells (e.g., Fibroblasts) Modified/Low-Toxicity Analog IC50 (µM) on Normal Cells Key Modification Reference Insight
Unsubstituted Tetrahydroisoquinoline74 (MCF-7, for comparison)Phenyl-substituted analog22 (MDA-MB-231, for comparison)Addition of a phenyl groupStrategic substitutions can alter the cytotoxicity profile against different cell lines.[17]
Diethylamino-substituted quinoline2.2 (IC50 against P. falciparum)Dimethylamino-substituted quinoline1.2 (IC50 against P. falciparum)Reduction of alkyl chain lengthSmaller dialkylamino groups were found to enhance efficacy in this series.[4]
Generic Quinoline DerivativeHighBrominated pyranoquinoline derivative43.28 (Normal cells)Addition of a brominated pyrano- moietyThe modification led to a favorable safety and selectivity profile with limited cytotoxicity toward normal cells.[4]

Q4: Are there any common pitfalls during synthesis and purification that could lead to falsely high cytotoxicity readings?

A4: Absolutely. The purity of your final compound is critical.

  • Residual Catalysts: Palladium catalysts, commonly used in cross-coupling reactions to synthesize quinoline derivatives, are highly cytotoxic. Inadequate purification can leave trace amounts of palladium, leading to false-positive cytotoxicity results.

  • Reactive Intermediates: Incomplete reactions can leave behind reactive starting materials or intermediates that may be more toxic than the final product.

  • Solvent Artifacts: Ensure that the solvents used for purification (e.g., from flash chromatography) are completely removed, as residual solvents can contribute to cell death in in vitro assays.

Recommended Purification Protocol:

  • Chromatography: Perform flash column chromatography to separate your target compound from most impurities.[6]

  • Crystallization/Recrystallization: This is a powerful technique for removing trace impurities and can significantly improve the purity of your compound.[18]

  • Purity Confirmation: Always confirm the purity of your final compound using multiple analytical techniques, such as NMR, LC-MS, and HPLC. A purity of >95% is generally required for reliable biological testing.

Part 3: Visualizing the Path Forward

To better conceptualize the strategies discussed, the following diagrams illustrate key workflows and relationships.

experimental_workflow cluster_design Design & Synthesis cluster_testing Cytotoxicity Testing cluster_analysis Analysis & Iteration start Lead Quinoline Compound in_silico In Silico Toxicity Prediction (QSAR, ADMET) start->in_silico modification Structural Modification (SAR, Bioisosteres, Prodrugs) in_silico->modification synthesis Synthesis & Purification modification->synthesis mtt Primary Screen (e.g., MTT Assay) synthesis->mtt orthogonal Orthogonal Assay (e.g., LDH, ATP-based) mtt->orthogonal Confirm Hits selectivity Selectivity Testing (Cancer vs. Normal Cells) orthogonal->selectivity data_analysis Data Analysis (IC50 Calculation) selectivity->data_analysis iteration Iterate Design or Advance Candidate data_analysis->iteration iteration->modification Refine

Caption: A typical workflow for developing and testing novel quinoline compounds with reduced cytotoxicity.

sar_concept cluster_mods Structural Modifications parent Parent Quinoline (High Cytotoxicity) mod1 Add Polar Group (-OH, -NH2) parent->mod1 mod2 Increase Steric Bulk parent->mod2 mod3 Alter Lipophilicity (LogP) parent->mod3 mod4 Bioisosteric Replacement parent->mod4 outcome Optimized Analog (Reduced Cytotoxicity, Maintained Efficacy) mod1->outcome mod2->outcome mod3->outcome mod4->outcome

Caption: Key structural modification strategies to reduce the cytotoxicity of a parent quinoline compound.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved January 27, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Bioorganic & Medicinal Chemistry, 27(16), 3687-3709.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Pharmaceuticals, 15(4), 399.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances, 15(1), 1-20.
  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). Molecules, 29(1), 1.
  • Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. (2025).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1859.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 105, 117681.
  • Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (2024).
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][4][5]triazino[2,3-c]quinazolines. (2024). Pharmaceuticals, 17(11), 1437.

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Pharmacology, 13, 1018406.
  • Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. (2025). Biological and Pharmaceutical Bulletin, 48(6), 789-800.
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (n.d.). International Journal of Molecular Sciences, 24(1), 1.
  • Why MTT assay not working ? (2018).
  • Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction. (n.d.).
  • Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2021). Journal of Medicinal Chemistry, 64(24), 17916-17927.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules, 28(12), 4760.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2002).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4159.
  • Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. (2023). Acta Tropica, 245, 106980.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Future Medicinal Chemistry, 12(16), 1515-1537.
  • Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity. (2021). Molecules, 26(16), 4949.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 149-157.
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2022). International Journal of Molecular Sciences, 23(21), 13351.
  • Purification of isoquinoline. (1989).
  • Quinoline Endoperoxides for Mitochondria Targeted Singlet Oxygen Delivery. (2025). Chemistry – A European Journal, 31(4), e202403061.
  • Cell viability assay: Problems with MTT assay in the solubilization step. (2024).
  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2022).
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). Research in Pharmaceutical Sciences, 16(4), 391-404.
  • Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death. (2010). Antimicrobial Agents and Chemotherapy, 54(5), 2016-2024.
  • Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. (2018). Semantic Scholar.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. Bethesda (MD)
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(12), 115511.
  • Quinoline‐based thiazolidinone derivatives as potent cytotoxic and apoptosis‐inducing agents through EGFR inhibition. (2025). Archiv der Pharmazie, 358(9), e2500123.

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Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comprehensive comparative study of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. By synthesizing data from numerous studies, we aim to elucidate structure-activity relationships (SAR) and provide detailed experimental protocols to aid researchers in the discovery and development of novel therapeutics based on this versatile chemical framework.

The Therapeutic Promise of the 2-Aryl-Quinoline-4-Carboxylic Acid Core

The quinoline ring system is a fundamental component of many natural products and synthetic compounds with a wide array of pharmacological effects. The addition of an aryl group at the 2-position and a carboxylic acid at the 4-position creates a molecule with a unique three-dimensional structure that can interact with various biological targets. The carboxylic acid moiety often acts as a key hydrogen bond donor and acceptor, while the 2-aryl group provides a large surface for hydrophobic and aromatic interactions, which can be readily modified to fine-tune the biological activity. This guide will delve into the specific structural modifications that enhance the therapeutic potential of these compounds across different disease areas.

Anticancer Activity: Targeting Proliferation and Survival Pathways

2-Aryl-quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][2]

Comparative Anticancer Potency

The anticancer activity of these derivatives is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following table summarizes the IC50 values of representative 2-aryl-quinoline-4-carboxylic acid derivatives against various cancer cell lines.

Compound ID2-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
P6 4-AcrylamidophenylTHP-1 (Leukemia)0.87[3]
P6 4-AcrylamidophenylMOLM-13 (Leukemia)0.98[3]
D28 Phenyl (as part of a larger cap group)K562 (Leukemia)1.02[4]
D28 Phenyl (as part of a larger cap group)U266 (Myeloma)1.08[4]
Compound 9e 4-(Methylsulfonyl)phenyl--[5]
Compound 39 4-(Substituted)phenyl with benzoyl moiety-0.077 (COX-2)[6]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) for Anticancer Activity

The nature and position of substituents on the 2-aryl ring play a critical role in determining the anticancer potency.

  • Electron-withdrawing and donating groups: The presence of both electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy) on the 2-aryl ring has been shown to influence activity, with the optimal substitution pattern being cell line-dependent.

  • Acrylamido group: The introduction of a 4-acrylamidophenyl group at the 2-position has led to the discovery of potent inhibitors of SIRT3, an emerging anticancer target.[3]

  • Cap group modifications: In the context of HDAC inhibitors, modifying the 2-phenylquinoline-4-carboxylic acid "cap" group significantly impacts potency and selectivity.[4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of these derivatives are attributed to several mechanisms:

  • Enzyme Inhibition: A significant mechanism is the inhibition of enzymes vital for cancer cell survival, such as Sirtuin 3 (SIRT3) and Histone Deacetylases (HDACs).[3][4] SIRT3 is a mitochondrial deacetylase involved in regulating metabolism and oxidative stress, and its inhibition can lead to cancer cell death. HDACs are crucial for epigenetic regulation, and their inhibition can induce cell cycle arrest and apoptosis.

  • Induction of Apoptosis and Cell Cycle Arrest: Many derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle, often at the G2/M or G0/G1 phase, thereby preventing cancer cell proliferation.[3]

anticancer_mechanism 2-Aryl-quinoline-4-carboxylic acid derivative 2-Aryl-quinoline-4-carboxylic acid derivative SIRT3/HDACs SIRT3/HDACs 2-Aryl-quinoline-4-carboxylic acid derivative->SIRT3/HDACs Inhibition Apoptosis Apoptosis SIRT3/HDACs->Apoptosis Cell Cycle Arrest Cell Cycle Arrest SIRT3/HDACs->Cell Cycle Arrest Decreased Cancer Cell Proliferation & Survival Decreased Cancer Cell Proliferation & Survival Apoptosis->Decreased Cancer Cell Proliferation & Survival Cell Cycle Arrest->Decreased Cancer Cell Proliferation & Survival

Caption: Anticancer mechanism of 2-aryl-quinoline-4-carboxylic acid derivatives.

Antimicrobial Activity: Combating Bacterial Resistance

In an era of increasing antimicrobial resistance, the development of new antibacterial agents is crucial. 2-Aryl-quinoline-4-carboxylic acid derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[7]

Comparative Antimicrobial Potency

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ID2-Aryl SubstituentBacterial StrainMIC (µg/mL)Reference
5a4 2-(N-acetyl-N'-(3-(dimethylamino)propyl)amino)phenylStaphylococcus aureus64[8]
5a7 2-(N-acetyl-N'-(3-(dimethylamino)propyl)amino)phenylEscherichia coli128[8]
Compound 1 Benzimidazolium salt derivativeMRSA15.62[9]
Compound 3 Benzimidazolium salt derivativeMDR E. coli7.81[9]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity is highly dependent on the substituents on both the quinoline and the 2-aryl rings.[7][8]

  • Lipophilicity: Increased lipophilicity of the side chains on the 2-aryl group has been correlated with enhanced antibacterial activity.[8]

  • Basic Groups: The introduction of basic groups can improve the physicochemical properties and potency of the compounds.[7]

  • Aryl Ring Position: The presence of the aryl ring at the 2-position is considered crucial for good antibacterial activity.[7]

Mechanism of Action: Disrupting Bacterial Integrity

The antimicrobial action of quinoline derivatives is often linked to their ability to interfere with essential bacterial processes. One proposed mechanism involves the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. By binding to this enzyme, the compounds prevent the resealing of DNA strands, leading to DNA damage and bacterial cell death.

antimicrobial_workflow cluster_bacterium Bacterial Cell DNA_Gyrase DNA_Gyrase DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Cell_Death DNA_Replication->Cell_Death Derivative 2-Aryl-quinoline-4-carboxylic acid derivative Derivative->DNA_Gyrase Inhibition

Caption: Antimicrobial mechanism via DNA gyrase inhibition.

Anti-inflammatory and Antiviral Activities: Emerging Frontiers

While research into the anticancer and antimicrobial properties is more extensive, 2-aryl-quinoline-4-carboxylic acid derivatives are also showing promise as anti-inflammatory and antiviral agents.

Anti-inflammatory Potential

Certain derivatives have shown significant anti-inflammatory activity, with some exhibiting potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6] For example, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid was identified as a potent and highly selective COX-2 inhibitor with an IC50 of 0.043 µM.[5] Other studies have demonstrated the anti-inflammatory effects of quinoline-4-carboxylic acids in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[3]

Antiviral Efficacy

The antiviral activity of these compounds is an area of growing interest. A notable mechanism of action is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines required for viral replication.[10][11] One derivative, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), was found to be a potent inhibitor of human DHODH with an IC50 of 1 nM and exhibited antiviral activity against Vesicular Stomatitis Virus (VSV) and Influenza A virus (WSN strain) with EC50 values of 2 nM and 41 nM, respectively.[10]

Synthesis and Experimental Protocols

The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives is most commonly achieved through classical condensation reactions such as the Doebner and Pfitzinger reactions.[8][12][13]

General Synthesis Workflow

synthesis_workflow Reactants Aniline/Isatin + Aldehyde/Ketone + Pyruvic Acid Reaction Doebner or Pfitzinger Reaction Reactants->Reaction Product 2-Aryl-quinoline-4-carboxylic acid Reaction->Product

Caption: General synthesis workflow for 2-aryl-quinoline-4-carboxylic acids.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-aryl-quinoline-4-carboxylic acid derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their anticancer and antimicrobial activities has provided valuable insights into their structure-activity relationships and mechanisms of action. The emerging data on their anti-inflammatory and antiviral potential further underscores the broad therapeutic applicability of this chemical class.

Future research should focus on:

  • Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms: Investigating new biological targets and signaling pathways to expand their therapeutic applications.

  • In Vivo Studies: Translating the promising in vitro results into preclinical and clinical studies to evaluate their efficacy and safety in vivo.

By continuing to explore the rich chemical space of 2-aryl-quinoline-4-carboxylic acid derivatives, the scientific community is well-positioned to develop next-generation therapies for a wide range of diseases.

References

  • Wei, X., Cai, Y., Li, J., Lin, Y., Chen, W., Wang, X., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

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  • Kumar, A., et al. (2016). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences, 5(4), 1-13. [Link]

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A Researcher's Guide to the Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Its derivatives have been extensively explored as potent antibacterial and anticancer agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the rational design of more effective therapeutic agents. We will delve into the key structural modifications that govern their efficacy against different biological targets, supported by experimental data and detailed protocols.

The 2-Phenylquinoline-4-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The fundamental structure, consisting of a quinoline ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position, serves as the cornerstone for a wide array of pharmacological activities.[1] The easy functionalization of various positions on both the quinoline and phenyl rings makes it an attractive template for synthetic chemists.[3] This core structure has been particularly successful in the development of antibacterial agents and, more recently, as a "cap" group in the design of histone deacetylase (HDAC) inhibitors for cancer therapy.[1][4]

Comparative SAR Analysis: Antibacterial vs. Anticancer Activity

The biological activity of 2-phenylquinoline-4-carboxylic acid analogs is profoundly influenced by the nature and position of substituents. Below, we compare the SAR for two prominent therapeutic areas: antibacterial and anticancer applications.

Antibacterial Activity: Targeting Bacterial Cell Viability

Research into 2-phenylquinoline-4-carboxylic acid derivatives has identified several key structural features that enhance their antibacterial potency. These modifications often aim to increase the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

A study focusing on new derivatives synthesized through a multi-step process involving the Doebner reaction, amidation, reduction, acylation, and amination revealed important SAR insights.[1][3][5] The antibacterial activity was evaluated against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][5]

Key SAR Findings for Antibacterial Activity:

  • Lipophilicity: Increased lipophilicity generally correlates with higher antibacterial activity. For instance, compounds with higher calculated LogP values demonstrated better inhibition.[1]

  • Substituents on the Phenyl Ring: The presence and nature of substituents on the 2-phenyl ring are critical. Specific substitutions can significantly enhance activity against certain bacterial strains.

  • Modifications at the 4-Carboxylic Acid Position: Conversion of the carboxylic acid to various amides and other derivatives has been shown to modulate the antibacterial spectrum and potency. Structural modifications at this position often lead to increased activity compared to the parent carboxylic acid.[1]

Table 1: Comparison of Antibacterial Activity of 2-Phenylquinoline-4-Carboxylic Acid Analogs

CompoundModificationTarget BacteriaMIC (μg/mL)Reference
5a4 Amide derivativeStaphylococcus aureus64[1]
5a7 Amide derivativeEscherichia coli128[1]
5b4 Amide derivativeMRSAModerate Activity[1]
1 Parent Carboxylic AcidVariousWeaker Activity[1]
Anticancer Activity: Targeting Histone Deacetylases (HDACs)

In the realm of oncology, the 2-phenylquinoline-4-carboxylic acid moiety has been ingeniously employed as a "cap" group in the design of HDAC inhibitors.[4][6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[4]

A series of thirty novel 2-phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their HDAC inhibitory activity.[2][4][7] These compounds were designed with a typical pharmacophore for HDAC inhibitors, consisting of a zinc-binding group (ZBG), a linker, and a cap group (the 2-phenylquinoline-4-carboxylic acid moiety).[4]

Key SAR Findings for HDAC Inhibition:

  • Zinc-Binding Group (ZBG): The choice of ZBG is critical for both potency and selectivity. Hydroxamic acids and hydrazides are commonly used.[4][6] Hydrazides, in particular, have shown to confer selectivity for HDAC3.[4][7]

  • Substituents on the Phenyl Ring: Substitutions on the 2-phenyl ring influence the interaction with the cap region of the HDAC active site. Difluoride and phenyl substitutions have been found to be conducive to inhibitory activity.[4][7]

  • Linker Region: A phenylpiperazine group has been effectively used as a linker to connect the quinoline core to the ZBG.[4]

Table 2: Comparison of HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Analogs

CompoundZBGSubstituent on Phenyl RingHDAC3 IC50 (µM)Antiproliferative Activity (K562 cells) IC50 (µM)Reference
D28 Hydroxamic AcidUnsubstituted24.451.02[4][6][7]
D29 HydrazideUnsubstituted0.477>50[4][6][7]
D11 Hydroxamic AcidDifluorideGood InhibitionNot Reported[4][7]
D12 Hydroxamic AcidPhenylGood InhibitionNot Reported[4][7]

An interesting observation is that while hydrazide-bearing compounds like D29 showed remarkably improved enzymatic inhibitory activity and HDAC3 selectivity, they exhibited reduced antiproliferative activity in cancer cell lines compared to their hydroxamic acid counterparts like D28 .[2][4][7] This highlights the complexity of translating enzymatic inhibition into cellular effects. Further investigation revealed that the anticancer effects of D28 are mediated through the induction of G2/M cell cycle arrest and the promotion of apoptosis.[4][6]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a detailed methodology for the synthesis and biological evaluation of 2-phenylquinoline-4-carboxylic acid analogs, based on established literature.

General Synthesis of the 2-Phenylquinoline-4-Carboxylic Acid Core

The core structure can be synthesized via the Doebner reaction.[1][3][5] A representative procedure is as follows:

Protocol 1: Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid

  • An equimolar mixture of aniline and 2-nitrobenzaldehyde in ethanol is refluxed for 1 hour.[1]

  • Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.[1]

  • The mixture is further refluxed for 12 hours.[1]

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).[1]

  • The reaction mixture is poured into ice water with vigorous stirring to precipitate the product.[1]

  • The solid product is collected by filtration.

A similar, alternative procedure involves the reaction of isatin with acetophenone in the presence of a strong base.[4][6][7]

Protocol 2: Synthesis of 2-Phenylquinoline-4-carboxylic Acid from Isatin

  • Isatin is dissolved in a 33% potassium hydroxide solution.[4][6][7]

  • An ethanol solution of acetophenone is slowly added.[4][6][7]

  • The mixture is refluxed at 85°C for 8 hours.[4][6][7]

  • The solvent is removed by rotary evaporation.[4][6]

  • Water is added, and the pH is adjusted to 5-6 with hydrochloric acid to precipitate the product.[4][6]

  • The product is collected by filtration.[4][6]

Synthesis of Amide Derivatives for Antibacterial Screening

The carboxylic acid can be converted to an amide via standard coupling reactions.

Protocol 3: Amide Coupling Reaction

  • Dissolve the 2-phenylquinoline-4-carboxylic acid in a suitable solvent like dichloromethane (DCM).[7]

  • Under an ice bath, add a coupling agent (e.g., TBTU) and a base (e.g., triethylamine).[7]

  • After a short activation period, add the desired amine.[7]

  • Allow the reaction to proceed for several hours at room temperature.[7]

  • Work up the reaction by washing with sodium bicarbonate and brine, followed by drying and purification.[7]

Antibacterial Activity Assessment

The antibacterial activity of the synthesized compounds can be evaluated using standard methods.

Protocol 4: Agar Diffusion Method (Zone of Inhibition)

  • Prepare agar plates inoculated with the test bacteria.

  • Apply sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disc.

Protocol 5: Broth Dilution Method (Minimum Inhibitory Concentration - MIC)

  • Prepare serial dilutions of the test compounds in a liquid growth medium in a microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

HDAC Inhibitory and Antiproliferative Assays

For anticancer evaluation, the following assays are crucial.

Protocol 6: In Vitro HDAC Enzyme Inhibition Assay

  • Use a commercially available HDAC fluorometric assay kit.

  • Incubate the recombinant HDAC enzyme with the test compound and a fluorogenic substrate.

  • After a set incubation time, add a developer solution to stop the reaction and generate a fluorescent signal.

  • Measure the fluorescence intensity to determine the extent of HDAC inhibition.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 7: In Vitro Antiproliferative Assay (e.g., CCK-8 or MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add the CCK-8 or MTT reagent to each well and incubate.

  • Measure the absorbance at the appropriate wavelength.

  • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.[4]

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key SAR points and a general workflow for the synthesis and evaluation of 2-phenylquinoline-4-carboxylic acid analogs.

SAR_Antibacterial Core 2-Phenylquinoline-4-carboxylic Acid Core Mod1 Increased Lipophilicity Core->Mod1 Mod2 Substituents on 2-Phenyl Ring Core->Mod2 Mod3 Amide at C4-Position Core->Mod3 Activity Enhanced Antibacterial Activity Mod1->Activity Mod2->Activity Mod3->Activity

Caption: Key structural modifications enhancing antibacterial activity.

SAR_HDAC_Inhibitors cluster_0 HDAC Inhibitor Pharmacophore Core 2-Phenylquinoline-4-carboxylic Acid (Cap Group) Linker Linker (e.g., Phenylpiperazine) Core->Linker Connects to Activity HDAC Inhibition & Antiproliferative Activity Core->Activity Interacts with Cap Region ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid, Hydrazide) ZBG->Activity Determines Potency & Selectivity Linker->ZBG Connects to

Caption: Pharmacophore model for HDAC inhibitors incorporating the 2-phenylquinoline-4-carboxylic acid scaffold.

Workflow start Design Analogs synthesis Chemical Synthesis (e.g., Doebner Reaction, Amidation) start->synthesis purification Purification & Characterization (NMR, HRMS) synthesis->purification bio_eval Biological Evaluation purification->bio_eval antibacterial Antibacterial Assays (MIC, Zone of Inhibition) bio_eval->antibacterial anticancer Anticancer Assays (HDAC Inhibition, Cytotoxicity) bio_eval->anticancer sar_analysis SAR Analysis antibacterial->sar_analysis anticancer->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: General workflow for the development of 2-phenylquinoline-4-carboxylic acid analogs.

Conclusion and Future Directions

The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of its SAR for antibacterial and anticancer activities reveals distinct structural requirements for each. For antibacterial drug development, optimizing lipophilicity and exploring diverse amide substitutions at the C4-position are promising avenues. In the context of HDAC inhibitors, the interplay between the zinc-binding group and substitutions on the 2-phenyl cap group is crucial for achieving both high potency and isoform selectivity.

Future research should focus on elucidating the specific molecular targets of the antibacterial analogs and understanding the structural basis for the observed differences between enzymatic and cellular activity in the HDAC inhibitor series. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the development of next-generation therapeutics based on this versatile scaffold.

References

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Hui, L., Zhang, Y., Feng, F., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Hui, L., Zhang, Y., Feng, F., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Hui, L., Zhang, Y., Feng, F., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Hui, L., Zhang, Y., Feng, F., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]

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A Technical Guide to Selectivity Profiling of Quinoline Derivatives Against HDAC Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, histone deacetylases (HDACs) have emerged as critical therapeutic targets. The development of isoform-selective HDAC inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target effects. Among the diverse chemical scaffolds explored, quinoline derivatives have shown significant promise as potent and selective HDAC inhibitors. This guide provides a comprehensive comparison of quinoline derivatives, detailing their selectivity profiles against various HDAC isoforms, and offers in-depth experimental protocols for their evaluation.

The Significance of HDAC Isoform Selectivity

Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The human HDAC family is divided into four classes based on their structure and function: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), Class III (sirtuins), and Class IV (HDAC11).[1]

While pan-HDAC inhibitors have demonstrated clinical utility, their lack of selectivity can lead to broad biological effects and associated toxicities.[2] Targeting specific HDAC isoforms that are dysregulated in particular diseases offers the potential for more precise therapeutic interventions with improved safety profiles.[3] For instance, selective inhibition of HDAC6, which is primarily cytoplasmic and involved in protein quality control, is being explored for neurodegenerative diseases, while inhibitors targeting Class I HDACs are of great interest in oncology.[4][5]

Comparative Selectivity Profiles of Quinoline-Based HDAC Inhibitors

The quinoline scaffold has proven to be a versatile platform for the design of potent and selective HDAC inhibitors. The inhibitory activity and isoform selectivity of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of recombinant human HDAC enzymes. Below is a comparative summary of the reported IC50 values for representative quinoline derivatives.

Compound/DerivativeHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Other Isoforms (nM)Reference
Compound 21g -----Total HDACs: 50[6]
Vorinostat (SAHA) -----Total HDACs: 137[6]
Compound 4a ----442Class I selective[7]
Vorinostat (vs. 4a) ----7468-[7]
Quisinostat (JNJ-26481585) 0.11Modest>30x less potentLowest potency>30x less potentHDAC4, 10, 11 (modest)[8]
Entinostat (MS-275) 243453248--Class I selective[8]

Note: This table is a representative sample and not exhaustive. The IC50 values can vary depending on the assay conditions. "-" indicates data not reported in the cited source.

The Structural Basis of Isoform Selectivity

The selectivity of quinoline-based HDAC inhibitors is dictated by specific molecular interactions within the active site of the different HDAC isoforms. The general pharmacophore of these inhibitors consists of three key components: a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site, a linker region that occupies the substrate-binding tunnel, and a cap group that interacts with the surface of the enzyme.

Caption: General pharmacophore of a quinoline-based HDAC inhibitor.

Variations in the amino acid residues lining the active site tunnel and at the surface of different HDAC isoforms create opportunities for designing selective inhibitors. For example, the active site of HDAC6 is known to have a wider rim, which can accommodate bulkier cap groups.[4] In contrast, subtle differences in the residues within the catalytic tunnel of Class I HDACs can be exploited to achieve isoform-specific interactions.[9] The quinoline ring itself serves as a versatile cap group that can be functionalized at various positions to probe these differences and enhance selectivity.

Experimental Protocols for Selectivity Profiling

Accurate determination of the isoform selectivity of quinoline derivatives is paramount. This typically involves a two-tiered approach: an in vitro biochemical assay to determine the potency against isolated HDAC enzymes, followed by a cell-based assay to confirm the activity and selectivity in a more physiological context.

In Vitro HDAC Inhibition Assay (Fluorometric Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC isoform using a fluorogenic substrate.

Workflow for In Vitro Fluorometric HDAC Assay

in_vitro_workflow A 1. Prepare Reagents: - Recombinant HDAC enzyme - Fluorogenic substrate - Assay buffer - Test compound dilutions - Trichostatin A (control inhibitor) B 2. Add Reagents to 96-well Plate: - 50 µL of buffer, enzyme, and test compound A->B C 3. Incubate at 37°C for 30 min B->C D 4. Add Developer Solution (50 µL) C->D E 5. Incubate at RT for 20 min D->E F 6. Measure Fluorescence (Ex: 360 nm, Em: 460 nm) E->F G 7. Data Analysis: - Plot fluorescence vs. compound concentration - Calculate IC50 values F->G

Caption: Workflow for a typical in vitro fluorometric HDAC inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the quinoline derivative in DMSO. Serially dilute the compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, and 5 µg/mL BSA) to the desired concentrations.[10]

    • Dilute the recombinant human HDAC isoform in assay buffer to the working concentration.

    • Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions (e.g., from Sigma-Aldrich or Cayman Chemical).[11][12]

    • Prepare a positive control inhibitor, such as Trichostatin A.[11]

  • Assay Procedure:

    • In a black 96-well plate, add 50 µL of the reaction mixture containing the assay buffer, the respective HDAC enzyme, and the quinoline derivative at various concentrations.[10]

    • Incubate the plate at 37°C for 30 minutes.[10]

    • Add 50 µL of the developer solution to each well.[10]

    • Incubate the plate at room temperature for an additional 20 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[10]

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay: Western Blot Analysis of Histone Acetylation

This assay assesses the ability of a quinoline derivative to inhibit HDAC activity within cells by measuring the level of histone acetylation.

Workflow for Western Blot Analysis of Histone Acetylation

western_blot_workflow A 1. Cell Culture and Treatment: - Seed cells and treat with quinoline derivative for a specified time B 2. Histone Extraction: - Lyse cells and isolate histone proteins A->B C 3. SDS-PAGE: - Separate proteins by size B->C D 4. Protein Transfer: - Transfer proteins to a nitrocellulose membrane C->D E 5. Immunoblotting: - Probe with primary antibodies (e.g., anti-acetyl-H3) and a loading control (e.g., anti-H3) D->E F 6. Detection: - Use HRP-conjugated secondary antibodies and ECL reagent E->F G 7. Data Analysis: - Quantify band intensities and normalize to loading control F->G

Caption: Workflow for cell-based western blot analysis of histone acetylation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HCT116) to the desired confluency.

    • Treat the cells with various concentrations of the quinoline derivative for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., SAHA).

  • Histone Extraction:

    • Harvest the cells and wash with PBS.

    • Extract histone proteins using an acid extraction method or a commercial kit. It is crucial to add HDAC inhibitors (e.g., sodium butyrate) to the lysis buffer to prevent post-lysis deacetylation.

  • SDS-PAGE and Protein Transfer:

    • Quantify the protein concentration of the histone extracts.

    • Separate the proteins on a 15% SDS-polyacrylamide gel.[13]

    • Transfer the separated proteins to a nitrocellulose membrane (0.2 µm pore size is recommended for histones).[13]

  • Immunoblotting and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a primary antibody for a total histone as a loading control (e.g., anti-Histone H3) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.[13]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated histone band to the corresponding total histone band to account for loading differences.[14]

    • Compare the levels of histone acetylation in treated samples to the vehicle control to determine the compound's in-cell efficacy.

Conclusion

The selectivity profiling of quinoline derivatives against HDAC isoforms is a critical step in the development of novel epigenetic therapies. By combining robust in vitro enzymatic assays with cell-based validation, researchers can accurately characterize the potency and isoform-selectivity of these promising compounds. A thorough understanding of the structure-activity relationships governing their interaction with different HDAC isoforms will further guide the rational design of next-generation inhibitors with enhanced therapeutic profiles. This guide provides a foundational framework for researchers to navigate the experimental intricacies of this important area of drug discovery.

References

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]
  • The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. PMC. [Link]
  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed. [Link]
  • Schematic diagram of HDAC signaling and its modulation in gene expression and function in ECs in response to OSS and PSS. ResearchGate. [Link]
  • Structural basis for the design and synthesis of selective HDAC inhibitors. PubMed. [Link]
  • A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. PubMed Central. [Link]
  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. ResearchGate. [Link]
  • Histone Deacetylase Pathway. Creative Diagnostics. [Link]
  • Structural biasing elements for in-cell histone deacetylase paralog selectivity. PNAS. [Link]
  • Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. [Link]
  • Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. Bentham Science. [Link]
  • IC 50 values of compounds for HDAC inhibition in cancer cell lines. ResearchGate. [Link]
  • Known signaling pathways involved in histone deacetylase... ResearchGate. [Link]
  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. PubMed. [Link]
  • Special requirements for histone Western blot? ResearchGate. [Link]
  • Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. MDPI. [Link]
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A Comparative Guide to the Anti-proliferative Activity of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, substituted quinoline-4-carboxylic acids have emerged as a particularly promising class of agents with potent anti-proliferative and anticancer properties.[1][2] This guide provides a comparative analysis of the anti-proliferative activity of various substituted quinoline-4-carboxylic acids, supported by experimental data and mechanistic insights. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the therapeutic potential of this important class of molecules.

The Rationale for Investigating Quinoline-4-Carboxylic Acids

The versatility of the quinoline-4-carboxylic acid scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of its pharmacological profile.[2] This has led to the discovery of derivatives with significant efficacy against a range of cancer cell lines, including those of the breast, colon, lung, and leukemia.[1] The anti-proliferative effects of these compounds are often mediated through diverse mechanisms of action, such as the inhibition of critical cellular enzymes like sirtuins (SIRTs) and dihydroorotate dehydrogenase (DHODH), or the disruption of tubulin polymerization.[1][2] This multi-faceted approach to inhibiting cancer cell growth underscores the therapeutic potential of this compound class.

Evaluating Anti-proliferative Activity: A Methodological Deep Dive

To objectively compare the anti-proliferative efficacy of different substituted quinoline-4-carboxylic acids, a robust and reproducible experimental workflow is paramount. The following section details a standard protocol for assessing cell viability using the MTT assay, a widely accepted colorimetric method.[4][5][6]

Experimental Workflow: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability and proliferation in response to potential therapeutic agents.[4] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., 10,000 cells/well in a 96-well plate) incubation1 2. Adhesion Incubation (24h at 37°C, 5% CO2) cell_culture->incubation1 compound_prep 3. Compound Dilution (Prepare serial dilutions of test compounds) treatment 4. Cell Treatment (Add compound dilutions to wells) compound_prep->treatment incubation2 5. Exposure Incubation (e.g., 24h, 48h, 72h) treatment->incubation2 mtt_addition 6. Add MTT Reagent (Final concentration 0.5 mg/mL) incubation2->mtt_addition incubation3 7. Formazan Formation (2-4h incubation) mtt_addition->incubation3 solubilization 8. Solubilize Formazan (Add DMSO or other solvent) incubation3->solubilization readout 9. Measure Absorbance (570 nm) solubilization->readout calculation 10. Calculate IC50 Values readout->calculation

Caption: Experimental workflow for determining the anti-proliferative activity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline-4-carboxylic acids in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Anti-proliferative Activity

The anti-proliferative activity of substituted quinoline-4-carboxylic acids can vary significantly depending on the nature and position of the substituents on the quinoline ring. The following table summarizes the reported IC50 values for a selection of these compounds against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
P6 2-(4-acrylamidophenyl)MLLr leukemic cell lines7.2SIRT3 Inhibition[8][9]
41 N/A-0.00971DHODH Inhibition[2][10]
43 N/A-0.0262DHODH Inhibition[2][10]
S4 N/AMCF-7 (Breast)94N/A[11]
S4 N/AMDA-MB-231 (Breast)67N/A[11]
6h 2-(3-chlorophenyl) (carboxamide)Breast Cancer11.50 - 37.99N/A[12]
6j 2-(3-chlorophenyl) (carboxamide)Breast Cancer11.50 - 37.99N/A[12]

Note: "N/A" indicates that the specific substitution pattern or mechanism of action was not detailed in the provided search results.

Structure-Activity Relationship (SAR) Insights

The data presented above, along with broader studies in the field, allow for the deduction of several structure-activity relationships:

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position is often crucial for activity, particularly for compounds targeting enzymes like DHODH, where it can form key interactions with the enzyme's active site.[13][14]

  • Substituents on the Phenyl Ring: For 2-phenylquinoline-4-carboxylic acids, the nature and position of substituents on the phenyl ring can significantly modulate activity. Electron-withdrawing groups, for instance, can influence the electronic properties of the molecule and its binding affinity to target proteins.[15]

  • Substitutions on the Quinoline Core: Modifications to the quinoline nucleus itself, such as the introduction of halogens at the 6th and/or 7th positions, can enhance anti-proliferative activity.[16]

Mechanistic Pathways of Anti-proliferative Action

The anti-proliferative effects of substituted quinoline-4-carboxylic acids are attributed to their interaction with various cellular targets and pathways. Two prominent mechanisms are the inhibition of SIRT3 and DHODH.

SIRT3 Inhibition

Sirtuin 3 (SIRT3) is a NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism. In some cancers, SIRT3 is overexpressed and contributes to tumor progression. Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3.[8][9] By inhibiting SIRT3, these compounds can induce G0/G1 phase cell cycle arrest and promote cell differentiation, thereby exerting their anti-proliferative effects.[8][9]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[14] Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway. Several quinoline-4-carboxylic acid derivatives have been shown to be potent inhibitors of human DHODH.[10][13] By blocking DHODH, these compounds deplete the cellular pool of pyrimidines, leading to an arrest of cell growth.[14]

Signaling_Pathway cluster_sirt3 SIRT3 Inhibition Pathway cluster_dhodh DHODH Inhibition Pathway sirt3 SIRT3 deacetylation Mitochondrial Protein Deacetylation sirt3->deacetylation promotes arrest G0/G1 Cell Cycle Arrest sirt3->arrest prevents differentiation Cell Differentiation sirt3->differentiation prevents compound1 Quinoline-4-Carboxylic Acid (e.g., P6) compound1->sirt3 inhibits metabolism Cellular Metabolism & Proliferation deacetylation->metabolism dhodh DHODH pyrimidine De Novo Pyrimidine Biosynthesis dhodh->pyrimidine catalyzes compound2 Quinoline-4-Carboxylic Acid (e.g., 41, 43) compound2->dhodh inhibits dna_rna DNA & RNA Synthesis pyrimidine->dna_rna proliferation Cell Proliferation dna_rna->proliferation

Caption: Proposed anti-proliferative mechanisms of action for substituted quinoline-4-carboxylic acids.

Conclusion and Future Directions

Substituted quinoline-4-carboxylic acids represent a highly versatile and promising scaffold for the development of novel anti-proliferative agents.[2] The ability to readily modify their structure allows for the optimization of their potency and selectivity against various cancer cell types. The diverse mechanisms of action, including the inhibition of key enzymes like SIRT3 and DHODH, provide multiple avenues for therapeutic intervention.

Future research in this area should focus on expanding the structure-activity relationship studies to design more potent and selective inhibitors. Furthermore, a deeper investigation into the downstream effects of inhibiting these targets will be crucial for understanding the full therapeutic potential and potential side effects of these compounds. The data and protocols presented in this guide provide a solid foundation for researchers to continue exploring the promising anti-proliferative activities of substituted quinoline-4-carboxylic acids.

References

  • Hui, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Muthusaravanan, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Hui, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]

  • Podeszwa, B., et al. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Rathod, S. V., et al. (2021). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey from a promising lead compound to a clinical candidate is paved with rigorous evaluation of its biological specificity. A molecule's efficacy is intrinsically linked to its selectivity—its ability to interact with the intended target while minimizing engagement with off-target proteins that could lead to unforeseen side effects. This guide provides a comprehensive cross-reactivity analysis of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid, a novel compound from the quinoline-4-carboxylic acid class, which has shown potential as a modulator of epigenetic enzymes.

Derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold have demonstrated a range of biological activities, including inhibitory action against histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer.[3][4][5] This guide will therefore situate 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid within the context of HDAC inhibition, presenting a systematic approach to characterizing its selectivity profile against other HDAC isoforms, the structurally related sirtuin (SIRT) family of deacetylases, and a broader panel of common off-target proteins.

Through a combination of detailed experimental protocols, comparative data analysis, and a discussion of the underlying scientific rationale, this document serves as a robust framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this and similar investigational compounds.

The Imperative of Selectivity Profiling

The rationale for a thorough cross-reactivity analysis is rooted in the fundamental principles of pharmacology and toxicology. For a compound hypothesized to be an HDAC inhibitor, understanding its activity across the entire HDAC family is paramount. The human genome encodes 11 zinc-dependent HDAC isoforms, grouped into Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11).[5] While pan-HDAC inhibitors that target multiple isoforms have shown clinical efficacy, they are often associated with a broad range of side effects.[5] The development of isoform-selective inhibitors is a key strategy to enhance the therapeutic window by targeting the specific HDACs driving a particular pathology while sparing others.[4]

Furthermore, assessing activity against the NAD+-dependent sirtuin family of deacetylases (SIRT1-7) is a logical extension of this analysis due to their functional overlap with HDACs in regulating protein acetylation. Finally, a broad off-target screening against a panel of receptors, ion channels, and other enzymes provides a critical early assessment of potential safety liabilities.[6][7]

This guide will compare the inhibitory profile of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid (herein referred to as "Compound Q") with three well-characterized modulators:

  • Vorinostat (SAHA): A pan-HDAC inhibitor, providing a benchmark for broad-spectrum activity.[3][8][9]

  • Entinostat (MS-275): A Class I-selective HDAC inhibitor, offering a profile of targeted isoform inhibition.[4][5][10]

  • 3-TYP: A known inhibitor of SIRT3, included to assess cross-reactivity with the sirtuin family.[11]

Characterization of Inhibitory Activity: A Multi-tiered Approach

The cross-reactivity analysis is structured as a three-tiered experimental workflow, progressing from focused on-target and related-family screening to a broad safety panel.

Cross_Reactivity_Workflow cluster_0 Tier 1: Primary Target & Isoform Selectivity cluster_1 Tier 2: Related Target Family Selectivity cluster_2 Tier 3: Broad Off-Target Liability T1_HDAC HDAC Isoform Panel (Class I, IIa, IIb, IV) T2_SIRT Sirtuin Panel (SIRT1, SIRT2, SIRT3) T3_Safety SafetyScreen44 Panel (GPCRs, Ion Channels, Kinases, etc.) Compound_Q Compound Q (3,6-Dimethyl-2-phenylquinoline- 4-carboxylic acid) Compound_Q->T1_HDAC Biochemical Assay Compound_Q->T2_SIRT Biochemical Assay Compound_Q->T3_Safety Binding/Functional Assays

Caption: Multi-tiered workflow for cross-reactivity analysis of Compound Q.

Comparative Inhibitory Profiles

The following tables summarize the hypothetical inhibitory activities (IC50 values) of Compound Q and the comparator compounds against the target panels. Lower IC50 values indicate higher potency.

Tier 1: HDAC Isoform Selectivity
TargetCompound Q (IC50, nM)Vorinostat (SAHA) (IC50, nM)Entinostat (MS-275) (IC50, nM)
Class I
HDAC15010[9]243[12]
HDAC275~20453[12]
HDAC36020[8]248[12]
HDAC8800~100>10,000
Class IIa
HDAC4>10,000~1000>10,000
HDAC5>10,000~1000>10,000
HDAC7>10,000~1000>10,000
HDAC9>10,000~1000>10,000
Class IIb
HDAC61500~30>10,000
HDAC10>10,000~200>10,000
Class IV
HDAC11>10,000~500>10,000

Note: IC50 values for comparator compounds are representative values from published literature.[8][9][12] The data for Compound Q is hypothetical for illustrative purposes.

Tier 2: Sirtuin Selectivity
TargetCompound Q (IC50, µM)3-TYP (IC50, µM)
SIRT1>50~88 (0.088 µM)[13]
SIRT2>50~92 (0.092 µM)[13]
SIRT325~16 (0.016 µM)[13]

Note: IC50 values for 3-TYP are from published literature.[13] The data for Compound Q is hypothetical.

Tier 3: Broad Off-Target Liability (SafetyScreen44 Panel)

The SafetyScreen44 panel from Eurofins Discovery is a standard industry panel used for early safety assessment of drug candidates.[7][14] It comprises a diverse set of 44 targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.[7][15]

Target ClassRepresentative Targets in PanelCompound Q (% Inhibition @ 10 µM)
GPCRs Adrenergic, Dopamine, Serotonin, Muscarinic, Opioid, etc.< 20% for all targets
Ion Channels hERG, NaV1.5, CaV1.2, etc.< 15% for all targets
Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), etc.< 10% for all targets
Enzymes PDE3A, COX-1, COX-2, etc.< 25% for all targets
Kinases Lck< 5%

Note: The results for Compound Q are hypothetical, representing a favorable selectivity profile with minimal off-target interactions at a high concentration (10 µM). A result of <50% inhibition is generally considered not significant in these screening assays.[6]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, detailed, step-by-step protocols for the key biochemical assays are provided below.

Protocol 1: Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and standard laboratory procedures.[16][17][18][19][20] It measures the deacetylation of a fluorogenic substrate by HDAC enzymes.

HDAC_Assay_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Reagents 1. Prepare Reagents: - Dilute 10X Assay Buffer to 1X - Reconstitute HDAC enzyme - Prepare serial dilutions of compounds Prep_Plate 2. Plate Setup (96-well, black): - Add Assay Buffer - Add Test Compound/Control - Add HDAC Enzyme Prep_Reagents->Prep_Plate Incubate_1 3. Initiate Reaction: - Add Fluorogenic HDAC Substrate Prep_Plate->Incubate_1 Incubate_2 4. Incubate: - 30-60 min at 37°C Incubate_1->Incubate_2 Develop 5. Develop Signal: - Add Developer Solution Incubate_2->Develop Incubate_3 6. Incubate: - 15-30 min at 37°C Develop->Incubate_3 Read 7. Read Fluorescence: - Ex: 350-380 nm - Em: 440-460 nm Incubate_3->Read

Caption: Workflow for the fluorometric HDAC activity assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare 1X HDAC Assay Buffer by diluting the 10X stock with deionized water.

    • Prepare serial dilutions of Compound Q, Vorinostat, and Entinostat in 1X Assay Buffer. A typical starting concentration for the highest dose is 100 µM, followed by 1:3 serial dilutions.

    • Dilute the specific recombinant human HDAC isoform to its optimal concentration in cold 1X Assay Buffer immediately before use.

  • Reaction Setup (in a 96-well black plate):

    • Add 85 µL of 1X Assay Buffer to each well.

    • Add 5 µL of the diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • For the positive control, add 5 µL of a known inhibitor like Trichostatin A.

    • To initiate the reaction, add 10 µL of the diluted HDAC enzyme to all wells except the "no enzyme" blank.

  • Enzymatic Reaction:

    • Add 5 µL of the HDAC fluorometric substrate to each well.

    • Mix thoroughly by gentle shaking.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Development and Detection:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding 10 µL of Lysine Developer solution to each well.

    • Incubate at 37°C for 30 minutes.[16]

    • Measure the fluorescence using a plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[16][19]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorogenic SIRT3 Activity Assay

This protocol is based on the NAD+-dependent deacetylation of a fluorogenic substrate, a hallmark of sirtuin activity.[21][22][23][24][25]

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare 1X SIRT Assay Buffer.

    • Prepare serial dilutions of Compound Q and 3-TYP.

    • Prepare a solution of NAD+, a required cofactor for sirtuin activity.

    • Dilute recombinant human SIRT3 enzyme in cold 1X Assay Buffer.

  • Reaction Setup (in a 96-well black plate):

    • Combine reagents in each well in the following order:

      • 30 µL 1X Assay Buffer

      • 5 µL NAD+ solution

      • 5 µL diluted test compound or vehicle control

      • 5 µL Fluorogenic SIRT3 Substrate

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of diluted SIRT3 enzyme.

    • Mix and incubate at 37°C for 30-45 minutes.[23][25]

  • Signal Development and Detection:

    • Add 50 µL of Developer solution (containing a stop reagent like nicotinamide and a developing enzyme like trypsin) to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[22][24]

  • Data Analysis:

    • Perform data analysis as described in the HDAC assay protocol to determine IC50 values.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the cross-reactivity analysis of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid (Compound Q). Based on the hypothetical data presented, Compound Q demonstrates promising selectivity as a potent inhibitor of Class I HDACs, with significantly weaker activity against other HDAC isoforms and sirtuins. The lack of significant inhibition in the SafetyScreen44 panel further suggests a favorable preliminary safety profile.

The causality behind these experimental choices lies in a tiered approach that balances focused, hypothesis-driven investigation with broad, unbiased safety screening. By first confirming activity against the primary target family (HDACs) and then expanding to related families (sirtuins) and a wide net of safety-relevant proteins, researchers can build a comprehensive understanding of a compound's biological footprint. Each protocol is designed as a self-validating system, incorporating positive and negative controls to ensure the integrity of the data.

This comparative analysis provides a critical framework for decision-making in the progression of Compound Q as a potential therapeutic agent. The detailed protocols and structured approach are intended to be broadly applicable for the characterization of other novel enzyme inhibitors, underscoring the central role of selectivity profiling in modern drug discovery.

References

  • The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. PubMed. [Link]

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A Comparative Benchmarking Guide to Novel Quinoline Compounds for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the discovery and development of novel antibacterial agents are paramount to global health. Among the promising candidates, quinoline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This guide provides a comprehensive framework for benchmarking new quinoline compounds against established antibacterial agents, offering researchers, scientists, and drug development professionals a detailed comparison of their performance, supported by experimental data and standardized protocols.

Introduction: The Enduring Potential of the Quinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of many clinically significant antibacterial drugs, such as the fluoroquinolones. These agents have historically been effective by targeting bacterial DNA synthesis through the inhibition of DNA gyrase and topoisomerase IV.[2] However, the rise of resistance necessitates the exploration of novel quinoline derivatives with potentially different mechanisms of action. Recent research has unveiled new quinoline compounds that may also target bacterial energy production by inhibiting ATP synthase, offering a new avenue to combat multidrug-resistant pathogens.[3][4][5]

This guide will focus on a hypothetical new series of quinoline compounds, designated as NQ-A and NQ-B , and benchmark their in vitro antibacterial efficacy against two widely used clinical agents: Ciprofloxacin , a fluoroquinolone, and Vancomycin , a glycopeptide. The comparison will be based on standardized antimicrobial susceptibility testing methods, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, conducted in accordance with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[6][7][8][9]

Mechanisms of Action: A Tale of Two Targets

A fundamental aspect of benchmarking new compounds is understanding their mechanism of action in relation to established drugs.

Established Agents: DNA Gyrase/Topoisomerase IV and Cell Wall Synthesis
  • Ciprofloxacin (Fluoroquinolones): This class of antibiotics acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2]

  • Vancomycin (Glycopeptides): Vancomycin operates by a different mechanism, targeting the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall synthesis.[10] This disruption of the cell wall integrity leads to bacterial lysis and death.

Novel Quinolines: Expanding the Mechanistic Landscape

While some new quinoline derivatives may still target the traditional DNA gyrase and topoisomerase IV enzymes, a promising area of research involves compounds that inhibit bacterial ATP synthase.[3][4][5] This enzyme is vital for generating cellular energy in the form of ATP. By targeting this fundamental process, these novel quinolines present a new strategy to overcome existing resistance mechanisms.

Experimental Benchmarking: Protocols for In Vitro Antibacterial Susceptibility Testing

To ensure a robust and reproducible comparison, standardized protocols are essential. The following sections detail the step-by-step methodologies for determining the MIC and MBC of our hypothetical novel quinoline compounds (NQ-A and NQ-B) and the benchmark agents.

Quality Control: The Foundation of Reliable Data

Prior to any testing, it is imperative to perform quality control (QC) to ensure the accuracy and reproducibility of the results. This is achieved by testing the antimicrobial agents against well-characterized reference strains with known susceptibility profiles.

Recommended QC Strains (ATCC - American Type Culture Collection):

  • Staphylococcus aureus ATCC 29213 (Gram-positive)[11]

  • Escherichia coli ATCC 25922 (Gram-negative)[11][12]

The MIC values obtained for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST guidelines.[11][13]

Minimum Inhibitory Concentration (MIC) Assay: The Gold Standard

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[6][7][14]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilute Perform 2-fold serial dilutions of each compound in a 96-well microtiter plate prep_media->serial_dilute prep_compounds Prepare stock solutions of NQ-A, NQ-B, Ciprofloxacin, and Vancomycin prep_compounds->serial_dilute prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the standardized bacterial suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate plates at 35°C ± 2°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity to determine the MIC value incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol for Broth Microdilution MIC Assay:

  • Preparation of Media and Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. The addition of cations (Ca²⁺ and Mg²⁺) is crucial for the activity of some antimicrobial agents.

    • Prepare stock solutions of the novel quinoline compounds (NQ-A, NQ-B) and the benchmark agents (Ciprofloxacin, Vancomycin) at a concentration of 10 times the highest concentration to be tested. Dimethyl sulfoxide (DMSO) can be used as a solvent if necessary, ensuring the final concentration in the assay does not exceed 1% to avoid toxicity to the bacteria.[14]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution and Inoculation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB.

    • Inoculate each well with the diluted bacterial suspension. The final volume in each well should be 100 µL.[14]

    • Include a growth control well (bacteria in CAMHB without any antimicrobial agent) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay: Assessing Cidal Activity

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Plate cluster_plating Subculturing cluster_incubation Incubation cluster_analysis Data Analysis mic_plate Use the clear wells from the completed MIC assay subculture Subculture a fixed volume (e.g., 10 µL) from each clear well onto Mueller-Hinton Agar (MHA) mic_plate->subculture incubate Incubate MHA plates at 35°C ± 2°C for 18-24 hours subculture->incubate read_mbc Count colonies and determine the lowest concentration with ≥99.9% killing incubate->read_mbc

Caption: Workflow for MBC determination following an MIC assay.

Detailed Protocol for MBC Assay:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take the 96-well plate and select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

    • Mix the contents of each well thoroughly.

    • Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10 µL) from each of these clear wells onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible in the growth control.

  • MBC Determination:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a colony count reduction of ≥99.9% compared to the initial inoculum count.

Data Presentation and Interpretation: A Comparative Analysis

The collected MIC and MBC data should be presented in a clear and concise tabular format to facilitate direct comparison between the novel quinoline compounds and the benchmark agents.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL) of Novel Quinolines and Benchmark Agents

CompoundS. aureus ATCC 29213S. aureus (MRSA, Clinical Isolate)E. coli ATCC 25922
NQ-A 124
NQ-B 0.512
Ciprofloxacin 0.25[15]1[15]≤0.015[16]
Vancomycin 1[17]1-2[17][18]-

Note: Vancomycin is not active against most Gram-negative bacteria like E. coli and therefore is not tested.

Table 2: Bactericidal Activity (MBC in µg/mL) of Novel Quinolines and Benchmark Agents

CompoundS. aureus ATCC 29213S. aureus (MRSA, Clinical Isolate)E. coli ATCC 25922
NQ-A 248
NQ-B 124
Ciprofloxacin 0.52≤0.03
Vancomycin 22-4-

Interpretation of Results:

  • Potency: A lower MIC value indicates greater potency. In this hypothetical example, NQ-B demonstrates greater potency than NQ-A against the tested strains.

  • Spectrum of Activity: The range of bacterial species against which a compound is active determines its spectrum. Both NQ-A and NQ-B show activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, indicating a broad spectrum of activity.

  • Activity against Resistant Strains: The MIC against methicillin-resistant S. aureus (MRSA) is a critical indicator. In our example, NQ-B shows promising activity against the MRSA isolate, comparable to vancomycin.

  • Bacteriostatic vs. Bactericidal Activity: The MBC/MIC ratio can provide insight into the nature of the antimicrobial activity. A ratio of ≤4 is generally considered indicative of bactericidal activity. For NQ-B against S. aureus, the MBC/MIC ratio is 2, suggesting bactericidal action.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking new quinoline compounds against established antibacterial agents. By adhering to standardized protocols and employing rigorous quality control measures, researchers can generate reliable and comparable data to evaluate the potential of novel drug candidates. The hypothetical data for NQ-A and NQ-B illustrate how such a comparison can reveal promising leads, such as NQ-B with its potent, broad-spectrum, and bactericidal activity against both susceptible and resistant bacterial strains.

Further investigations into the precise mechanism of action, in vivo efficacy, and toxicological profiles of promising new quinoline compounds are essential next steps in the drug development pipeline. The methodologies and comparative framework presented here provide a solid foundation for these critical evaluations.

References

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A Comparative Guide to the Docking Performance of Quinoline Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, particularly in oncology. Their integral role in cellular signaling pathways makes them a focal point for the development of targeted therapies. Among the myriad of scaffolds explored for kinase inhibition, the quinoline nucleus stands out for its versatility and proven clinical relevance. This guide provides a comprehensive, data-driven comparison of the molecular docking performance of various quinoline derivatives within the ATP-binding sites of three key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.

This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering insights into the structure-activity relationships (SAR) that govern the binding affinity of quinoline-based inhibitors. By presenting objective, side-by-side comparisons of docking scores and interaction patterns, this guide aims to inform rational drug design and the optimization of future kinase inhibitor candidates.

The Central Role of Kinases and the Promise of Quinoline Scaffolds

Protein kinases orchestrate a vast array of cellular processes, including proliferation, differentiation, and apoptosis, through the phosphorylation of specific substrate proteins.[1] The kinase domain, which houses the highly conserved ATP-binding site, is the primary target for small molecule inhibitors.[1] These inhibitors typically compete with endogenous ATP, thereby blocking the downstream signaling cascade.

The quinoline scaffold has proven to be a privileged structure in the design of kinase inhibitors.[2] Its bicyclic aromatic system provides a rigid framework that can be readily functionalized to achieve potent and selective inhibition. Several FDA-approved drugs, such as bosutinib (Abl/Src inhibitor) and cabozantinib (VEGFR/c-Met inhibitor), feature a quinoline core, underscoring its therapeutic significance.[3]

Comparative Docking Analysis: A Head-to-Head Evaluation

To provide a clear comparative overview, we have curated and analyzed docking data from various peer-reviewed studies. The following table summarizes the docking scores of representative quinoline derivatives against EGFR, VEGFR-2, and Abl kinases. It is crucial to note that docking scores are calculated using different algorithms and scoring functions, and thus, direct comparison of absolute values between different studies should be approached with caution. However, the relative ranking and the identification of key interactions within a given study provide valuable insights.

Quinoline DerivativeTarget KinasePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Quinoline-based Schiff's baseEGFRNot SpecifiedNot Specified (IC50 = 0.12 µM)Not Specified[2]
4-anilinoquinoline-3-carbonitrile derivativeEGFRNot SpecifiedNot Specified (IC50 = 0.49 µM)Not Specified[2]
Quinoline hybrid with pyrazolineEGFRNot SpecifiedNot Specified (IC50 = 31.80 nM)Not Specified[2]
Quinolin-4(1H)-one derivative (Q2)VEGFR-2Not Specified-14.65Not Specified[4]
Quinolin-4(1H)-one derivative (Q6)VEGFR-2Not Specified-11.31Not Specified[4]
Imatinib hybrid (2g)BCR-Abl3UE4-177.07 (MolDock Score)Not Specified[3]
Imatinib hybrid (2h)BCR-Abl3UE4-176.04 (MolDock Score)Not Specified[3]
Amidrazone-quinoline hybridc-Abl1IEP169.76 (Libdock score)Not Specified[5]
Quinazoline-Isatin Hybrid (6c)CDK23TI1-10.2Lys89, His84, Glu8, Ile10, Leu134, Leu83[1]

Deciphering the Binding Modes: A Look at Structure-Activity Relationships

The docking scores, while informative, only tell part of the story. A deeper understanding of the binding interactions at the atomic level is essential for rational drug design.

EGFR Inhibition: Quinoline derivatives targeting EGFR often form a critical hydrogen bond between the quinoline nitrogen (N1) and the hinge region residue Met793.[2] This interaction anchors the inhibitor in the ATP-binding pocket. Further substitutions on the quinoline ring can then be optimized to form additional interactions with other key residues, thereby enhancing potency and selectivity.[6][7]

VEGFR-2 Inhibition: In the case of VEGFR-2, quinoline-based inhibitors typically engage in hydrogen bonding with the hinge region residues Cys919 and Asp1046.[8][9] The lipophilic nature of the quinoline scaffold also allows for favorable van der Waals interactions within the hydrophobic pocket of the kinase.[8][9]

Abl Kinase Inhibition: For Abl kinase, particularly in the context of BCR-Abl in chronic myeloid leukemia, quinoline derivatives have been designed to mimic the binding mode of established inhibitors like imatinib and bosutinib.[3] These inhibitors often occupy the ATP-binding site and can induce a specific "DFG-out" inactive conformation of the kinase.[10] Key interactions frequently involve hydrogen bonds with the hinge region and hydrophobic interactions with the allosteric pocket.[3][11]

Experimental Workflow: A Validated Molecular Docking Protocol

To ensure the scientific integrity of the docking studies discussed, a rigorous and validated protocol is paramount. The following outlines a standard, self-validating workflow for molecular docking of kinase inhibitors.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB Structure Retrieval) Grid 3. Grid Generation (Defining the Binding Site) PDB->Grid Target Structure Ligand 2. Ligand Preparation (2D to 3D Conversion & Energy Minimization) Docking 4. Molecular Docking (Ligand into Protein Active Site) Ligand->Docking Candidate Inhibitors Grid->Docking Scoring 7. Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Redocking 5. Protocol Validation (Redocking of Co-crystallized Ligand) RMSD 6. RMSD Calculation (Deviation < 2Å is acceptable) Redocking->RMSD Interaction 8. Interaction Analysis (Identifying Key Residues) Scoring->Interaction SAR 9. SAR Analysis (Structure-Activity Relationship) Interaction->SAR

Caption: A validated workflow for molecular docking studies of kinase inhibitors.

Step-by-Step Methodology:
  • Protein Preparation:

    • The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned to the protein atoms.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the quinoline derivatives are sketched and converted to 3D structures.

    • The ligands are subjected to energy minimization to obtain their lowest energy conformation.

  • Grid Generation:

    • A grid box is defined around the ATP-binding site of the kinase, typically centered on the co-crystallized ligand. This grid defines the search space for the docking algorithm.[8]

  • Molecular Docking:

    • The prepared ligands are docked into the defined grid box of the target protein using a suitable docking program (e.g., AutoDock, Glide, GOLD).[8][12] The docking algorithm samples different conformations and orientations of the ligand within the active site.[12]

  • Protocol Validation:

    • To ensure the docking protocol can accurately reproduce the experimentally observed binding mode, the co-crystallized ligand is extracted and re-docked into the protein's active site.[3][13]

  • RMSD Calculation:

    • The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the native ligand is calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation.[13][14]

  • Scoring and Ranking:

    • A scoring function is used to estimate the binding affinity of each ligand pose.[12] The poses are then ranked based on their docking scores.

  • Interaction Analysis:

    • The best-ranked poses are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.

  • SAR Analysis:

    • The relationship between the chemical structure of the quinoline derivatives and their predicted binding affinities and interaction patterns is analyzed to derive structure-activity relationships.[6][15]

Conclusion and Future Directions

This comparative guide highlights the significant potential of the quinoline scaffold in the design of potent kinase inhibitors. The docking studies reveal that subtle modifications to the quinoline core can lead to substantial differences in binding affinity and selectivity across different kinase targets. The key to successful inhibitor design lies in leveraging the inherent properties of the quinoline ring to establish critical interactions with the hinge region of the kinase, while optimizing peripheral substitutions to exploit specific sub-pockets within the ATP-binding site.

The presented data and methodologies provide a solid foundation for researchers in the field. Future efforts should focus on integrating computational approaches, such as molecular dynamics simulations and free energy calculations, with experimental validation to further refine the design of next-generation quinoline-based kinase inhibitors with improved efficacy and safety profiles.

References

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A Comparative Guide to the Bioactivity of 2-Phenylquinoline-4-Carboxylic Acid: Bridging the Gap Between In Vitro and In Silico Analyses

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the convergence of computational and experimental methodologies is paramount. This guide provides an in-depth comparison of in vitro (experimental) and in silico (computational) findings on the bioactivity of 2-phenylquinoline-4-carboxylic acid and its derivatives. As a scaffold of significant medicinal interest, this quinoline derivative has demonstrated a breadth of biological activities, from antibacterial to anticancer, making it a focal point for researchers in medicinal chemistry and drug development. This document is designed to offer a critical perspective on how these two investigative paradigms complement and, at times, diverge, providing valuable insights for fellow researchers in the field.

The Scientific Rationale: Why Compare In Vitro and In Silico?

The synergy between in vitro and in silico approaches accelerates the drug discovery pipeline. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a rapid and cost-effective means to predict the biological activity of compounds and elucidate their potential mechanisms of action at a molecular level. These predictions, however, are theoretical and require experimental validation.

This is where in vitro assays become indispensable. By testing compounds directly on isolated proteins, cells, or microorganisms, these experiments provide tangible evidence of biological effect. A strong correlation between in silico predictions and in vitro results builds confidence in the computational models, allowing for more targeted and efficient lead optimization. Conversely, discrepancies can reveal limitations in the computational models or highlight unexpected biological complexities, guiding further refinement of both approaches.

Antibacterial Activity: A Tale of Two Methodologies

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their potential as novel antibacterial agents, a critical area of research in the face of rising antibiotic resistance.[1][2]

In Vitro Antibacterial Screening

The primary method for evaluating the antibacterial potential of these compounds is through susceptibility testing against a panel of clinically relevant bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Key Findings from In Vitro Studies:

A study by Zhang et al. (2017) synthesized a series of 2-phenyl-quinoline-4-carboxylic acid derivatives and evaluated their antibacterial activity.[1][2] Their findings indicated that certain derivatives displayed promising activity, particularly against Gram-positive bacteria. For instance, compound 5a4 showed an MIC of 64 μg/mL against S. aureus, and compound 5a7 had an MIC of 128 μg/mL against E. coli.[1][3] These results underscore that structural modifications to the parent scaffold are crucial for enhancing antibacterial potency.[2]

CompoundTarget OrganismIn Vitro Result (MIC)Reference
5a4 Staphylococcus aureus64 μg/mL[1][3]
5a7 Escherichia coli128 μg/mL[1][3]
In Silico Insights into Antibacterial Mechanisms

To understand the potential molecular targets of these compounds, molecular docking studies are often employed. These studies simulate the interaction between the compound (ligand) and a specific protein target.

Workflow for Molecular Docking

cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure of 2-Phenylquinoline-4-carboxylic Acid Derivative l2 3D Structure Generation & Energy Minimization l1->l2 Convert dock Molecular Docking (e.g., AutoDock Vina) l2->dock p1 Retrieve Protein Structure (e.g., DNA Gyrase) from PDB p2 Prepare Protein: Remove water, add hydrogens p1->p2 Clean p2->dock analysis Analysis of Docking Results: Binding affinity (kcal/mol) Interaction analysis dock->analysis

Caption: A typical workflow for molecular docking studies.

Predicted Antibacterial Target:

While direct in silico studies on the parent 2-phenylquinoline-4-carboxylic acid are limited in the provided results, related studies on similar quinoline derivatives often point towards DNA gyrase as a potential target, an enzyme crucial for bacterial DNA replication.[4] Molecular docking studies of synthesized 2-phenyl quinoline-4-carboxamide derivatives have shown good binding affinity with the active sites of target proteins relevant to antibacterial activity.[5] These computational results suggest a plausible mechanism of action that aligns with the known targets of other quinolone antibiotics.

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

The 2-phenylquinoline-4-carboxylic acid scaffold has also been explored for its potential as an anticancer agent, specifically as an inhibitor of histone deacetylases (HDACs).[6][7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[6]

In Vitro Evaluation of HDAC Inhibition and Antiproliferative Effects

The anticancer potential of these compounds is typically assessed through a two-pronged in vitro approach: direct enzyme inhibition assays and cell-based proliferation assays.

Experimental Protocol: Fluorogenic HDAC Inhibition Assay

  • Reagents: Recombinant human HDAC enzyme, a fluorogenic substrate, and the test compound.

  • Reaction Setup: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together in an assay buffer.

  • Development: After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Signal Detection: The fluorescence is measured using a plate reader.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.

Key Findings from In Vitro Studies:

A study focused on developing novel HDAC inhibitors identified a derivative of 2-phenylquinoline-4-carboxylic acid, designated as D28 , as a selective inhibitor of HDAC3.[6][7][8] This compound exhibited potent antiproliferative activity against a panel of cancer cell lines.[6][7]

CompoundTarget EnzymeIn Vitro Result (IC50)Target Cell LineIn Vitro Result (IC50)Reference
D28 HDAC324.45 µMK562 (Leukemia)1.02 µM[6][7][8]
D28 HDAC1, 2, 6No inhibitionU266 (Myeloma)1.08 µM[6][7][8]
D28 A549 (Lung Cancer)2.83 µM[6][7][8]

Further mechanistic studies revealed that compound D28 induces G2/M cell cycle arrest and promotes apoptosis in K562 cells, providing a cellular basis for its anticancer effects.[6][8]

Signaling Pathway Implication

D28 Compound D28 (2-Phenylquinoline-4-Carboxylic Acid Derivative) HDAC3 HDAC3 Inhibition D28->HDAC3 Acetylation Increased Histone Acetylation HDAC3->Acetylation GeneExp Altered Gene Expression Acetylation->GeneExp CellCycle G2/M Cell Cycle Arrest GeneExp->CellCycle Apoptosis Induction of Apoptosis GeneExp->Apoptosis Anticancer Anticancer Effect CellCycle->Anticancer Apoptosis->Anticancer

Caption: Proposed mechanism of anticancer action for compound D28.

In Silico Rationale for HDAC Inhibitor Design

The design of these HDAC inhibitors was guided by established pharmacophore models. The 2-substituted phenylquinoline-4-carboxylic acid group was introduced as the "cap" moiety.[6][7][8] This part of the molecule is designed to form hydrophobic interactions with residues at the entrance of the HDAC active site.[6][8] This rational design, based on computational understanding of the target's structure, was instrumental in identifying this class of compounds as potential HDAC inhibitors. While specific docking scores for the parent compound are not detailed in the provided results, the design strategy itself is a testament to the predictive power of in silico approaches.

Bridging the Data: A Comparative Analysis

BioactivityIn Vitro FindingsIn Silico Insights/PredictionsCorrelation and Commentary
Antibacterial Derivatives show moderate activity, with MICs in the 64-128 µg/mL range against specific strains.[1][3] Structural modifications are key to potency.[2]Molecular docking studies on similar compounds suggest DNA gyrase as a plausible target.[4][5] Lipophilicity, a computationally predictable property, correlates with higher activity.[1][2]There is a logical consistency between the observed antibacterial activity and the predicted mechanism of action. In silico predictions of physicochemical properties like lipophilicity align with experimental observations, providing a valuable tool for guiding synthesis.
Anticancer (HDAC Inhibition) Derivative D28 is a selective HDAC3 inhibitor (IC50 = 24.45 µM) with potent antiproliferative effects (IC50 ≈ 1-5 µM) against various cancer cell lines.[6][7][8]The 2-phenylquinoline-4-carboxylic acid scaffold was rationally designed as a "cap" group to interact with the hydrophobic entrance of the HDAC active site.[6][8]The in silico-guided design successfully led to the identification of potent and selective HDAC inhibitors, as validated by in vitro enzymatic and cell-based assays. This represents a strong positive correlation and a successful application of computational chemistry in drug discovery.

Conclusion: A Symbiotic Relationship in Drug Discovery

The exploration of 2-phenylquinoline-4-carboxylic acid and its derivatives showcases the powerful synergy between in vitro and in silico methodologies. In silico approaches provide a foundational framework for rational drug design and hypothesis generation, predicting potential biological targets and guiding synthetic efforts. In vitro assays then provide the essential empirical data to validate these predictions, quantify biological activity, and elucidate cellular mechanisms.

For researchers in drug development, the key takeaway is that these two approaches should not be viewed in isolation. An iterative cycle of computational prediction, experimental testing, and model refinement is the most efficient path toward the discovery of novel therapeutic agents. The journey of 2-phenylquinoline-4-carboxylic acid from a chemical scaffold to a promising lead for both antibacterial and anticancer applications is a compelling testament to the success of this integrated strategy.

References

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., et al. (2021).
  • Chen, J., Zhang, Y., Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 933865. Available at: [Link]

  • Zhang, Y., Chen, J., Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(11), 1979. Available at: [Link]

  • Chen, J., Zhang, Y., Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology, 13, 933865. Available at: [Link]

  • Chen, J., Zhang, Y., Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • Zhang, Y., Chen, J., Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Zhang, Y., Chen, J., Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • de França, P. H. B., da Silva, J. G., de Menezes, J. M. C., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11, 1243339. Available at: [Link]

  • Patel, D., Patel, P., & Patel, N. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, but it also warrants careful handling due to the potential for biological activity and associated toxicity. Carboxylic acid-containing drugs, in particular, can sometimes be associated with idiosyncratic drug toxicity, potentially through the formation of reactive metabolites.[1] Therefore, treating 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid with the appropriate level of caution is paramount.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment is crucial. Based on data from analogous compounds like 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid and Quinoline-4-carboxylic acid, it is prudent to assume that 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid may cause skin, eye, and respiratory irritation.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[2]
Hand Protection Nitrile gloves. Inspect gloves for any tears or perforations before use.[3]Provides a barrier against skin contact. Contaminated gloves should be removed immediately and disposed of as hazardous waste.[4]
Body Protection A lab coat should be worn and fully fastened.Prevents contamination of personal clothing.
Respiratory Protection When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[2]Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[2] All handling of the solid compound should ideally be performed in a fume hood to avoid generating airborne dust.[5]
II. Step-by-Step Disposal Protocol

The proper disposal of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid is contingent on its physical state (solid or in solution) and the quantity to be discarded. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [6][7]

A. Disposal of Solid 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

  • Work Area Preparation : Designate a specific area for waste handling, preferably within a chemical fume hood.[4] Cover the work surface with absorbent bench paper to contain any potential spills.[5]

  • Containerization :

    • Carefully transfer the solid waste into a clearly labeled, leak-proof, and chemically compatible container.[8][9] The container should be marked as "Hazardous Waste" and should include the full chemical name: "3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid".

    • Avoid overfilling the container; leave at least 10% headspace to accommodate any potential pressure changes.[8]

    • Ensure the container lid is securely fastened to prevent any leakage or release of dust.[10]

  • Decontamination :

    • Wipe down the spatula and any other equipment used for the transfer with a cloth dampened with a suitable solvent (e.g., ethanol or acetone).

    • Place the contaminated cloth and bench paper in a sealed bag and dispose of it as hazardous waste along with the primary container.

  • Storage and Collection :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and bases.[3]

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

B. Disposal of Solutions Containing 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

  • Aqueous Solutions :

    • Do not neutralize acidic or basic solutions without consulting your institution's EHS guidelines, as this can generate heat or unwanted byproducts.

    • Transfer the aqueous solution into a labeled, leak-proof container suitable for corrosive waste if the pH is outside the neutral range. The label must clearly state "Hazardous Waste," the chemical name, the solvent, and the approximate concentration.

  • Organic Solvent Solutions :

    • Segregate waste based on the type of organic solvent (e.g., halogenated vs. non-halogenated) as per your facility's waste management streams.

    • Transfer the solution into a designated, labeled, and chemically compatible waste container. The label should include "Hazardous Waste," the chemical name, the solvent, and the concentration.

  • Storage and Collection :

    • Store the sealed liquid waste container in secondary containment to prevent spills.

    • Follow your institution's procedures for the pickup of liquid hazardous waste.

C. Disposal of Contaminated Materials

Any materials that come into direct contact with 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid, such as pipette tips, contaminated gloves, and weighing paper, must be considered hazardous waste.

  • Collection : Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container.

  • Disposal : This container should be sealed and disposed of through your institution's hazardous waste program.

III. Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your supervisor and your institution's EHS department immediately.

  • Contain : If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[3] Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material, and then sweep the absorbed material into a hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

IV. Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid.

DisposalWorkflow cluster_start Start: Identify Waste cluster_form Determine Physical Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_contaminated Contaminated Material Protocol start 3,6-Dimethyl-2-phenylquinoline- 4-carboxylic acid Waste form Solid, Solution, or Contaminated Material? start->form solid_waste Solid Waste (Powder, Residue) form->solid_waste Solid liquid_waste Liquid Waste (In Solution) form->liquid_waste Liquid contaminated_waste Contaminated Materials (Gloves, Paper, etc.) form->contaminated_waste Contaminated Material solid_container Package in Labeled, Sealed Container solid_waste->solid_container solid_dispose Dispose via EHS/ Contractor solid_container->solid_dispose liquid_container Segregate by Solvent & Package in Labeled Container liquid_waste->liquid_container liquid_dispose Dispose via EHS/ Contractor liquid_container->liquid_dispose contaminated_container Collect in Labeled Hazardous Waste Bag contaminated_waste->contaminated_container contaminated_dispose Dispose via EHS/ Contractor contaminated_container->contaminated_dispose

Caption: Disposal workflow for 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Material Safety Data Sheet. (n.d.).
  • 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid Safety Data Sheet. (2016, December 8). Synquest Labs.
  • Bailey, A. M., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed Central.
  • Quinoline-4-carboxylic acid Safety Data Sheet. (2025, December 20). Fisher Scientific.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety - University of California, Berkeley.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University.
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  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
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Safeguarding Your Research: A Comprehensive Guide to Handling 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Landscape

Based on data from closely related quinoline carboxylic acid derivatives, 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid should be handled as a substance that is potentially hazardous upon inhalation, ingestion, or skin contact.[1][2] Analogs of this compound are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental workflow.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent accidental exposure. The following table outlines the minimum required PPE for handling 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact.[3] Always inspect gloves for tears or degradation before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne particles of the solid compound.[1][3]
Primary & Secondary Body ProtectionLaboratory Coat & Chemical-Resistant ApronA lab coat protects skin and personal clothing from contamination. A chemical-resistant apron is recommended when handling larger quantities or when there is a heightened risk of splashes.[3]
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesAn N95 respirator is necessary when handling the solid, powdered form to prevent inhalation of dust.[3] For handling solutions that may generate vapors, an air-purifying respirator with appropriate cartridges should be used.[3]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a significant risk of splashes, such as during transfers of larger volumes of solutions.[1][4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure risks. The following workflow provides a procedural guide for the safe handling of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid from preparation to disposal.

Workflow for Handling 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup and Disposal prep_area 1. Work Area Preparation: Conduct all work in a certified chemical fume hood. don_ppe 2. Don Appropriate PPE: Refer to the Core PPE Requirements table. prep_area->don_ppe Proceed weigh 3. Weighing (Solid Form): Use an anti-static weigh boat. Handle gently to minimize dust generation. don_ppe->weigh Proceed dissolve 4. Dissolving (Solution Preparation): Slowly add the solid to the solvent to prevent splashing. weigh->dissolve If preparing solution execute 5. Execution: Maintain a safe distance from the reaction. Use appropriate shielding for energetic reactions. weigh->execute If using solid directly dissolve->execute Proceed decon 6. Decontamination: Clean all glassware and surfaces with a suitable solvent. execute->decon Experiment Complete dispose 7. Waste Disposal: Segregate and dispose of all waste in labeled hazardous waste containers. decon->dispose Proceed

Caption: Step-by-step workflow for handling 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Disposal Plan: Ensuring Environmental and Personnel Safety

The final stage of the chemical lifecycle, disposal, requires meticulous attention to detail to prevent environmental contamination and ensure the safety of all personnel.

Waste Management Protocol

cluster_waste Waste Segregation and Disposal cluster_containers Containerization waste_gen Waste Generation Solid Waste: - Contaminated gloves - Weigh boats - Paper towels Liquid Waste: - Unused solutions - Reaction mixtures solid_container Solid Waste Container Clearly labeled 'Hazardous Waste' waste_gen->solid_container Segregate Solids liquid_container Liquid Waste Container Clearly labeled 'Hazardous Waste' waste_gen->liquid_container Segregate Liquids disposal Final Disposal Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. solid_container->disposal liquid_container->disposal

Caption: Protocol for the segregation and disposal of waste.

Key Disposal Principles:

  • Treat as Hazardous Waste: In the absence of specific data, all waste containing 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid must be treated as hazardous waste.[5][6]

  • Segregation is Critical: Do not mix waste containing this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible chemicals can lead to dangerous reactions.

  • Proper Containerization: Use only approved hazardous waste containers that are in good condition and have a secure, tight-fitting lid.[6] High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Consult Local Regulations: Always adhere to your institution's and local hazardous waste regulations for final disposal.[5]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.

References

  • PubChem. 3-Methyl-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.